Osmium tetrachloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tetrachloroosmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Os/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHXSNGMLUYES-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Os](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143075 | |
| Record name | Osmium tetrachloride | |
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Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-01-4 | |
| Record name | Osmium chloride (OsCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmium tetrachloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium tetrachloride | |
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| Record name | Osmium tetrachloride | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Osmium Tetrachloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium tetrachloride (OsCl₄) is an inorganic compound of significant interest in coordination chemistry and as a precursor for the synthesis of various osmium complexes. It is known to exist in two primary polymorphic forms: a high-temperature orthorhombic modification and a low-temperature cubic modification.[1][2] The synthesis of pure polymorphs of OsCl₄ is crucial for accessing specific reactive properties and for the development of novel osmium-containing compounds, which have potential applications in catalysis and medicinal chemistry. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for producing both the orthorhombic and cubic polymorphs of this compound.
Polymorphs of this compound: A Comparative Overview
The two principal polymorphs of this compound exhibit distinct crystal structures and are synthesized under different reaction conditions. A summary of their key properties is presented below.
| Property | High-Temperature Polymorph (Orthorhombic) | Low-Temperature Polymorph (Cubic) |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Cmmm (No. 65)[1][3] | P4₃32 or P4₁32[2] |
| Lattice Parameters | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[2] | a = 9.95 Å[2] |
| Color | Reddish-black[1] | Brown |
| Synthesis Temperature | High temperature (e.g., 733 K)[2] | Low temperature |
| Precursors | Osmium metal and Chlorine gas; Osmium tetroxide and Carbon tetrachloride[2] | Osmium tetroxide and Thionyl chloride[2] |
| Structure | Edge-sharing OsCl₆ octahedra forming one-dimensional chains[1][3] |
Synthesis Methodologies and Experimental Protocols
The synthesis of each OsCl₄ polymorph requires specific reagents and conditions. The following sections provide detailed experimental protocols for the preparation of both the high-temperature and low-temperature forms.
Synthesis of High-Temperature Orthorhombic this compound
The high-temperature polymorph of OsCl₄ can be prepared by two primary methods: direct chlorination of osmium metal and the reaction of osmium tetroxide with carbon tetrachloride.
Method 1: Direct Chlorination of Osmium Metal
This method, first reported in 1909, involves the direct reaction of osmium metal with chlorine gas at elevated temperatures.[1]
Experimental Protocol:
-
Apparatus Setup: Place a sample of finely divided osmium metal in a quartz combustion tube. The tube should be connected to a source of dry chlorine gas and have a collection zone downstream.
-
Reaction Conditions: Heat the combustion tube to a temperature of 650-700 °C.
-
Chlorination: Pass a slow stream of dry chlorine gas over the heated osmium metal. The osmium will react with the chlorine to form volatile this compound.
-
Product Collection: The gaseous OsCl₄ will sublime and deposit in the cooler downstream collection zone of the tube as reddish-black crystals.
-
Purification: The product can be purified by sublimation under a stream of chlorine gas to remove any unreacted osmium or lower osmium chlorides.
Method 2: Reaction of Osmium Tetroxide with Carbon Tetrachloride
This method provides an alternative route to the high-temperature polymorph using osmium tetroxide as the starting material.[2]
Experimental Protocol:
-
Reactant Preparation: Place a stoichiometric amount of osmium tetroxide (OsO₄) in a sealed, heavy-walled glass ampoule.
-
Solvent Addition: Carefully add an excess of dry carbon tetrachloride (CCl₄) to the ampoule.
-
Reaction Conditions: Seal the ampoule under vacuum and heat it in a tube furnace to 733 K (460 °C).[2]
-
Reaction Time: Maintain the reaction at this temperature for several hours to ensure complete conversion.
-
Product Isolation: After cooling the ampoule to room temperature, carefully open it in a well-ventilated fume hood. The reddish-black crystals of orthorhombic OsCl₄ can be collected and washed with a dry, inert solvent to remove any residual CCl₄.
Synthesis of Low-Temperature Cubic this compound
The low-temperature, cubic polymorph of OsCl₄ is synthesized through the reduction of osmium tetroxide with thionyl chloride.[1][2]
Experimental Protocol:
-
Reactant Preparation: Dissolve osmium tetroxide (OsO₄) in an excess of freshly distilled thionyl chloride (SOCl₂).
-
Reaction Conditions: The reaction is typically carried out at or below room temperature. Gentle warming may be applied to initiate the reaction, but exothermic reactions should be controlled.
-
Reaction Progression: The reaction proceeds with the evolution of chlorine gas and sulfur dioxide.[1] The solution will change color as the OsO₄ is reduced to OsCl₄.
-
Product Precipitation: The brown, cubic OsCl₄ will precipitate from the solution.
-
Isolation and Purification: The precipitate is collected by filtration in an inert atmosphere (e.g., using a Schlenk line). The product should be washed with a dry, inert solvent to remove any unreacted SOCl₂ and then dried under vacuum.
Visualization of Synthesis Pathways
The logical relationships between the precursors and the resulting polymorphs of this compound are illustrated in the following diagrams.
Caption: Synthesis pathways for this compound polymorphs.
Caption: Experimental workflow for OsCl₄ synthesis.
Characterization of this compound Polymorphs
Confirmation of the synthesized polymorph is typically achieved through X-ray diffraction (XRD). The distinct crystal systems and lattice parameters of the orthorhombic and cubic forms result in unique powder XRD patterns. Other characterization techniques include elemental analysis and magnetic susceptibility measurements.
Safety Considerations
Osmium tetroxide is a highly toxic, volatile, and corrosive substance. All manipulations involving OsO₄ must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Thionyl chloride and carbon tetrachloride are also hazardous and should be handled with care. Chlorine gas is a respiratory irritant and should be used in a well-ventilated area.
Conclusion
The synthesis of the two primary polymorphs of this compound, the high-temperature orthorhombic and low-temperature cubic forms, is achievable through distinct and well-established chemical routes. The choice of precursors and reaction conditions directly dictates the resulting crystal structure. This guide provides the necessary detailed protocols and comparative data to enable researchers to synthesize the desired polymorph of OsCl₄ for their specific applications in research and development. Careful adherence to the experimental procedures and safety precautions is paramount for the successful and safe synthesis of these valuable osmium compounds.
References
Unraveling the Structure of Osmium(IV) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of osmium(IV) chloride (OsCl₄), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their synthesis and characterization, and presents a visual representation of its most well-documented crystal structure. The information herein is intended to serve as a critical resource for researchers engaged in the study and application of osmium compounds.
Introduction to Osmium(IV) Chloride Polymorphism
Osmium(IV) chloride is known to exist in at least two distinct crystalline forms, or polymorphs: a high-temperature orthorhombic phase and a low-temperature cubic phase.[1][2] The structural differences between these polymorphs lead to variations in their physical and chemical properties. The high-temperature form is a reddish-black crystalline solid, while the low-temperature modification is described as a brown powder.[1]
Crystallographic Data
The determination of the precise crystal structure of osmium(IV) chloride has been the subject of multiple studies, leading to some variations in the reported crystallographic data. This section summarizes the key quantitative data for both the high-temperature orthorhombic and low-temperature cubic polymorphs.
High-Temperature Orthorhombic Polymorph
The high-temperature form of OsCl₄ adopts an orthorhombic crystal system with the space group Cmmm (No. 65).[1][3][4] Its structure is characterized by one-dimensional infinite chains of edge-sharing OsCl₆ octahedra.[4][5][6] Within these octahedra, the osmium ion (Os⁴⁺) is coordinated to six chloride ions.[3][6] The Os-Cl bond lengths vary, with two shorter and four longer bonds reported.[3][6] A notable feature is the Jahn-Teller distortion observed in the OsCl₆ octahedra.[4]
The lattice parameters for the orthorhombic polymorph have been reported with some discrepancies across different studies, as detailed in the table below.
| Parameter | Value (Materials Project) [3] | Value (F.A. Cotton et al.) [5] | Value (Benchchem) [2] | Value (DFT Calculation) [4] |
| Space Group | Cmmm | Cmmm | - | Cmmm |
| a (Å) | 6.172 | - | 12.08 | 8.070 |
| b (Å) | 6.172 | - | 11.96 | 8.428 |
| c (Å) | 3.629 | - | 11.68 | 3.601 |
| α (°) | 90.000 | - | - | - |
| β (°) | 90.000 | - | - | - |
| γ (°) | 94.538 | - | - | - |
| Volume (ų) | 137.838 | - | - | - |
Table 1: Crystallographic Data for Orthorhombic Osmium(IV) Chloride.
Further structural details for the high-temperature polymorph include specific bond lengths and interatomic distances, which are crucial for understanding the material's properties.
| Parameter | Value (F.A. Cotton et al.) [5] | Value (Materials Project) [3][6] |
| Os-Os separation (Å) | 3.560(1) | - |
| Os-Cl (bridging) (Å) | 2.378(2) | 2.40 (longer) |
| Os-Cl (non-bridging) (Å) | 2.261(4) | 2.27 (shorter) |
Table 2: Key Bond Lengths and Interatomic Distances in Orthorhombic Osmium(IV) Chloride.
Low-Temperature Cubic Polymorph
A less-characterized, brown, cubic polymorph of OsCl₄ has also been reported.[1][2] This form is synthesized at lower temperatures.[2]
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | P4₃32 or P4₁32[2] |
| a (Å) | 9.95[2] |
Table 3: Crystallographic Data for Cubic Osmium(IV) Chloride.
Experimental Protocols
The synthesis and structural characterization of osmium(IV) chloride polymorphs require specific experimental conditions.
Synthesis of Osmium(IV) Chloride Polymorphs
High-Temperature Orthorhombic Polymorph:
This polymorph is typically synthesized through the direct chlorination of osmium metal at elevated temperatures (400-600 °C).[1][5] An alternative method involves the reaction of osmium tetroxide (OsO₄) with carbon tetrachloride (CCl₄) at high temperatures (e.g., 733 K).[2]
-
Protocol 1: Direct Chlorination [1][5]
-
Place osmium metal in a reaction tube.
-
Pass a stream of chlorine gas over the metal.
-
Heat the reaction tube to a temperature between 400 and 600 °C.
-
Black crystals of the high-temperature OsCl₄ polymorph will form in the hottest part of the tube.
-
Low-Temperature Cubic Polymorph:
The cubic form of OsCl₄ is prepared by the reduction of osmium tetroxide with thionyl chloride (SOCl₂).[1][2] This reaction is carried out under more controlled and lower temperature conditions compared to the synthesis of the orthorhombic form.[2]
-
Protocol 2: Reduction of Osmium Tetroxide [1][2]
-
React osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).
-
The reaction can be performed at the reflux temperature of SOCl₂ or even at room temperature.
-
The resulting product is the brown, cubic polymorph of OsCl₄.
-
Crystal Structure Determination
The primary technique for elucidating the crystal structure of osmium(IV) chloride is single-crystal X-ray diffraction .
-
General Workflow for X-ray Crystallography:
-
Crystal Mounting: A suitable single crystal of OsCl₄ is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.
-
The workflow for determining the crystal structure via X-ray diffraction can be visualized as follows:
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. Osmium tetrachloride | 10026-01-4 | Benchchem [benchchem.com]
- 3. mp-571035: OsCl4 (orthorhombic, Cmmm, 65) [legacy.materialsproject.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Materials Data on OsCl4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Osmium Tetrachloride
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (OsCl₄). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Physical Properties
This compound is an inorganic compound that exists as a crystalline solid.[1] It is known to have two polymorphic forms, a high-temperature orthorhombic form and a low-temperature cubic form.[2][3] The appearance of this compound is generally described as red or reddish-black crystals, with the existence of a black form also noted.[1][4][5]
Quantitative Physical Data
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | OsCl₄ | [6][7] |
| Molecular Weight | 332.041 g/mol | [1][4] |
| Appearance | Red to reddish-black crystalline solid | [1][3][5] |
| Melting Point | Decomposes at 323 °C | [2][3][5] |
| Boiling Point | 450 °C (sublimes) | [1][7] |
| Density | 4.38 g/cm³ | [1][2][3][5] |
| Crystal Structure | Orthorhombic (high-temperature), Cubic (low-temperature) | [2][3] |
Chemical Properties
This compound is a compound where osmium is in the +4 oxidation state.[1][4] It is recognized for its strong oxidizing properties and is used in organic synthesis.[2]
Solubility and Reactivity
This compound is soluble in water, forming a yellow solution.[2][7] However, this solution is not stable and undergoes hydrolysis over time to form osmium oxides and hydrochloric acid.[7] It is also soluble in hydrochloric acid.[3] The compound is generally insoluble in organic solvents.[8]
Stability and Decomposition
This compound decomposes at a temperature of 323 °C.[2][5] Aqueous solutions of osmium compounds can be unstable, particularly when exposed to light and elevated temperatures, which can lead to the formation of a black precipitate of hydrated osmium dioxide (OsO₂∙2H₂O).[9]
Key Chemical Reactions
Hydrolysis in Water: this compound reacts with water, leading to the formation of osmium oxides and hydrochloric acid.[7]
Figure 1: Hydrolysis of this compound.
Reaction with Hydrochloric Acid: Osmium tetroxide, a related and often precursor compound, dissolves in hydrochloric acid to produce the hexachloroosmate anion.[3]
Figure 2: Reaction of Osmium Tetroxide with HCl.
Experimental Protocols: Synthesis of this compound
There are two primary polymorphs of this compound, each synthesized through a distinct experimental protocol.[2][3]
Synthesis of High-Temperature Orthorhombic Polymorph
The high-temperature form of this compound can be prepared through the direct chlorination of osmium metal.[3]
Methodology:
-
Place elemental osmium metal in a reaction vessel suitable for high-temperature chlorination.
-
Introduce a stream of chlorine gas (Cl₂) into the vessel.
-
Heat the reaction vessel to initiate the reaction between osmium and chlorine.
-
The reaction, Os + 2 Cl₂ → OsCl₄, yields the reddish-black orthorhombic crystalline form of this compound.[3]
An alternative method involves the reaction of osmium tetroxide with carbon tetrachloride at elevated temperatures.[2]
Synthesis of Low-Temperature Cubic Polymorph
The low-temperature, brown, cubic polymorph is synthesized by the reduction of osmium tetroxide with thionyl chloride.[2][3]
Methodology:
-
Carefully react osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).
-
The reaction, OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂, produces the cubic form of this compound.[3]
-
This reaction should be performed under controlled conditions to manage the evolution of chlorine and sulfur dioxide gases.
Figure 3: Synthesis Pathways for this compound Polymorphs.
References
- 1. WebElements Periodic Table » Osmium » this compound [webelements.co.uk]
- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 3. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 5. americanelements.com [americanelements.com]
- 6. This compound | Cl4Os | CID 4070891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. This compound CAS#: 10026-01-4 [amp.chemicalbook.com]
- 9. scispace.com [scispace.com]
Unveiling the Magnetic Properties of Osmium Tetrachloride Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the magnetic susceptibility of the polymorphic forms of osmium tetrachloride (OsCl₄). This compound, a compound of significant interest in coordination chemistry and materials science, exists in two distinct crystalline forms, each exhibiting unique magnetic properties. This document summarizes the available quantitative data, details the experimental protocols for synthesis and magnetic characterization, and provides a visual representation of the experimental workflow.
Core Data Summary
The magnetic properties of the two known polymorphs of this compound are distinct, reflecting their different crystal structures. The high-temperature, orthorhombic form displays a higher magnetic susceptibility compared to the low-temperature, cubic form. A summary of the reported magnetic susceptibility data is presented in the table below.
| Polymorph | Color | Crystal System | Molar Magnetic Susceptibility (χ_m) | Temperature Dependence |
| High-Temperature Form | Black | Orthorhombic | +1080 x 10⁻⁶ c.g.s. units | Temperature-independent |
| Low-Temperature Form | Dark Brown | Cubic | +880 x 10⁻⁶ c.g.s. units (at 300 K) | Slightly temperature-dependent |
Experimental Protocols
Synthesis of this compound Polymorphs
The two polymorphic forms of this compound are synthesized via different chemical routes.
1. High-Temperature (Orthorhombic) Form (Black)
This polymorph can be synthesized by the direct chlorination of osmium metal at elevated temperatures.[1]
-
Reaction: Os + 2 Cl₂ → OsCl₄
-
Procedure: A stream of chlorine gas is passed over osmium metal powder heated to a high temperature. The resulting black, crystalline this compound is collected.
An alternative reported synthesis involves the reaction of osmium tetroxide with carbon tetrachloride saturated with chlorine gas in a sealed tube at 470°C.[2]
-
Reaction: OsO₄ + 2 CCl₄ → OsCl₄ + 2 COCl₂ + Cl₂
2. Low-Temperature (Cubic) Form (Dark Brown)
This form is obtained through the reduction of osmium tetroxide with thionyl chloride.[1][2]
-
Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂
-
Procedure: Osmium tetroxide is dissolved in thionyl chloride and the solution is heated. The dark brown, cubic crystals of this compound precipitate from the solution.
Measurement of Magnetic Susceptibility
While the specific experimental parameters used for the original characterization of this compound polymorphs are not detailed in the available literature, the following established methods are commonly employed for determining the magnetic susceptibility of solid materials.
1. Gouy Method
The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[3][4]
-
Apparatus: A Gouy balance consists of an analytical balance, a sample tube (Gouy tube), and a powerful electromagnet.
-
Procedure:
-
The empty Gouy tube is weighed.
-
The tube is filled with the powdered sample to a specific height and weighed again to determine the mass of the sample.
-
The tube is suspended from the balance so that the bottom of the sample is in the center of the magnetic field, and the top is out of the field.
-
The apparent mass of the sample is measured with the magnetic field off.
-
The magnetic field is turned on to a known strength, and the apparent mass is measured again.
-
The change in mass is used to calculate the volume and molar magnetic susceptibility. Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in mass, while diamagnetic materials will be pushed out, leading to an apparent decrease in mass.
-
2. Evans Balance (Johnson Matthey Balance)
The Evans balance is a more modern and convenient instrument that also operates on the principle of the force exerted by a magnetic field.[5][6]
-
Principle: It measures the force required to restore a set of permanent magnets to their original position after being displaced by the sample.
-
Procedure:
-
The empty sample tube is placed in the balance, and the instrument is zeroed.
-
The tube is filled with the sample to a calibrated mark and reinserted into the balance.
-
The digital readout directly provides a value (R) that is proportional to the volume susceptibility of the sample.
-
The mass susceptibility is calculated using the length of the sample, its mass, and a calibration constant for the instrument.
-
3. Nuclear Magnetic Resonance (NMR) Method
The Evans NMR method provides a way to determine magnetic susceptibility in solution, but adaptations exist for solid samples.[7][8][9]
-
Principle: The chemical shift of a reference compound is altered by the presence of a paramagnetic species. This shift is proportional to the magnetic susceptibility of the species.
-
Procedure for Solids (Slurry Method):
-
A slurry of the powdered solid is prepared in a suitable solvent containing a reference compound (e.g., tetramethylsilane, TMS).
-
A capillary containing the same solvent and reference compound is placed inside the NMR tube with the slurry.
-
The NMR spectrum is acquired.
-
The difference in the chemical shift of the reference compound in the slurry and in the capillary is measured.
-
This chemical shift difference is used to calculate the magnetic susceptibility of the solid.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and magnetic characterization of the two polymorphs of this compound.
Caption: Workflow for OsCl₄ synthesis and magnetic analysis.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 4. holmarc.com [holmarc.com]
- 5. Evans balance - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Magnetic susceptibility measurement of insoluble solids by NMR: magnetic susceptibility of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]
Historical Preparation of Osmium Tetrachloride: A Technical Whitepaper
This document provides an in-depth technical guide on the historical methods for the preparation of osmium tetrachloride (OsCl₄). It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the synthesis and properties of this inorganic compound. This compound is an inorganic compound composed of osmium and chlorine, where osmium is in the +4 oxidation state.[1] It is a significant starting material for the synthesis of other osmium complexes.[1]
Historically, two primary polymorphs of this compound have been synthesized, each resulting from a distinct preparatory route. These forms are a high-temperature, reddish-black orthorhombic polymorph, and a low-temperature, brown cubic polymorph.[1][2]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This data is essential for handling and characterizing the compound in a laboratory setting.
| Property | Value | Citations |
| Chemical Formula | OsCl₄ | [1][3] |
| Molar Mass | 332.041 g/mol | [1][4] |
| Appearance | Red-black orthorhombic crystals or brown cubic crystals | [1][3] |
| Density | 4.38 g/cm³ | [1][2] |
| Decomposition Temp. | 323 °C | [2][5] |
| Solubility in Water | Reacts with water (hydrolyzes) | [1][2] |
| Solubility in Ethanol | Insoluble | [5] |
| Crystal Structure (High-Temp) | Orthorhombic, Space Group Cmmm, No. 65 | [1][2] |
| Crystal Structure (Low-Temp) | Cubic | [1][2] |
Historical Synthesis Protocols
The two primary historical methods for synthesizing this compound are detailed below. These protocols lead to the formation of different crystalline polymorphs.
High-Temperature Synthesis: Direct Chlorination of Osmium Metal
This was the first reported method for preparing this compound, dating back to 1909.[1] It involves the direct reaction of osmium metal with an excess of chlorine gas at elevated temperatures. This process yields the reddish-black orthorhombic polymorph.[1][6]
-
Apparatus Setup: A reaction tube, typically made of quartz or a similar inert material, is prepared to withstand high temperatures. The tube is connected to a chlorine gas source and an outlet to handle excess chlorine safely.
-
Reactant Preparation: A known quantity of pure osmium metal powder is placed into the reaction tube.
-
Reaction Execution: A stream of dry chlorine gas (Cl₂) is passed over the osmium metal.[6][7]
-
Heating: The reaction tube containing the osmium metal is heated to a high temperature, typically under pressure.[6] While the exact historical conditions may vary, temperatures in the range of 600-700°C are generally required for the reaction to proceed effectively.
-
Product Formation: The osmium metal reacts with the chlorine gas to form this compound vapor, which then sublimes and crystallizes in a cooler part of the apparatus as reddish-black needles.[1]
-
Purification: The product is typically purified by sublimation to separate it from any unreacted osmium or lower chlorides.
The balanced chemical equation for this synthesis is: Os (s) + 2 Cl₂ (g) → OsCl₄ (s) [1][7]
Low-Temperature Synthesis: Reduction of Osmium Tetroxide
This method produces a brown, cubic polymorph of this compound.[1] It involves the reduction of the highly volatile and toxic osmium tetroxide (OsO₄) using thionyl chloride (SOCl₂) as both a solvent and a reducing agent.[1][8]
-
Safety Precaution: Osmium tetroxide is extremely toxic and volatile.[9][10] This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactant Preparation: A carefully measured amount of osmium tetroxide is placed in a reaction flask.
-
Reaction Execution: An excess of thionyl chloride (SOCl₂) is added to the osmium tetroxide.[1]
-
Reaction Conditions: The mixture is typically stirred under controlled, anhydrous conditions. The reaction proceeds at a lower temperature compared to the direct chlorination method.
-
Product Formation: The osmium tetroxide is reduced by the thionyl chloride, resulting in the precipitation of a brown, solid product, which is the cubic form of this compound.[1] Gaseous chlorine and sulfur dioxide are evolved as byproducts.[1]
-
Isolation: The solid product is isolated from the excess thionyl chloride, typically by filtration under an inert atmosphere, followed by washing with an inert solvent and drying under a vacuum.
The balanced chemical equation for this synthesis is: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ [1]
Structural and Characterization Data
Historically, the characterization of the two polymorphs of OsCl₄ relied on classical methods. Modern analysis confirms these findings with greater precision.
| Parameter | High-Temperature Polymorph | Low-Temperature Polymorph | Citations |
| Color | Reddish-black | Brown | [1][3] |
| Crystal System | Orthorhombic | Cubic | [1][2] |
| Coordination | Octahedrally coordinated Os centers | Apparently cubic structure | [1][2] |
| Structure Detail | OsCl₆ octahedra share opposite edges to form a chain | - | [1] |
| Lattice Parameters | a=12.08 Å, b=11.96 Å, c=11.68 Å | a = 9.95 Å | [2] |
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods for this compound.
Caption: Synthesis of High-Temperature OsCl₄ Polymorph.
Caption: Synthesis of Low-Temperature OsCl₄ Polymorph.
Caption: General Experimental Workflow for OsCl₄ Synthesis.
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 3. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 4. This compound | Cl4Os | CID 4070891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osmium(IV) chloride [chemister.ru]
- 6. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 7. webqc.org [webqc.org]
- 8. researchgate.net [researchgate.net]
- 9. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 10. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of Osmium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core stability and reactivity profile of osmium tetrachloride (OsCl₄). It is intended to serve as a technical resource for professionals in research and development who handle or consider this compound in their work. The information is presented with a focus on quantitative data, experimental methodologies, and clear visual representations of chemical pathways and relationships.
Core Chemical Properties and Stability Profile
This compound (OsCl₄) is an inorganic compound featuring osmium in the +4 oxidation state. It is a key intermediate in osmium chemistry, though its handling requires care due to its reactivity and the toxicity of its potential byproducts. OsCl₄ exists in two distinct polymorphic forms, each with different synthesis routes and structural properties.[1][2]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 10026-01-4 | [2] |
| Molecular Formula | OsCl₄ | [2] |
| Molar Mass | 332.041 g/mol | [2] |
| Appearance | Red-black orthorhombic crystals or a brown cubic form | [2] |
| Density | 4.38 g/cm³ | [1][2] |
| Melting Point | Decomposes at 323°C | [1][2] |
| Solubility | Reacts with water; Soluble in hydrochloric acid | [1][2] |
Thermal Stability and Decomposition
This compound is thermally unstable at elevated temperatures. It undergoes decomposition at 323°C.[1][2] This property is critical when considering its use in high-temperature reactions or purification via sublimation. The decomposition pathway is an important consideration for storage and handling protocols.
References
An In-depth Technical Guide to the Electronic Configuration and Bonding in Osmium Tetrachloride (OsCl₄)
This document provides a comprehensive technical overview of the electronic structure, chemical bonding, and physicochemical properties of Osmium Tetrachloride (OsCl₄). It is intended for researchers, scientists, and professionals in drug development and inorganic chemistry who require a detailed understanding of this compound. The guide covers the electronic configuration of the central osmium atom, the nature of the Os-Cl bond, the resulting molecular structure, and key experimental data. Detailed protocols for its synthesis and characterization are also provided.
Electronic Configuration of Osmium in OsCl₄
The electronic properties of OsCl₄ are fundamentally determined by the electron configuration of the osmium cation. A neutral osmium atom (atomic number 76) has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁶ 6s².[1][2] In this compound, osmium exists in the +4 oxidation state (Os⁴⁺).[3] To achieve this state, the atom loses four electrons, two from the 6s orbital and two from the 5d orbital, resulting in the cationic configuration [Xe] 4f¹⁴ 5d⁴.
In the octahedral crystal field created by the six chloride ligands, the 5d orbitals of the Os⁴⁺ ion split into two distinct energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²). The four 5d electrons occupy the t₂g orbitals with parallel spins as much as possible, leading to a t₂g⁴ configuration. Specifically, two electrons occupy the dxy state, while the other two occupy the dxz and dyz orbitals.[4] This arrangement corresponds to a low-spin S=1 state.[4] This d⁴ configuration is responsible for the compound's paramagnetic nature.[5][6]
Chemical Bonding and Molecular Structure
This compound is an inorganic compound featuring primarily covalent bonding between osmium and chlorine atoms. It is known to exist in two distinct polymorphic forms: a reddish-black, high-temperature orthorhombic form and a brown, low-temperature cubic form.[6][7]
The more commonly cited high-temperature polymorph adopts an orthorhombic crystal structure.[7] In this structure, each osmium center is octahedrally coordinated to six chloride ligands (OsCl₆). These octahedra share opposite edges to form infinite one-dimensional polymer chains.[7] This edge-sharing arrangement leads to Os-Cl-Os bond angles of 96.92° and Cl-Os-Cl bond angles of 83.08°.[4] The low-temperature form possesses a cubic structure.[6]
Physicochemical and Structural Data
Quantitative data for the two polymorphs of OsCl₄ are summarized below for comparative analysis.
Table 1: General Physicochemical Properties of OsCl₄
| Property | Value |
| Chemical Formula | OsCl₄ |
| Molar Mass | 332.041 g/mol [7] |
| Appearance | Red-black (orthorhombic) or brown (cubic) crystals[7] |
| Density | 4.38 g/cm³ (orthorhombic)[5][7] |
| Melting Point | Decomposes at 323°C |
| Solubility | Reacts with water; soluble in hydrochloric acid[5][7] |
Table 2: Crystallographic Data of OsCl₄ Polymorphs
| Property | High-Temperature Form | Low-Temperature Form |
| Crystal System | Orthorhombic[7] | Cubic[6] |
| Space Group | Cmmm (No. 65)[7] | P4₃32 or P4₁32[6] |
| Lattice Constants | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[6] | a = 9.95 Å[6] |
Table 3: Magnetic Properties of OsCl₄ Polymorphs
| Property | High-Temperature Form | Low-Temperature Form |
| Magnetic Behavior | Paramagnetic[5] | Paramagnetic[6] |
| Molar Susceptibility (χₘ) | +1080 × 10⁻⁶ c.g.s. (Temperature-independent)[6] | +880 × 10⁻⁶ c.g.s. at 300 K (Temperature-dependent)[6] |
| Key Feature | Reduced Os⁴⁺-Os⁴⁺ interactions due to larger interatomic distances[6] | Influenced by strong spin-orbit coupling (ξ ≈ 4500 cm⁻¹)[6] |
Experimental Protocols
Synthesis of OsCl₄ Polymorphs
The two polymorphs of OsCl₄ are synthesized via distinct chemical routes. The selection of precursors and reaction conditions is critical for obtaining the desired crystal structure.
Protocol 4.1.1: Synthesis of High-Temperature (Orthorhombic) OsCl₄ [5][7]
-
Method: Direct chlorination of osmium metal.
-
Apparatus: A quartz tube furnace capable of reaching at least 700°C, a source of dry chlorine gas.
-
Procedure:
-
Place a sample of pure osmium powder in a quartz boat inside the furnace tube.
-
Purge the system with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the furnace to approximately 700°C.
-
Introduce a slow stream of dry chlorine gas over the heated osmium powder.
-
The reaction Os + 2 Cl₂ → OsCl₄ proceeds, yielding the reddish-black orthorhombic product.[7]
-
After the reaction is complete, cool the furnace to room temperature under an inert atmosphere before collecting the product.
-
Protocol 4.1.2: Synthesis of Low-Temperature (Cubic) OsCl₄ [6][7]
-
Method: Reduction of osmium tetroxide with thionyl chloride.
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
In the round-bottom flask, dissolve osmium tetroxide (OsO₄) in an excess of thionyl chloride (SOCl₂).
-
Gently heat the mixture to reflux.
-
The reaction OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂ occurs, leading to the formation of a brown precipitate.[7]
-
After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Wash the product with a suitable dry, non-reactive solvent to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
-
Characterization Methods
Protocol 4.2.1: X-ray Diffraction (XRD) for Structural Analysis [6]
-
Objective: To determine the crystal structure, space group, and lattice parameters of the synthesized OsCl₄ polymorphs.
-
Methodology:
-
A finely ground powder sample of the OsCl₄ polymorph is prepared and mounted on a sample holder.
-
X-ray powder diffraction data are collected using a diffractometer, typically with Cu Kα radiation.
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is recorded.
-
The observed diffraction peaks are indexed to assign Miller indices (hkl) corresponding to an orthorhombic or cubic unit cell.
-
Analysis of the systematic absences in the diffraction pattern allows for the determination of the space group (e.g., Cmmm for the orthorhombic form).
-
A Rietveld refinement is performed on the pattern to obtain precise lattice parameters, which are then compared with literature values to confirm the polymorph identity.[6]
-
Protocol 4.2.2: Magnetic Susceptibility Measurement [6]
-
Objective: To quantify the paramagnetic behavior of OsCl₄ and differentiate between the two polymorphs.
-
Methodology:
-
A precisely weighed sample of OsCl₄ is placed in a sample holder suitable for a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.
-
The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., 300 K).
-
For temperature-dependent measurements (particularly for the low-temperature form), the measurement is repeated at various temperatures.
-
The raw data are corrected for diamagnetic contributions from the core electrons and the sample holder.
-
The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment.
-
The results are analyzed to determine if the susceptibility is temperature-dependent or independent, which is a key distinguishing feature between the low- and high-temperature forms.[6]
-
References
- 1. Periodic Table of Elements: Osmium - Os (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 2. WebElements Periodic Table » Osmium » properties of free atoms [winter.group.shef.ac.uk]
- 3. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Osmium(IV)-chlorid – Wikipedia [de.wikipedia.org]
- 6. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 7. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
Unveiling Osmium Tetrachloride: A Technical Guide to Its Early Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early literature on the discovery of osmium tetrachloride (OsCl₄), providing a detailed account of its initial synthesis and characterization. The information presented is curated for researchers, scientists, and professionals in drug development who require a foundational understanding of this significant inorganic compound.
The First Synthesis: Direct Chlorination of Osmium Metal
The first successful isolation and characterization of this compound was reported in 1909 by Otto Ruff and Ferd. Bornemann. Their work, published in 1910 in the journal Zeitschrift für anorganische Chemie, detailed the synthesis of a reddish-black, crystalline solid by the direct chlorination of metallic osmium at elevated temperatures.[1] This high-temperature polymorph was found to be orthorhombic.
Experimental Protocol: Synthesis of the High-Temperature Polymorph
-
Preparation of Osmium Metal: Finely divided osmium metal was used as the starting material. The purity of the metal was crucial for obtaining a clean product.
-
Reaction with Chlorine Gas: The osmium metal was placed in a reaction vessel, likely a sealed tube made of a material resistant to high temperatures and chlorine gas, such as porcelain or quartz.
-
High-Temperature Reaction: A stream of dry chlorine gas was passed over the heated osmium metal. The reaction was carried out at a high temperature, likely in the range of 650-700°C, to facilitate the direct combination of the elements.
-
Sublimation and Collection: The this compound formed as a volatile solid that sublimed at the reaction temperature. It was then collected in a cooler part of the apparatus as dark-colored, needle-like crystals.
-
Purification: The collected crystals were likely purified by resublimation to remove any unreacted osmium or lower osmium chlorides.
Characterization of the High-Temperature Polymorph
Ruff and Bornemann characterized the newly synthesized compound to establish its chemical identity and physical properties.
Table 1: Quantitative Data from the Early Characterization of this compound (High-Temperature Polymorph)
| Property | Reported Value | Notes |
| Appearance | Reddish-black, needle-like crystals | As described in early reports. |
| Crystal Structure | Orthorhombic | Determined by early crystallographic methods. |
| Density | 4.38 g/cm³ | This value is cited in later literature, likely originating from or confirmed by subsequent studies. |
| Decomposition Temperature | Decomposes above 400°C | OsCl₄ is thermally unstable and decomposes rather than melts at atmospheric pressure. |
| Solubility | Reacts with water | Hydrolyzes in the presence of water. Soluble in hydrochloric acid. |
A Second Path: The Low-Temperature Polymorph
Subsequent to the initial discovery, a second, distinct crystalline form of this compound was synthesized. This brown, cubic polymorph is obtained through the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂). This method provided a lower-temperature route to the tetrachloride.
Experimental Protocol: Synthesis of the Low-Temperature Polymorph
The synthesis of the cubic polymorph of this compound involves the following steps:
-
Reaction Setup: A solution of osmium tetroxide in a suitable inert solvent is prepared.
-
Reduction with Thionyl Chloride: Thionyl chloride is added to the OsO₄ solution. The reaction proceeds at a lower temperature compared to the direct chlorination method.
-
Precipitation: The brown, cubic this compound precipitates from the reaction mixture.
-
Isolation and Purification: The solid product is isolated by filtration, washed with an inert solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.
Experimental Workflow and Logical Relationships
The synthesis of the two polymorphs of this compound can be visualized as distinct pathways starting from different osmium precursors.
References
Thermodynamic Properties of Osmium Tetrachloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermodynamic data for osmium tetrachloride (OsCl₄). It includes key thermodynamic parameters and outlines the general experimental methodologies employed for their determination in related inorganic compounds, offering a framework for understanding the thermochemical characteristics of this substance.
Data Presentation
The core thermodynamic properties of solid this compound at standard ambient temperature and pressure (SATP; 298.15 K and 1 bar) are summarized in the table below. These values are crucial for predicting the compound's stability, reactivity, and behavior in various chemical processes.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -255 | kJ/mol |
| Standard Molar Entropy | S° | 155 | J/(mol·K) |
| Molar Heat Capacity | Cₚ | Data not available in the literature | J/(mol·K) |
Experimental Protocols
Determination of Standard Molar Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a compound is determined by measuring the heat of a reaction involving that compound and then applying Hess's Law. For metal halides, this is often achieved through reaction calorimetry.
A common approach is solution calorimetry . In this method, the heat of dissolution of the metal and the metal chloride in a suitable solvent (e.g., an acidic solution) are measured separately. The enthalpy of formation of the corresponding metal ion in solution is also required. By constructing a thermochemical cycle, the enthalpy of formation of the solid metal chloride can be calculated.
Alternatively, combustion calorimetry in a bomb calorimeter can be used, particularly for compounds that react exothermically with an oxidizing agent. The sample is ignited in a high-pressure oxygen environment, and the heat released during the combustion is measured. From the heat of combustion and the known enthalpies of formation of the combustion products (e.g., metal oxides and gaseous halides), the enthalpy of formation of the original compound can be determined using Hess's Law. For platinum chlorides, a similar technique involving reduction with gaseous hydrogen has been used to measure their enthalpies of formation.[1]
Determination of Standard Molar Entropy (S°)
The standard molar entropy of a substance is determined from its heat capacity as a function of temperature, starting from close to absolute zero. This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.
The experimental technique used is adiabatic calorimetry . A sample of the substance is cooled to a very low temperature (typically with liquid helium). Small, known amounts of heat are then introduced to the sample, and the resulting temperature increase is measured. This allows for the precise determination of the heat capacity (Cₚ) at various temperatures.
The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data according to the following equation:
S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cₚ(T)/T) dT
Corrections are made for any phase transitions that occur between 0 K and 298.15 K.
Determination of Molar Heat Capacity (Cₚ)
The molar heat capacity of a solid can be measured using several calorimetric techniques.
-
Adiabatic Calorimetry : As described for the determination of entropy, this method provides highly accurate heat capacity values over a wide range of temperatures.
-
Differential Scanning Calorimetry (DSC) : This is a more common and faster method for determining heat capacity.[2] A sample and a reference material are heated at a constant rate, and the difference in the heat flow required to maintain them at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.
Visualizations
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of a metal chloride, such as this compound, using bomb calorimetry and Hess's Law.
Caption: Workflow for determining ΔfH° via bomb calorimetry.
References
An In-depth Technical Guide to Osmium Tetrachloride
This guide provides a comprehensive overview of osmium tetrachloride (OsCl₄), including its chemical identifiers, physical and chemical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.
Chemical Identifiers and Physical Properties
This compound is an inorganic compound of osmium and chlorine.[1] It exists in two crystalline forms, a high-temperature orthorhombic polymorph and a low-temperature cubic polymorph.[1][2] The compound is primarily used in the synthesis of other osmium complexes.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 10026-01-4 | [1] |
| PubChem CID | 4070891 | [1] |
| EC Number | 622-467-5 | [1] |
| UN Number | 2471 | [1] |
| InChI Key | IHUHXSNGMLUYES-UHFFFAOYSA-J | [1] |
| CompTox Dashboard (EPA) | DTXSID30143075 | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | OsCl₄ | [1] |
| Molar Mass | 332.041 g/mol | [1] |
| Appearance | Red-black orthorhombic crystals | [1] |
| Density | 4.38 g/cm³ | [1] |
| Melting Point | Decomposes at 323°C | [1] |
| Solubility in water | Reacts with water | [1] |
| Solubility | Soluble in hydrochloric acid | [1] |
Synthesis of this compound
This method, first reported in 1909, involves the direct chlorination of osmium metal to produce the high-temperature, reddish-black orthorhombic polymorph of this compound.[1]
Reaction: Os + 2 Cl₂ → OsCl₄[1]
General Procedure: The synthesis is achieved by passing chlorine gas over osmium metal at elevated temperatures. The precise conditions, such as temperature, pressure, and reaction time, would need to be optimized in a laboratory setting.
A brown, cubic polymorph of this compound can be formed by the reduction of osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂).[1]
Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[1]
General Procedure: This reaction involves treating osmium tetroxide with an excess of thionyl chloride. The reaction likely requires careful control of temperature and subsequent removal of volatile byproducts.
A logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis routes for the two polymorphs of this compound.
Applications in Research and Development
The primary application of this compound is as a precursor for the synthesis of other osmium complexes.[1] These complexes have various applications in catalysis and materials science.
This compound is a key intermediate in the synthesis of a variety of organometallic osmium compounds.[3] For instance, it can be used to prepare hexahaloosmate(IV) salts, such as (NH₄)₂[OsCl₆], which are themselves versatile starting materials for other osmium complexes.[3]
Example Reaction: The reduction of osmium tetroxide in the presence of hydrochloric acid yields hexachloroosmic acid, which can be isolated as its ammonium salt.[3] This salt can then be used in further synthetic steps.
While direct applications of this compound in drug development are not widely documented, osmium-containing compounds, in general, have garnered interest for their potential biological activities. Osmium complexes have been investigated for their anticancer properties, with mechanisms of action that may involve interaction with DNA and proteins, leading to cytotoxic effects.[2]
Notably, a polymer-supported osmium catalyst, derived from osmium tetroxide, has been successfully used in the industrial-scale synthesis of an intermediate for the anticancer drug camptothecin.[4] This highlights the potential of osmium-based catalysts in pharmaceutical manufacturing. The development of such catalysts often involves the use of osmium salts, for which this compound can be a starting material.
Safety, Handling, and Experimental Protocols
Osmium compounds, including this compound and the highly volatile osmium tetroxide, are extremely toxic and must be handled with stringent safety precautions. The following protocols are based on established procedures for osmium tetroxide and should be adapted for this compound.
When handling this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended.[5]
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Lab Coat: A fully buttoned lab coat with sleeves extending to the wrists.[6]
-
Respiratory Protection: All work with this compound or its solutions must be conducted in a certified chemical fume hood.[5]
-
Storage: Store this compound in a sealed glass container within a secondary container, in a secure and refrigerated location, separate from incompatible materials like acids and bases.[6]
-
Handling: Prepare the smallest necessary amount of solution. Weighing should be done inside a chemical fume hood.[5] All work surfaces should be covered with plastic-backed absorbent pads.[5]
-
Spill Cleanup: For small spills, cover the area with corn oil-soaked kitty litter, scoop the material into a sealed bag, and decontaminate the surface with an aqueous solution of sodium sulfite.[5]
-
Waste Disposal: All osmium-contaminated materials are considered hazardous waste and must be disposed of according to institutional guidelines. To neutralize osmium tetroxide solutions before disposal, they can be treated with corn oil or an aqueous solution of sodium sulfide or sodium sulfite.[5]
The following diagram outlines a logical workflow for the safe handling of osmium compounds.
Caption: A workflow for the safe handling of osmium compounds in a laboratory setting.
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Always consult the Safety Data Sheet (SDS) and follow all institutional safety guidelines when handling chemical substances.
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of an Anticancer Agent using an Environmentally-friendly catalyst | The University of Tokyo [u-tokyo.ac.jp]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Osmium Tetroxide as a Catalyst in Organic Synthesis
Disclaimer: The following information is for research and development purposes only. Osmium tetroxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
While the topic of interest is "osmium tetrachloride," it is crucial to note that the predominant and catalytically significant species in the context of organic synthesis is osmium tetroxide (OsO₄) . This compound is not typically used as a catalyst for the reactions detailed below. This document will focus on the extensive applications of osmium tetroxide in vital organic transformations.
Osmium tetroxide is a powerful and selective catalyst, primarily utilized for the dihydroxylation of alkenes, a cornerstone reaction in synthetic organic chemistry. Its applications extend to oxidative cleavage of double bonds and aminohydroxylation reactions, providing access to key synthetic intermediates. This document provides detailed application notes and experimental protocols for the major classes of osmium tetroxide-catalyzed reactions.
Dihydroxylation of Alkenes
The syn-dihydroxylation of alkenes to form 1,2-diols is one of the most reliable and widely used applications of osmium tetroxide. The catalytic cycle involves the formation of a cyclic osmate ester followed by hydrolysis to yield the diol and a reduced osmium species, which is then reoxidized by a stoichiometric co-oxidant.
Upjohn Dihydroxylation (Racemic)
The Upjohn dihydroxylation is a method for the racemic syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.[1] This method is advantageous as it reduces the required amount of the highly toxic and expensive osmium tetroxide.[1]
Logical Workflow for Upjohn Dihydroxylation
Caption: Workflow for the Upjohn Dihydroxylation.
Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).
-
Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol). Stir until all the NMO has dissolved.
-
Initiation: Carefully add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (5 mL) and stir vigorously for 30 minutes.
-
Work-up: Filter the mixture through a pad of celite and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford cis-1,2-cyclohexanediol.[2]
Table 1: Representative Yields for the Upjohn Dihydroxylation of Various Alkenes
| Alkene | Product | Yield (%) |
| Cyclohexene | cis-1,2-Cyclohexanediol | 90 |
| 1-Octene | 1,2-Octanediol | >95 |
| trans-Stilbene | (dl)-1,2-Diphenyl-1,2-ethanediol | 95 |
| α-Methylstyrene | 1-Phenyl-1,2-ethanediol | 88 |
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of syn-diols from prochiral alkenes.[3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric re-oxidant like potassium ferricyanide (K₃[Fe(CN)₆]).[4] Commercially available pre-mixed reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product.[3]
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 50 mL). Add AD-mix-β (7.0 g) to the solvent and stir until the two phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add styrene (5 mmol) to the vigorously stirred, cold reaction mixture.
-
Reaction: Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Add solid sodium sulfite (7.5 g) portion-wise while maintaining the temperature at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting (R)-1-phenylethane-1,2-diol can be determined by chiral HPLC or by conversion to a Mosher's ester derivative.
Table 2: Representative Yields and Enantiomeric Excess for Sharpless Asymmetric Dihydroxylation
| Alkene | Ligand System | Product | Yield (%) | ee (%) |
| trans-Stilbene | AD-mix-β | (R,R)-Hydrobenzoin | 97 | >99 |
| Styrene | AD-mix-β | (R)-1-Phenylethane-1,2-diol | 94 | 97 |
| 1-Octene | AD-mix-β | (R)-1,2-Octanediol | 85 | 95 |
| α,β-Unsaturated Ester | AD-mix-β | Corresponding diol | 89.9 | 98 |
Oxidative Cleavage of Alkenes: Lemieux-Johnson Oxidation
The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative cleavage of alkenes to aldehydes and ketones.[5] This one-pot reaction uses a catalytic amount of osmium tetroxide for dihydroxylation, and a stoichiometric amount of sodium periodate (NaIO₄) to both cleave the intermediate diol and regenerate the OsO₄ catalyst.[5] The addition of a non-nucleophilic base like 2,6-lutidine can improve yields by preventing side reactions.[5]
Reaction Pathway of Lemieux-Johnson Oxidation
Caption: Simplified pathway of the Lemieux-Johnson Oxidation.
Experimental Protocol: Lemieux-Johnson Oxidation of 1-Octene
-
Reaction Setup: Dissolve 1-octene (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) in a round-bottom flask.
-
Reagent Addition: Add sodium periodate (NaIO₄) (4.0 mmol) to the solution.
-
Initiation: Add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5% solution in tert-butanol.
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure to obtain heptanal.
Table 3: Representative Yields for the Lemieux-Johnson Oxidation
| Alkene | Product(s) | Yield (%) |
| Cyclohexene | Adipaldehyde | 77 |
| 1-Dodecene | Undecanal | 85 |
| trans-Stilbene | Benzaldehyde | 92 |
| Isophorone | 3,3-Dimethyl-5-oxohexanoic acid | 80 |
Aminohydroxylation of Alkenes
The osmium-catalyzed aminohydroxylation allows for the stereospecific synthesis of vicinal amino alcohols from alkenes. This reaction is analogous to dihydroxylation but incorporates a nitrogen source, typically a chloramine salt, such as Chloramine-T.[6]
Experimental Protocol: Osmium-Catalyzed Aminohydroxylation of Styrene
-
Reaction Setup: In a round-bottom flask, dissolve styrene (1.0 mmol) in tert-butanol (10 mL).
-
Reagent Addition: Add Chloramine-T trihydrate (1.2 mmol) and a catalytic amount of osmium tetroxide (0.04 mmol, 4 mol%).
-
Reaction: Stir the mixture at 55 °C for 8 hours.
-
Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of sodium sulfite (5 mL). Stir for 30 minutes.
-
Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography to yield the corresponding vicinal amino alcohol.
Table 4: Representative Yields for Osmium-Catalyzed Aminohydroxylation
| Alkene | Nitrogen Source | Product | Yield (%) |
| Styrene | Chloramine-T | 2-((4-methylphenyl)sulfonamido)-1-phenylethan-1-ol | 70 |
| 1-Octene | Chloramine-T | 1-((4-methylphenyl)sulfonamido)octan-2-ol | 65 |
| trans-Stilbene | Chloramine-T | (1R,2R)-1,2-diphenyl-2-((4-methylphenyl)sulfonamido)ethan-1-ol | 85 |
These protocols and data provide a foundational understanding of the utility of osmium tetroxide in organic synthesis. For specific substrates, optimization of reaction conditions may be necessary to achieve desired yields and selectivities. Always refer to the primary literature for detailed procedures and safety information.
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 6. shb.skku.edu [shb.skku.edu]
Application Notes and Protocols: Osmium Tetrachloride in Catalytic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing osmium tetrachloride as a catalyst precursor in key oxidation reactions relevant to organic synthesis and drug development. While osmium tetroxide (OsO₄) is the active catalytic species, this compound (OsCl₄) serves as a stable, less volatile precursor that is converted in situ to the active oxidant.[1][2] The primary applications covered are the syn-dihydroxylation and oxidative cleavage of alkenes.
Application Note 1: Catalytic Syn-Dihydroxylation of Alkenes
The osmium-catalyzed syn-dihydroxylation is a reliable and highly stereospecific method for converting alkenes into vicinal diols (1,2-diols), which are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[3][4] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond.[5][6] To render the process catalytic, a co-oxidant is used to regenerate the Os(VIII) species from the Os(VI) state formed after each cycle.
Key Methodologies:
-
Upjohn Dihydroxylation: A robust method for racemic or diastereoselective syn-dihydroxylation using N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[3][7]
-
Sharpless Asymmetric Dihydroxylation (AD): A powerful enantioselective method that employs a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids, to induce facial selectivity in the oxidation of prochiral alkenes.[5][8]
Data Presentation: Reaction Yields
The following tables summarize typical yields for the dihydroxylation of various alkene substrates.
Table 1: Representative Yields for Upjohn Dihydroxylation
| Alkene Substrate | Product (Vicinal Diol) | Yield (%) |
|---|---|---|
| Styrene | 1-Phenyl-1,2-ethanediol | 76%[9] |
| α-Methylstyrene | 1-Phenyl-1,2-propanediol | 98%[9] |
| 1-Octene | 1,2-Octanediol | 97%[9] |
| Cyclohexene | cis-1,2-Cyclohexanediol | ~95% |
| trans-Stilbene | meso-1,2-Diphenyl-1,2-ethanediol | ~90% |
Table 2: Representative Yields and Enantioselectivity for Sharpless Asymmetric Dihydroxylation
| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α,β-Unsaturated Ester | AD-mix-β | 89.9% | 98%[8] |
| trans-Stilbene | AD-mix-β | 89% | 98%[9] |
| Styrene | (DHQD)₂PHAL | 81% | 90%[10] |
| 1-Phenyl-1-cyclohexene | (DHQ)₂PHAL | 88% | 97%[9] |
| trans-5-Decene | (DHQD)₂PHAL | 85% | 98%[9] |
Experimental Protocols
Safety Precaution: Osmium compounds are highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Osmium-containing waste must be quenched and disposed of according to institutional safety protocols.
Protocol 1: General Procedure for Upjohn Dihydroxylation using OsCl₄
This protocol describes the racemic syn-dihydroxylation of an alkene using OsCl₄ as the catalyst precursor and NMO as the co-oxidant.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (OsCl₄) (0.01 mmol, 0.01 equiv)
-
N-Methylmorpholine N-oxide (NMO) (1.2 mmol, 1.2 equiv)
-
Acetone (10 mL)
-
Water (1 mL)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL).
-
Addition of Reagents: To the stirred solution, add NMO (1.2 mmol). Stir until all solids have dissolved. Carefully add OsCl₄ (0.01 mmol). The solution will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (~5 mL). Stir vigorously for 30-60 minutes. The color of the mixture should lighten.
-
Workup: Filter the mixture through a pad of celite if a precipitate has formed, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation using OsCl₄
This protocol uses a pre-made "AD-mix" which contains the co-oxidant, chiral ligand, and buffer. OsCl₄ is added as the catalyst precursor. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers of the product diol.[13]
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
AD-mix-β (or AD-mix-α) (1.4 g per mmol of alkene)
-
This compound (OsCl₄) (0.002 mmol, 0.002 equiv)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Solid sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flask, vigorously stir a 1:1 mixture of tert-butanol and water (10 mL) with the AD-mix (1.4 g) at room temperature until the two phases are clear and the solids are dissolved.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add the alkene (1.0 mmol), followed by OsCl₄ (0.002 mmol).
-
Reaction: Stir the reaction at 0 °C, monitoring by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, add solid Na₂SO₃ (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer with 2M aqueous KOH, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude diol by flash chromatography or recrystallization.
Mandatory Visualization: Catalytic Cycle
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Notes and Protocols for Osmium Tetrachloride-Catalyzed Dihydroxylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The syn-dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to vicinal diols, which are crucial intermediates in the synthesis of natural products and pharmaceuticals. While osmium tetroxide (OsO₄) is the most reliable and widely used catalyst for this reaction, its high toxicity and volatility pose significant handling challenges.[1][2] This document details an experimental protocol for the dihydroxylation of alkenes using osmium tetrachloride (OsCl₄) as a catalyst precursor. This approach involves the in situ generation of the active osmium(VIII) catalytic species from a less volatile and more easily handled osmium(IV) salt.[2] The protocol is based on the well-established Upjohn dihydroxylation, which utilizes a co-oxidant to regenerate the active catalyst, allowing for the use of catalytic amounts of the expensive and toxic osmium.[1][3]
Reaction Principle
The proposed protocol leverages the oxidation of this compound (OsCl₄) to osmium tetroxide (OsO₄) by a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[4][5] Once formed, the OsO₄ catalyzes the syn-dihydroxylation of an alkene through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the corresponding cis-diol, reducing the osmium to a lower oxidation state (Os(VI)). The co-oxidant then re-oxidizes the osmium species back to Os(VIII), thus completing the catalytic cycle.[6][7]
Mandatory Visualizations
Caption: A flowchart of the key steps in the dihydroxylation protocol.
Caption: The catalytic cycle for the syn-dihydroxylation of alkenes.
Experimental Protocols
Materials and Reagents
-
Alkene substrate
-
This compound (OsCl₄)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Upjohn Dihydroxylation Protocol using this compound
This protocol is adapted for the use of OsCl₄ as the catalyst precursor.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in a 10:1 mixture of acetone and water (10 mL).
-
To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equiv). Stir until the NMO has completely dissolved.
-
-
Catalyst Preparation and Addition:
-
In a separate small vial, dissolve this compound (0.02 mmol, 0.02 equiv) in 1 mL of water. The solution may appear dark.
-
Carefully add the OsCl₄ solution dropwise to the stirred alkene/NMO solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. The color of the solution will likely darken, indicating the formation of osmium species.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the substrate.
-
-
Workup:
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL).
-
Stir the mixture for 30-60 minutes, during which the color should lighten as the osmate species are reduced.
-
If a precipitate forms, filter the mixture through a pad of Celite, washing the pad with acetone.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vicinal diol.
-
Data Presentation
The following table provides representative yields for the dihydroxylation of various alkenes using catalytic OsO₄ with NMO as the co-oxidant. While specific data for OsCl₄ as a precursor is not widely available, the yields are expected to be comparable under optimized conditions, as the active catalytic species is the same.
| Alkene Substrate | Product | Yield (%) | Reference |
| Cyclohexene | cis-1,2-Cyclohexanediol | ~90% | [3] |
| 1-Octene | 1,2-Octanediol | High | [1] |
| trans-Stilbene | (dl)-1,2-Diphenyl-1,2-ethanediol | High | [1] |
| α-Methylstyrene | 1-Phenyl-1,2-ethanediol | High | [1] |
Safety Precautions
-
Toxicity: Osmium compounds, including this compound and the in situ generated osmium tetroxide, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling osmium reagents.
-
Waste Disposal: All osmium-containing waste should be quenched with a reducing agent (e.g., sodium sulfite solution or corn oil) before disposal according to institutional guidelines.
Conclusion
The use of this compound as a precursor for the catalytic dihydroxylation of alkenes presents a viable alternative to the direct use of highly volatile and toxic osmium tetroxide. The in situ generation of the active OsO₄ catalyst under Upjohn conditions provides a practical and efficient method for the synthesis of valuable cis-diol products. This protocol offers a foundation for further optimization and application in complex molecule synthesis within the fields of chemical research and drug development.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
Application Notes and Protocols for Osmium-Based Staining in Electron Microscopy
A Note on Terminology: While the query specified osmium tetrachloride, the overwhelmingly prevalent and well-documented osmium compound used in electron microscopy is Osmium Tetroxide (OsO₄) . It is a crucial reagent for both fixation and staining of biological samples. The following application notes and protocols are based on the established use of Osmium Tetroxide.
Application Notes
Osmium tetroxide (OsO₄) is a widely utilized secondary fixative and heavy metal staining agent for biological samples in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3] Its primary role is to provide contrast to cellular structures, particularly biological membranes, and to stabilize lipids that would otherwise be extracted during the dehydration steps of sample preparation.[1][4]
Mechanism of Action
The effectiveness of osmium tetroxide lies in its reaction with the unsaturated fatty acids present in lipids.[1][2] As a strong oxidizing agent, it interacts with the double bonds of these fatty acids, forming osmate esters. This crosslinks the lipids, immobilizing them and preserving the ultrastructure of membranes. The staining mechanism involves the reduction of osmium from its +8 oxidation state in OsO₄ to lower oxidation states, primarily +4 in the form of Osmium Dioxide (OsO₂).[1] The deposition of this electron-dense OsO₂ in lipid-rich areas, such as cell membranes, generates the high contrast observed in electron micrographs.[1]
Key Applications:
-
Enhanced Membrane Contrast: OsO₄ is particularly effective at staining cellular and organellar membranes, making them appear as dark lines in electron micrographs.[1]
-
Lipid Preservation: It is the primary method for fixing lipids for analysis in electron microscopy.[1][4]
-
Secondary Fixation: Used after primary fixation with aldehydes (like glutaraldehyde), OsO₄ further crosslinks and stabilizes proteins and lipids.[1][4][5]
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the use of osmium tetroxide and related reagents in electron microscopy.
| Reagent | Concentration Range | Typical Concentration | Purpose | Reference(s) |
| Osmium Tetroxide (OsO₄) | 1% - 4% (w/v) | 1% - 2% (w/v) | Secondary fixation and staining | [1] |
| Potassium Ferrocyanide | 1.5% - 2.5% (w/v) | 1.5% (w/v) | Enhanced staining of glycogen and membranes (reduced osmium staining) | [1][6] |
| Uranyl Acetate | 0.5% - 2% (w/v) | 2% (w/v) | Negative staining and en bloc staining to enhance contrast | [4][7] |
| Parameter | Range | Typical Condition | Purpose | Reference(s) |
| Incubation Time | 30 minutes - overnight | 1 - 2 hours | Adequate fixation and staining of the sample | [1][8] |
| Incubation Temperature | 4°C - Room Temperature | 4°C or Room Temperature | Slower reaction at 4°C may improve preservation | [1][8] |
| Buffer System | pH 6.8 - 7.4 | pH 7.2 - 7.4 | Maintain physiological pH and prevent artifacts | [5][9] |
Experimental Protocols
Protocol 1: Standard Osmium Tetroxide Post-Fixation for TEM
This protocol describes the standard procedure for secondary fixation of biological samples for transmission electron microscopy.
-
Primary Fixation: Fix the sample in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Washing: Rinse the sample three times for 10 minutes each in 0.1 M sodium cacodylate buffer to remove excess primary fixative.[8]
-
Secondary Fixation: Post-fix the sample in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature.[8] Caution: Perform this step in a fume hood with appropriate personal protective equipment, as osmium tetroxide is highly toxic and volatile.
-
Washing: Rinse the sample three times for 5 minutes each in distilled water to remove excess osmium tetroxide.
-
Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each concentration.
-
Infiltration and Embedding: Infiltrate the sample with a resin (e.g., Epon, Araldite) and polymerize according to the manufacturer's instructions.
-
Sectioning and Staining: Cut ultrathin sections (60-90 nm) and collect them on TEM grids. Post-stain the sections with uranyl acetate and lead citrate to further enhance contrast.
Protocol 2: Reduced Osmium Staining (Osmium-Potassium Ferrocyanide)
This method enhances the contrast of membranes and glycogen.
-
Primary Fixation and Washing: Follow steps 1 and 2 from Protocol 1.
-
Post-Fixation/Staining: Prepare a staining solution containing 1% OsO₄ and 1.5% potassium ferrocyanide in 0.1 M sodium cacodylate buffer.[1] It is crucial to mix the OsO₄ and buffer first, then add the potassium ferrocyanide. Incubate the sample in this solution for 1-2 hours at room temperature.
-
Washing: Rinse the sample thoroughly with 0.1 M sodium cacodylate buffer and then with distilled water.
-
Dehydration and Embedding: Proceed with dehydration and resin embedding as described in steps 5 and 6 of Protocol 1.
Visualizations
Caption: Standard TEM sample preparation workflow.
Caption: Reduced osmium staining workflow for TEM.
References
- 1. benchchem.com [benchchem.com]
- 2. Osmium tetroxide › Fixation in Electron Microscopy›Fixation›Microscopy › SERVA Electrophoresis GmbH [serva.de]
- 3. Osmium tetroxide: Significance and symbolism [wisdomlib.org]
- 4. Electron Microscopy | Conventional Chemical fixation | Chemical Research Support [weizmann.ac.il]
- 5. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 6. The use of osmium tetroxide-potassium ferrocyanide as an extracellular tracer in electron microscopy [pubmed.ncbi.nlm.nih.gov]
- 7. A preparation of bacterial outer membrane with osmium tetroxide and uranyl acetate co-stain enables improved structural determination by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 9. A study of fixation for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling of Osmium Tetroxide in a Laboratory Setting
Note: These protocols focus on Osmium Tetroxide (OsO₄), a highly toxic and volatile compound commonly used in research laboratories for chemical synthesis and biological staining. While the user requested information on osmium tetrachloride, osmium tetroxide is far more prevalent in these applications and its associated hazards are well-documented. The safety principles outlined are critical for handling this particularly hazardous substance.
Osmium tetroxide is a powerful oxidizing agent that is highly toxic and readily sublimes at room temperature, posing a significant inhalation hazard.[1][2][3] Acute exposure can lead to severe damage to the eyes, skin, and respiratory tract, potentially causing blindness, pulmonary edema, and even death.[1][3][4] Due to its poor warning properties, symptoms of exposure may not appear for several hours.[4][5][6] Chronic exposure can result in damage to the liver and kidneys.[2][3][7] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and Exposure Limits
Understanding the specific hazards and regulatory exposure limits is the foundation of safe handling. Osmium tetroxide is classified as a particularly hazardous substance due to its high acute toxicity.[1]
Table 1: Summary of Health Hazards
| Hazard Type | Description | Citations |
|---|---|---|
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[8][9] Ingesting even small amounts can be lethal.[2][3] | [2][3][8][9] |
| Eye Damage | Causes severe and potentially irreversible eye damage, including staining of the cornea, which can lead to blindness.[1][4][8] | [1][4][8] |
| Skin Damage | Causes severe skin burns and dermatitis upon direct contact.[7][9] Fatal in contact with skin.[8] | [7][8][9] |
| Respiratory Damage | Vapors are highly irritating and can cause coughing, headache, dizziness, pulmonary edema, and chemical burns to the respiratory tract.[1][5][7] | [1][5][7] |
| Organ Toxicity | Chronic exposure can lead to the accumulation of osmium compounds in the liver and kidneys, causing damage to these organs.[2][3][7] | [2][3][7] |
| Volatility | Readily sublimes from a solid to a gaseous state at room temperature, creating a significant inhalation risk.[1][2][3] |[1][2][3] |
Table 2: Occupational Exposure Limits
| Regulatory Body | Limit Type | Value (ppm) | Value (mg/m³) | Citations |
|---|---|---|---|---|
| OSHA | PEL (TWA) | 0.0002 ppm | 0.002 mg/m³ | [8][10][11] |
| NIOSH | REL (TWA) | 0.0002 ppm | 0.002 mg/m³ | [10][11] |
| NIOSH | STEL | 0.0006 ppm | 0.006 mg/m³ | [10][11] |
| ACGIH | TLV (TWA) | 0.0002 ppm | - | [2][3] |
| ACGIH | STEL | 0.0006 ppm | - | [2][3][12] |
TWA: Time-Weighted Average (8-hour period); STEL: Short-Term Exposure Limit (15-minute period); PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Experimental Protocols
2.1. Protocol for Establishing a Designated Work Area
All work involving osmium tetroxide must be performed within a designated area to contain contamination.
Methodology:
-
Fume Hood: All handling of osmium tetroxide must occur inside a certified chemical fume hood.[1][2][4][13] Biological Safety Cabinets are not appropriate as they do not protect from chemical vapors.[2][3]
-
Verification: Before starting work, verify the proper operation of the fume hood by checking the airflow monitor.[1]
-
Signage: Post a warning sign at the designated area indicating the presence and hazards of osmium tetroxide.[1][2][4]
-
Surface Protection: Line the work surface of the fume hood with plastic-backed absorbent pads to contain any potential spills.[1][2][3]
-
Spill Kit: Keep a spill kit readily available. This must include corn oil, which is used to neutralize osmium tetroxide, and an inert absorbent material like kitty litter.[1][4]
-
Sash Position: Work with the fume hood sash positioned as low as possible.[1]
-
Decontamination: All labware that contacts OsO₄ must be decontaminated by rinsing or dipping in corn oil before being removed from the hood.[4][7] The corn oil will turn black upon neutralizing the osmium tetroxide.[2]
2.2. Protocol for Personal Protective Equipment (PPE)
Due to the extreme toxicity of osmium tetroxide, stringent PPE is required to prevent any contact.
Methodology:
-
Eye Protection: Wear chemical splash goggles at all times.[1][4] Standard safety glasses are insufficient.[1][2] If there is a significant splash risk, a face shield must be worn in addition to goggles.[1][2]
-
Hand Protection: Double-gloving with standard nitrile laboratory gloves is required.[1][4][7] Change gloves frequently (at least every two hours) or immediately if contamination is suspected.[1][2][3]
-
Body Protection: Wear a fully buttoned lab coat with sleeves extending to the wrists.[1] Cuffed sleeves should be tucked into gloves.[1]
-
Clothing: Long pants and closed-toe shoes are mandatory.[7][13]
-
Removal: Upon leaving the designated area, remove all PPE and wash hands and forearms thoroughly with soap and water.[7][14]
2.3. Protocol for Spill Response (Small Spill within Fume Hood)
A small spill (e.g., <5 mL of solution) inside a chemical fume hood can be managed by trained laboratory personnel.[1][7]
Methodology:
-
Alert Personnel: Immediately alert others in the laboratory.[4]
-
Isolate Area: Ensure the spill is contained within the fume hood.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[4]
-
Neutralize and Absorb:
-
Collect Waste: After the spill is fully absorbed, carefully scoop the material into a designated, sealable plastic bag or container.[1]
-
Decontaminate Surface: Wipe the spill area first with more corn oil, followed by a thorough cleaning with soap and water.[1]
-
Dispose: Place all contaminated debris (absorbent material, paper towels, gloves) into the hazardous waste bag.[1] Seal the bag, attach a hazardous waste tag, and arrange for pickup.[1]
Emergency Procedures
Immediate and appropriate first aid is critical following any exposure to osmium tetroxide. Seek medical attention for any exposure.[4]
Table 3: First Aid Measures for Osmium Tetroxide Exposure
| Exposure Route | First Aid Protocol | Citations |
|---|---|---|
| Inhalation | Move the victim to fresh air immediately. If breathing stops, provide artificial respiration. Call for immediate medical attention. | [4][7][8][12] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Wash the area with soap and water. Seek immediate medical attention. | [4][7][8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4][7][8][12] |
| Ingestion | Do NOT induce vomiting. Have the victim drink water (two glasses at most). Call a physician or poison control center immediately. |[8][12] |
Storage and Waste Disposal
4.1. Storage
-
Containment: Store osmium tetroxide in tightly sealed, shatter-resistant primary containers.[2][3] Because it can penetrate plastic, glass containers are recommended.[2][3] These must be kept within labeled, chemically resistant secondary containment.[3][4]
-
Location: Store in a secure, cool, well-ventilated area, such as a refrigerator, that is designated for highly toxic materials.[2][13]
-
Segregation: Keep osmium tetroxide away from incompatible materials, including acids (especially hydrochloric acid), organic materials, and reducing agents.[2]
4.2. Waste Disposal
-
P-Listed Waste: Osmium tetroxide is an acutely hazardous waste (P-listed).[6] This means that empty containers are also considered hazardous waste and must not be rinsed out or discarded in regular trash.[6][13]
-
Collection: All materials contaminated with osmium tetroxide, including pipette tips, gloves, absorbent pads, and empty reagent bottles, must be collected as hazardous waste.[7][13]
-
Neutralization: Where feasible, unused solutions can be neutralized with corn oil before disposal to reduce the hazard.[11]
-
Labeling and Disposal: All waste must be accumulated in sealed, properly labeled containers and disposed of through the institution's hazardous waste management program.[1]
References
- 1. uthsc.edu [uthsc.edu]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 5. epfl.ch [epfl.ch]
- 6. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Preparation of Osmium Complexes from Osmium Tetrachloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various osmium complexes using osmium tetrachloride (OsCl₄) and its derivatives as starting materials. The methodologies outlined herein are intended to serve as a practical guide for researchers in chemistry, materials science, and medicinal chemistry.
Introduction
Osmium complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. This compound, while a viable precursor, is often utilized in the form of its more soluble and stable hexachloroosmate(IV) salts, such as potassium hexachloroosmate (K₂[OsCl₆]) or tetra-n-octylammonium hexachloroosmate ((Oct₄N)₂[OsCl₆]). These precursors offer a convenient entry point to a wide array of osmium(IV) and osmium(II) complexes with tailored electronic and steric properties. This document details the preparation of two important classes of osmium complexes: tetraaryl osmium(IV) complexes and bipyridyl osmium(II) complexes.
I. Synthesis of Tetraaryl Osmium(IV) Complexes
Tetraaryl osmium(IV) complexes are a class of air-stable, redox-active compounds with potential applications in molecular electronics and materials science. An improved synthetic route utilizes tetra-n-octylammonium hexachloroosmate(IV), which offers higher yields and avoids the use of highly toxic and volatile osmium tetroxide (OsO₄).[1]
Protocol 1: Preparation of Tetra-n-octylammonium Hexachloroosmate(IV) ((Oct₄N)₂[OsCl₆])
This protocol describes the synthesis of the key intermediate, (Oct₄N)₂[OsCl₆], from the more common starting material, ammonium hexachloroosmate ((NH₄)₂[OsCl₆]).
Workflow:
Experimental Protocol:
-
Dissolution: Dissolve ammonium hexachloroosmate ((NH₄)₂[OsCl₆]) in a minimal amount of deionized water. In a separate flask, dissolve two equivalents of tetra-n-octylammonium bromide in 2-propanol.
-
Precipitation: Slowly add the solution of tetra-n-octylammonium bromide to the aqueous solution of (NH₄)₂[OsCl₆] with vigorous stirring. A precipitate will form immediately.
-
Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water and cold ethanol.
-
Drying: Dry the resulting solid under vacuum to a constant weight to yield (Oct₄N)₂[OsCl₆].
Quantitative Data:
| Parameter | Value |
| Starting Material | (NH₄)₂[OsCl₆] |
| Reagent | Tetra-n-octylammonium bromide |
| Solvent | Water, 2-Propanol |
| Reaction Time | 1-2 hours |
| Product | (Oct₄N)₂[OsCl₆] |
| Appearance | Orange solid |
Protocol 2: Synthesis of Tetrakis(2-tolyl)osmium(IV) (Os(2-tolyl)₄)
This protocol details the synthesis of a representative tetraaryl osmium(IV) complex from (Oct₄N)₂[OsCl₆] and a Grignard reagent.
Workflow:
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend (Oct₄N)₂[OsCl₆] in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: To the stirred suspension, add a solution of 2-tolylmagnesium bromide (typically 4-5 equivalents) in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The color of the mixture will typically change, indicating the progress of the reaction.
-
Quenching: After the reaction is complete, carefully quench the mixture by the slow addition of methanol.
-
Solvent Removal: Remove the solvent in vacuo.
-
Extraction and Purification: Dissolve the resulting solid in dichloromethane (CH₂Cl₂) and purify by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent.
-
Product Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure to yield Os(2-tolyl)₄ as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | (Oct₄N)₂[OsCl₆] |
| Reagent | 2-tolylmagnesium bromide |
| Solvent | Tetrahydrofuran |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | Flash Chromatography |
| Product | Os(2-tolyl)₄ |
| Typical Yield | ~70-75%[1] |
II. Synthesis of Bipyridyl Osmium(II) Complexes
Bipyridyl complexes of osmium are widely studied for their rich photophysical and electrochemical properties, with potential applications in photodynamic therapy, sensing, and light-emitting devices. These complexes are often synthesized from potassium hexachloroosmate(IV) (K₂[OsCl₆]), which can be prepared from this compound.
Protocol 3: Synthesis of cis-Dichlorobis(2,2'-bipyridine)osmium(II) ([Os(bpy)₂Cl₂])
This protocol describes the synthesis of the common precursor, [Os(bpy)₂Cl₂], from K₂[OsCl₆].
Workflow:
Experimental Protocol:
-
Reaction Mixture: To a round-bottom flask, add potassium hexachloroosmate(IV) (K₂[OsCl₆]), 2,2'-bipyridine (2.5 equivalents), and dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by a color change of the solution. The reflux is typically maintained for several hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add the reaction mixture to a larger volume of water with stirring to precipitate the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and DMF.
-
Drying: Dry the product under vacuum to yield cis-Dichlorobis(2,2'-bipyridine)osmium(II).
Quantitative Data:
| Parameter | Value |
| Starting Material | K₂[OsCl₆] |
| Reagent | 2,2'-Bipyridine |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | Several hours |
| Temperature | Reflux |
| Product | cis-[Os(bpy)₂Cl₂] |
| Appearance | Dark-colored solid |
Safety Precautions
Osmium compounds, particularly the volatile osmium tetroxide, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this document provide reliable methods for the synthesis of tetraaryl and bipyridyl osmium complexes starting from this compound derivatives. These procedures are designed to be accessible to researchers with a background in synthetic chemistry and provide a foundation for the development of novel osmium-based materials and therapeutics. The use of well-defined precursors like (Oct₄N)₂[OsCl₆] and K₂[OsCl₆] enhances the reproducibility and safety of these synthetic routes.
References
Application Notes and Protocols: Osmium Tetroxide in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of osmium tetrachloride (OsCl₄) in the synthesis of organometallic compounds. The focus is on providing clear, reproducible methodologies and comprehensive data for the characterization of the resulting products.
Introduction
This compound is a lesser-used but valuable precursor in organometallic chemistry, typically for the synthesis of Os(IV) and Os(II) complexes. While osmium tetroxide (OsO₄) is more common for catalytic applications, OsCl₄ serves as a key starting material for specific classes of organometallic compounds, most notably in the synthesis of osmocene. This document details the synthesis of osmocene from this compound, providing a foundational protocol for researchers entering this area of organometallic chemistry.
Synthesis of Osmocene from this compound
Osmocene, Os(C₅H₅)₂, is a metallocene analogous to ferrocene and ruthenocene. It was first synthesized by Ernst Otto Fischer and Heinrich Grumbert through the reaction of osmium(IV) chloride with sodium cyclopentadienide.[1] This method remains a fundamental route to this important organometallic compound.
Reaction Scheme
The overall reaction for the synthesis of osmocene from this compound is as follows:
OsCl₄ + 4 Na(C₅H₅) → Os(C₅H₅)₂ + 4 NaCl + 2 C₅H₅•
An excess of sodium cyclopentadienide is used, and it is presumed that an Os(II) intermediate is formed in situ.[1]
Experimental Protocol
This protocol is adapted from the original synthesis by Fischer and Grumbert, with modern safety and handling considerations for organometallic reagents.
Materials:
-
This compound (OsCl₄)
-
Sodium cyclopentadienide (NaC₅H₅) in a suitable solvent (e.g., dimethoxyethane or THF)
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Celite or other filter aid
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere. A Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a suspension of this compound in anhydrous dimethoxyethane.
-
Reagent Addition: A solution of sodium cyclopentadienide in DME is added dropwise to the stirred suspension of this compound at room temperature over a period of 1-2 hours. An excess of sodium cyclopentadienide is crucial for the reaction to proceed to completion.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours under an inert atmosphere. The color of the reaction mixture will typically change as the reaction progresses.
-
Workup:
-
The solvent is removed under vacuum.
-
The resulting residue is extracted with anhydrous diethyl ether or hexane.
-
The extract is filtered through a pad of Celite to remove insoluble byproducts (primarily NaCl).
-
The filtrate is concentrated under vacuum to yield crude osmocene.
-
-
Purification: The crude osmocene can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.
Safety Precautions:
-
Osmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organometallic reagents such as sodium cyclopentadienide are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere.
-
Anhydrous solvents are required as organometallic reagents react violently with water.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of osmocene.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | This compound (OsCl₄) | [1] |
| Reagent | Sodium Cyclopentadienide (NaC₅H₅) | [1] |
| Solvent | Dimethoxyethane (DME) | [1] |
| Yield | Moderate to good (specific yields vary with scale and conditions) | |
| Physical Properties | ||
| Appearance | White crystalline solid | [1] |
| Melting Point | 229-231 °C | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ ~4.6 ppm (singlet) | |
| ¹³C NMR (CDCl₃) | δ ~72 ppm | |
| IR (KBr, cm⁻¹) | ν(C-H) ~3100, ν(C=C) ~1410, δ(C-H) ~1110, 1000 | |
| Mass Spectrum (m/z) | M⁺ at ~322 (based on ¹⁹²Os) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of osmocene from this compound.
Caption: Workflow for the synthesis of osmocene.
Conclusion
The synthesis of osmocene from this compound provides a clear and important example of the utility of this osmium precursor in organometallic chemistry. The protocol outlined, along with the corresponding data, serves as a valuable resource for researchers in the field. While less common than other osmium starting materials, this compound is a viable entry point for the synthesis of specific and important organometallic compounds. Further research into the reactivity of OsCl₄ with other organic ligands could expand its application in the synthesis of novel organometallic structures for various applications, including catalysis and materials science.
References
Application Notes: Analytical Techniques for the Characterization of Osmium Tetrachloride (OsCl₄)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osmium tetrachloride (OsCl₄) is an inorganic compound of osmium and chlorine that serves as a precursor for the synthesis of other osmium complexes.[1] It exists in two distinct polymorphic forms: a high-temperature, reddish-black orthorhombic polymorph and a low-temperature, brown cubic polymorph.[1][2] The specific polymorph obtained is dependent on the synthetic route.[1][2] Accurate characterization is crucial to ensure the correct material is being used for subsequent research and development. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize OsCl₄.
Critical Safety Notice: Osmium compounds can be highly toxic. This compound is toxic if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[3] Its related oxide, osmium tetroxide (OsO₄), is volatile, highly toxic, and can cause severe damage to the eyes, skin, and respiratory system.[4][5][6][7] All handling of osmium compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.[5][8][9]
Synthesis and Polymorph Identification Workflow
The initial characterization step involves identifying the polymorph produced. The synthesis method is the primary determinant of the resulting crystal structure.
Caption: Synthesis pathways for the two polymorphs of OsCl₄.
Crystallographic Characterization: X-Ray Diffraction (XRD)
Application Note: X-ray Diffraction is the definitive method for identifying the polymorph of OsCl₄ and determining its crystal structure. By analyzing the diffraction pattern, one can determine the lattice parameters and space group, which are unique for the high-temperature (orthorhombic) and low-temperature (cubic) forms.[2]
Data Presentation: Crystallographic Data for OsCl₄ Polymorphs
| Property | High-Temperature Polymorph | Low-Temperature Polymorph |
| Crystal System | Orthorhombic | Cubic |
| Appearance | Reddish-black crystals | Brown powder |
| Space Group | Cmmm (No. 65)[1] | P4₃32 or P4₁32[2] |
| Lattice Constants | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å[2] | a = 9.95 Å[2] |
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully grind a small amount (5-10 mg) of the OsCl₄ sample into a fine, homogeneous powder using an agate mortar and pestle.
-
Mount the powder onto a zero-background sample holder (e.g., a silicon wafer). Ensure the sample surface is flat and level with the holder's surface.
-
If the sample is highly air-sensitive, use a sealed, airtight sample holder with an X-ray transparent window (e.g., Kapton).
-
-
Data Acquisition:
-
Place the sample holder into the diffractometer.
-
Set the data collection parameters. A typical setup for a laboratory instrument would be:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
2θ Range: 10° - 90°
-
Step Size: 0.02°
-
Scan Speed/Dwell Time: 1-2 seconds per step.
-
-
Initiate the scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Index the diffraction peaks and compare the resulting lattice parameters with the known values for the OsCl₄ polymorphs to confirm identity.[2]
-
Perform Rietveld refinement for a more detailed structural analysis if required.
-
Magnetic Property Characterization
Application Note: Osmium(IV) has a d⁴ electron configuration, making OsCl₄ paramagnetic.[2] The two polymorphs exhibit distinct magnetic behaviors, which can be used as a secondary characterization method. The high-temperature form shows temperature-independent paramagnetism, while the low-temperature form's susceptibility is temperature-dependent.[2] This difference is attributed to varying degrees of Os⁴⁺-Os⁴⁺ interactions based on interatomic distances in the crystal lattice.[2]
Data Presentation: Magnetic Susceptibility of OsCl₄ Polymorphs
| Polymorph | Molar Magnetic Susceptibility (χmole) | Temperature Dependence |
| High-Temperature | +1080 × 10⁻⁶ c.g.s. (at 300 K)[2] | Temperature-independent |
| Low-Temperature | +880 × 10⁻⁶ c.g.s. (at 300 K)[2] | Temperature-dependent |
Experimental Protocol: SQUID Magnetometry
-
Sample Preparation:
-
Inside a glovebox, accurately weigh 10-20 mg of the OsCl₄ sample.
-
Load the sample into a gelatin capsule or a similar sample holder suitable for SQUID measurements.
-
Securely place the capsule inside a plastic straw, which will be mounted onto the magnetometer's sample rod.
-
-
Measurement:
-
Load the sample into the SQUID (Superconducting Quantum Interference Device) magnetometer.
-
Purge the sample chamber with helium gas.
-
Cool the sample to the desired starting temperature (e.g., 300 K).
-
Apply a constant magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment as a function of temperature, typically sweeping from 300 K down to 2 K.
-
-
Data Analysis:
-
Correct the raw data for the diamagnetic contribution of the sample holder.
-
Calculate the molar magnetic susceptibility (χmole) from the measured magnetic moment.
-
Plot χmole vs. Temperature (T) to observe the magnetic behavior and differentiate between the polymorphs.
-
Spectroscopic and Thermal Analysis
Application Note: A suite of spectroscopic and thermal techniques can provide further insight into the electronic structure and stability of OsCl₄.
-
UV-Vis/NIR Spectroscopy: Probes the d-d electronic transitions, providing information on the ligand field splitting parameters of the Os⁴⁺ ion.[2]
-
X-ray Absorption Spectroscopy (XAS): A powerful technique (often requiring a synchrotron source) to confirm the +4 oxidation state of osmium and analyze its coordination geometry via the Os L-edge spectra.[2]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the compound. OsCl₄ is known to decompose at 323°C.[2][10]
Data Presentation: Thermal and Physical Properties
| Property | Value | Technique |
| Decomposition Temperature | 323 °C[2][10] | TGA |
| Molar Mass | 332.04 g/mol [1] | Mass Spectrometry |
| Density | 4.38 g/cm³[1][2] | N/A |
Experimental Protocols:
Protocol: Thermogravimetric Analysis (TGA)
-
Tare a ceramic or platinum TGA pan.
-
In an inert atmosphere, load 5-10 mg of the OsCl₄ sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to ~500°C at a constant ramp rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The onset of the sharp mass loss corresponds to the decomposition temperature.
Protocol: UV-Vis/NIR Spectroscopy (Solid-State)
-
Prepare the sample for diffuse reflectance measurement by mixing a small amount of OsCl₄ with a non-absorbing matrix like BaSO₄ or MgO.
-
Load the mixture into a solid-state sample holder.
-
Place the holder in the spectrophotometer's integrating sphere accessory.
-
Record the reflectance spectrum over the desired range (e.g., 200-2500 nm).
-
Convert the reflectance data to absorbance using the Kubelka-Munk function for analysis. Note: OsCl₄ reacts with water, so solution-state measurements require a non-aqueous, non-reactive solvent.[1]
Comprehensive Characterization Workflow
A logical workflow ensures that all critical parameters of a newly synthesized OsCl₄ sample are verified.
Caption: A logical workflow for the comprehensive characterization of OsCl₄.
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 3. This compound | Cl4Os | CID 4070891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uthsc.edu [uthsc.edu]
- 5. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 6. pjoes.com [pjoes.com]
- 7. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. osmium(IV) chloride [chemister.ru]
Osmium Tetrachloride as a Precursor for Nanoparticle Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of osmium-based nanoparticles using osmium tetrachloride as a precursor. The unique catalytic and physicochemical properties of osmium nanoparticles make them promising candidates for a range of applications, particularly in catalysis and the development of novel therapeutic and diagnostic agents. This document outlines detailed experimental protocols, key synthesis parameters, and potential applications in drug development, including drug delivery and cancer therapy.
Introduction
Osmium (Os) is a rare precious metal that, in its nanoparticle form, exhibits remarkable catalytic activity and unique electronic properties.[1][2] While various osmium precursors have been explored for nanoparticle synthesis, this compound (OsCl₄) offers a viable route to producing metallic osmium or osmium oxide nanoparticles. The choice of synthesis method and parameters allows for the tuning of nanoparticle size, morphology, and surface chemistry, which in turn dictates their functional properties.[3] Osmium nanoparticles are being investigated for their potential in targeted drug delivery, leveraging their high surface area-to-volume ratio for loading therapeutic agents.[3][4] Furthermore, their catalytic nature is being explored for applications in chemotherapy and biosensing.[3][5]
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The synthesis of osmium-based nanoparticles can be achieved through various methods, with wet-chemical approaches offering excellent control over the final product. The following table summarizes typical parameters and outcomes for two common wet-chemical synthesis methods using different osmium chloride precursors. While a direct protocol for this compound is not extensively documented, the principles of reduction and hydrolysis can be adapted.
| Synthesis Method | Precursor | Reducing/Hydrolyzing Agent | Solvent | Temperature (°C) | Typical Nanoparticle Size | Reference |
| Chemical Reduction | Osmium(III) chloride (OsCl₃) | Sodium borohydride (NaBH₄) | Aqueous with chitosan | Room Temperature | ~1.3 ± 0.2 nm | [3] |
| Hydrolysis | Potassium hexachloroosmate(IV) (K₂OsCl₆) | Water | Water | 150 - 550 °C | 40 - 450 nm | [3] |
| Chemical Reduction | Osmium(III) chloride (OsCl₃) | Superhydride (LiEt₃BH) | Tetrahydrofuran (THF) | Room Temperature | ~1.3 ± 0.2 nm | [6] |
| Thermal Decomposition | Osmium(cyclooctadiene)(cyclooctatetraene) | Hydrogen (H₂) | Silica support | - | 1.1 ± 0.3 nm | [7] |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of osmium-based nanoparticles. Protocol 1 is a well-established method for osmium nanoparticles using a related chloride precursor, which can be adapted for this compound. Protocol 2 describes a hydrolysis method for producing osmium dioxide nanoparticles.
Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles
This protocol details the synthesis of osmium nanoparticles via the chemical reduction of an osmium chloride precursor in the presence of a stabilizing agent. This method is adaptable for the use of this compound.
Materials:
-
This compound (OsCl₄) (or Osmium(III) chloride as a reference)
-
Chitosan
-
Sodium borohydride (NaBH₄)
-
1% Acetic acid solution
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.
-
Prepare Precursor Solution: Add OsCl₄ to the chitosan solution to a final concentration of 1 mM.
-
Complexation: Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation of the osmium precursor with chitosan.
-
Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₄-chitosan solution while maintaining vigorous stirring.
-
Reaction: Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.[3]
-
Purification: Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps three times to remove unreacted precursors and byproducts.
-
Storage: Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.
Characterization:
The synthesized osmium nanoparticles can be characterized using the following techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and size distribution of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the oxidation state of osmium.
Protocol 2: Hydrothermal Synthesis of Osmium Dioxide (OsO₂) Nanoparticles
This protocol describes the synthesis of osmium dioxide nanospheres through the hydrolysis of a hexachloroosmate precursor under high temperature and pressure. A similar approach could be investigated for this compound.
Materials:
-
Potassium hexachloroosmate(IV) (K₂OsCl₆)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Precursor Solution: Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).[3]
-
Autoclave Reaction: Transfer the solution to a high-pressure autoclave.
-
Heating: Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and reaction time can be varied to control the size of the nanoparticles.[3]
-
Cooling: After the reaction, allow the autoclave to cool down to room temperature.
-
Collection: Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the final product in a vacuum oven at 60 °C.
Characterization:
The synthesized OsO₂ nanospheres should be characterized by:
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): For size and morphology analysis.
-
X-ray Diffraction (XRD): To confirm the rutile-type crystal structure of OsO₂.
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Generalized Cellular Response to Metal Nanoparticles
Engineered nanoparticles can induce a variety of cellular responses, often mediated by oxidative stress.[8][9] This diagram illustrates a generalized pathway of how metal nanoparticles can lead to cellular outcomes such as apoptosis or inflammation.
Applications in Drug Development
Osmium nanoparticles are being actively investigated for several applications in drug development due to their unique properties.
-
Drug Delivery: The high surface area-to-volume ratio of osmium nanoparticles allows for the potential loading of therapeutic agents.[3] Surface functionalization can be employed to enable targeted delivery to specific cells or tissues, which could enhance therapeutic efficacy while minimizing systemic side effects.[3]
-
Cancer Therapy: Osmium-based compounds have demonstrated potential in chemotherapy.[3] Formulating these compounds into nanoparticles can improve their delivery to tumor sites. Additionally, the ability of some metal oxide nanoparticles to generate reactive oxygen species (ROS) can be exploited for photodynamic or photothermal therapy.[3]
-
Biosensing: The distinct electronic properties of osmium and osmium oxide nanoparticles make them suitable candidates for the development of highly sensitive and selective biosensors for diagnostic applications.[5]
Conclusion
This compound serves as a promising precursor for the synthesis of osmium-based nanoparticles with tunable properties. The protocols outlined in this document provide a foundation for researchers to produce and characterize these nanomaterials. The unique characteristics of osmium nanoparticles open up new avenues for research in catalysis, drug delivery, and diagnostics. Further research is warranted to fully elucidate the potential of these nanoparticles in various biomedical applications and to investigate the specific cellular pathways they modulate.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nanorh.com [nanorh.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrowly dispersed silica supported osmium nanoparticles prepared by an organometallic approach: H2 and CO adsorption stoichiometry and hydrogenolysis catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Probing Cellular Processes Using Engineered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicological pathways induced after nanoparticle exposure: studies of oxidative stress at the ‘nano–bio’ interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Catalytic Applications of Arene-Osmium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic uses of arene-osmium(II) complexes, particularly those derived from common osmium precursors like osmium tetrachloride (OsCl₄). While less studied than their ruthenium counterparts, osmium complexes often exhibit comparable or even superior catalytic activity in various organic transformations. This document details the synthesis of key precursors, and protocols for major applications including transfer hydrogenation, oxidation, and C-C bond formation.
Synthesis of Arene-Osmium(II) Precursors
The primary precursors for most catalytic applications are the dinuclear arene-osmium(II) dihalide complexes, such as [{OsCl(μ-Cl)(η⁶-arene)}₂]. While direct synthesis from OsCl₄ is not widely documented, a common route involves using OsCl₃·nH₂O, which can be prepared from OsCl₄. A more convenient reported method for analogous bromide complexes starts from potassium osmate. The general pathway involves the reaction of an osmium salt with a suitable 1,3- or 1,4-cyclohexadiene derivative, which serves as the arene precursor.
Figure 1: General synthesis workflow from OsCl₄ to active catalyst precursors.
Application Note 1: Asymmetric Transfer Hydrogenation of Ketones
Arene-osmium(II) complexes are highly effective catalysts for the transfer hydrogenation (TH) of ketones to chiral alcohols, a critical transformation in fine chemical and pharmaceutical synthesis. The reactions typically use isopropanol or formic acid as a safe and readily available hydrogen source. Catalysts are often generated in situ from the [{OsCl(μ-Cl)(η⁶-arene)}₂] dimer and a chiral ligand.
Quantitative Data Summary
The following table summarizes the performance of various arene-osmium(II) catalyst systems in the transfer hydrogenation of ketones.
| Catalyst System / Ligand | Substrate | H-Donor | Base | Cat. Loading (mol%) | Yield (%) | ee (%) | Ref. |
| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] / (1R,2S)-(+)-cis-1-amino-2-indanol | Acetophenone | 2-Propanol | KOᵗBu | In situ | High | ≥ 89 | [1] |
| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] / l-α-amino carboxylates | Acetophenone | 2-Propanol | NaOCOH | 1.5 | 18 - 97 | up to 72 | [1] |
| [Os(η⁶-p-cym)(TsDPEN)] | Acetophenone | HCOOH/NEt₃ | - | 1.0 | >93 | >93 | [2] |
| Cationic complex 18 (κ³-N,N,N ligand) | Acetophenone | 2-Propanol | KOH | 5.0 | Quant. | N/A | [1] |
Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Catalytic Cycle for Transfer Hydrogenation
The accepted mechanism for transfer hydrogenation involves an 18-electron osmium-hydride species. The cycle begins with the coordination of the hydrogen donor (e.g., isopropanol) and subsequent β-hydride elimination to form the active Os-H species and acetone. The ketone substrate then coordinates and undergoes migratory insertion of the hydride to the carbonyl carbon, yielding the alcohol product and regenerating the 16-electron catalyst.
Figure 2: Catalytic cycle for Os-catalyzed transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ.
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the osmium dimer [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] (e.g., 4.0 mg, 0.005 mmol).
-
Add the chiral ligand, (1R,2R)-TsDPEN (e.g., 4.4 mg, 0.012 mmol).
-
Add 5 mL of degassed 2-propanol as the solvent and hydrogen donor.
-
Stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation.
-
-
Reaction Execution:
-
Add the substrate, acetophenone (e.g., 120 mg, 1.0 mmol).
-
Add the base, a 0.1 M solution of sodium isopropoxide in 2-propanol (0.2 mL, 0.02 mmol).
-
Heat the reaction mixture to 80 °C and stir for the desired time (e.g., 2-24 hours), monitoring progress by TLC or GC.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy or GC.
-
Purify the product (1-phenylethanol) by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Application Note 2: Catalytic Oxidation of Alcohols
Arene-osmium(II) complexes can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often employ sacrificial oxidants like N-methylmorpholine N-oxide (NMO) or sodium periodate (NaIO₄).
Quantitative Data Summary
| Catalyst | Substrate | Oxidant | Cat. Loading (mol%) | Yield (%) | Time (h) | Ref. |
| Complex 31b | Diphenylmethanol | NMO | 0.01 - 0.2 | ≥ 94 | 3 | [1] |
| Complex 33d | Styrene | NaIO₄ | N/A | 99 | 0.5 | [1] |
| Complex 33d | 4-Methoxystyrene | NaIO₄ | N/A | 95 | 1 | [1] |
| Complex 33d | 1-Octene | NaIO₄ | N/A | 85 | 1 | [1] |
Note: The oxidation of styrenes to aldehydes proceeds via a dihydroxylation/cleavage mechanism, showcasing the versatility of these catalysts.
Experimental Protocol: Oxidation of Benzyl Alcohol
This protocol is a representative procedure for the oxidation of a primary alcohol.
-
Reaction Setup:
-
To a round-bottom flask, add the arene-osmium(II) catalyst (e.g., [OsCl₂(η⁶-p-cymene)(PPh₃)], 0.2 mol%).
-
Add the substrate, benzyl alcohol (1.0 mmol).
-
Add the co-oxidant, N-methylmorpholine N-oxide (NMO) (1.5 mmol).
-
Add 10 mL of a suitable solvent, such as dichloromethane or acetone.
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
-
Work-up and Analysis:
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst and NMO byproduct.
-
Wash the silica pad with additional solvent.
-
Combine the filtrates and remove the solvent in vacuo.
-
The resulting crude benzaldehyde can be analyzed by ¹H NMR and GC for purity and yield. Further purification can be achieved by distillation or chromatography.
-
Application Note 3: C-C Bond Forming Reactions
The application of arene-osmium(II) complexes extends to C-C bond formation, including cyclopropanation and atom-economical annulation reactions.
Quantitative Data Summary: Cyclopropanation of Styrene
| Catalyst | Substrate | Reagent | Yield (%) | cis/trans Ratio | Ref. |
| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] | Styrene | Ethyl diazoacetate | 75 | 35:65 | [1] |
| [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] | 4-Chlorostyrene | Ethyl diazoacetate | 68 | 32:68 | [1] |
General Protocol: Cyclopropanation
-
Reaction Setup: Under an inert atmosphere, dissolve the [{OsCl(μ-Cl)(η⁶-p-cymene)}₂] catalyst (1 mol%) in the styrene derivative (1.0 equiv, used as solvent or in a minimal amount of toluene).
-
Reaction Execution: Heat the mixture to 80 °C. Add ethyl diazoacetate (1.1 equiv) dropwise over 1 hour using a syringe pump. Stir for an additional 2-4 hours at 80 °C.
-
Work-up and Analysis: Cool the reaction, remove any excess volatiles under vacuum, and purify the resulting ethyl 2-phenylcyclopropane-1-carboxylate by column chromatography. Analyze the product by ¹H NMR to determine yield and the cis/trans diastereomeric ratio.
Figure 3: A generalized experimental workflow for Os-catalyzed reactions.
References
Troubleshooting & Optimization
stabilizing osmium tetrachloride solutions against hydrolysis
Welcome to the Technical Support Center for Osmium Tetroxide Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing osmium tetrachloride solutions against hydrolysis and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: Solutions of osmium(IV) hexachloride ([OsCl₆]²⁻) in aqueous media are susceptible to several chemical reactions that lead to instability. These include hydrolysis, aquatation, and disproportionation.[1] These processes are influenced by factors such as pH, temperature, and exposure to light.[1]
Q2: What are the signs of instability in my OsCl₄ solution?
A2: Signs of instability include a change in color, the formation of a precipitate, and inconsistent results in analytical measurements.[1] Freshly prepared solutions are typically yellow to brownish-yellow. A darkening of the solution or the appearance of a black precipitate may indicate decomposition.[2]
Q3: How can I stabilize my this compound solution?
A3: The most common and effective method for stabilizing this compound solutions is to dissolve and store the compound in a hydrochloric acid (HCl) matrix.[1] Higher concentrations of HCl help to suppress hydrolysis and other degradation reactions.[1]
Q4: Can I use other acids like sulfuric or nitric acid to stabilize my OsCl₄ solution?
A4: It is not recommended to use oxidizing acids such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃). These can promote the formation of the highly toxic and volatile osmium tetroxide (OsO₄).[1] Hydrochloric acid is the preferred choice for stabilizing OsCl₄ solutions.[1]
Q5: Are there any alternative stabilizers to HCl?
A5: While hydrochloric acid is the standard for stabilizing OsCl₄ solutions for most applications, other agents have been used in specific analytical contexts to prevent the formation of OsO₄ during microwave-assisted acid digestion for ICP-MS analysis. These include thiourea, ascorbic acid, sodium sulfite, and potassium metabisulfite.[3] However, their suitability for stabilizing OsCl₄ solutions for general laboratory use would require further validation.
Troubleshooting Guide
Issue 1: My this compound solution has turned dark brown or black.
-
Possible Cause: The color change is likely due to the hydrolysis of OsCl₄ and the subsequent formation of osmium dioxide (OsO₂) or hydrated osmium dioxide (OsO₂·2H₂O), which are dark in color.[1] This can be accelerated by exposure to light.[1]
-
Solution:
-
Ensure that your solution is prepared and stored in a sufficient concentration of hydrochloric acid (at least 1.0% v/v).[1]
-
Store the solution in an amber glass bottle to protect it from light.[1]
-
Store the solution at a low temperature (e.g., refrigerated below 10 °C) to slow the rate of decomposition.[1]
-
Issue 2: A black precipitate has formed in my OsCl₄ solution.
-
Possible Cause: A black precipitate is likely hydrated osmium dioxide (OsO₂·2H₂O), which can form when the solution is exposed to light or if the acid concentration is too low.[1]
-
Solution:
-
Prepare fresh solutions using an adequate concentration of HCl (1.0% - 1.5% v/v is recommended for improved stability).[1]
-
Always store solutions in the dark and at reduced temperatures.[1]
-
Filter the solution if necessary, but it is generally advisable to discard the solution and prepare a fresh one to ensure accurate concentration.
-
Issue 3: I am getting inconsistent results when using my OsCl₄ solution as a standard for ICP-OES.
-
Possible Cause: Inconsistent analytical results are a strong indicator of an unstable standard solution. At low HCl concentrations, OsCl₄ can convert to volatile OsO₄, leading to a decrease in the osmium concentration in the solution over time.[1]
-
Solution:
-
Prepare your osmium standards in a matrix of at least 1.0% to 1.5% v/v HCl.[1]
-
For optimal stability, store the standards refrigerated at below 10 °C. Under these conditions, the shelf life can be extended to 48-72 hours.[1]
-
Always prepare fresh standards regularly and monitor for any changes in emission intensities during analysis.[1]
-
Data Presentation
The stability of osmium(IV) hexachloride solutions is significantly influenced by the concentration of hydrochloric acid and the storage temperature. The following tables summarize the stability of these solutions over time under different conditions.
Table 1: Effect of HCl Concentration on the Stability of Osmium(IV) Hexachloride Standards at Room Temperature
| HCl Concentration (% v/v) | Stability (Shelf Life) | Observations |
| 0 (No additional HCl) | < 24 hours | Significant increase in emission intensities after 24 hours, indicating instability.[1] |
| 0.2 - 1.0 | < 48 hours | Pronounced sensitivity drifts observed.[1] |
| 1.0 - 1.5 | Up to 48 hours | More consistent emission intensities with minimal sensitivity drifts.[1] |
Table 2: Effect of Storage Temperature on the Stability of Osmium(IV) Hexachloride Standards in 1.0-1.5% HCl
| Storage Temperature | Stability (Shelf Life) | Observations |
| Room Temperature (~25 °C) | Up to 48 hours | Slower decomposition compared to lower acid concentrations, but still noticeable instability.[1] |
| Refrigerated (< 10 °C) | Up to 72 hours | Consistent emission intensities, indicating a significantly slower rate of decomposition.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 1000 mg/L Os in 5% HCl)
Materials:
-
Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) or another suitable osmium(IV) salt
-
Concentrated Hydrochloric Acid (HCl), analytical grade
-
Deionized water
-
Class A volumetric flasks
-
Amber glass storage bottle
Procedure:
-
Safety Precautions: Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Calculation: Calculate the mass of the osmium salt required to achieve the desired final concentration of osmium.
-
Acid Dilution: In a volumetric flask, carefully add the required volume of concentrated HCl to a volume of deionized water to achieve the final desired acid concentration (e.g., for a 100 mL solution with 5% HCl, add 5 mL of concentrated HCl to approximately 50 mL of deionized water). Allow the solution to cool to room temperature.
-
Dissolution: Accurately weigh the calculated mass of the osmium salt and quantitatively transfer it to the volumetric flask containing the diluted HCl.
-
Dilution to Volume: Gently swirl the flask to dissolve the salt completely. Once dissolved, bring the solution to the final volume with deionized water.
-
Storage: Transfer the prepared solution to a clean, clearly labeled amber glass bottle. Store the bottle in a refrigerator at a temperature below 10 °C.[1]
Protocol 2: Standardization of the this compound Stock Solution (Iodometric Titration)
This method is based on the reaction of Os(IV) with an excess of iodide ions in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.
Materials:
-
This compound stock solution
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)
-
Starch indicator solution
-
Burette, pipettes, and Erlenmeyer flasks
Procedure:
-
Sample Preparation: Pipette a known volume of the this compound stock solution into an Erlenmeyer flask.
-
Reaction: Add an excess of potassium iodide and acidify the solution with dilute sulfuric acid. The Os(IV) will oxidize the iodide to iodine, resulting in a yellowish-brown solution.
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Calculation: Calculate the exact concentration of osmium in the stock solution based on the volume of sodium thiosulfate used.
Visualizations
Caption: Factors contributing to OsCl₄ instability and corresponding stabilization strategies.
Caption: Step-by-step workflow for the preparation of a stable this compound solution.
References
Technical Support Center: Purification of Crude Osmium Tetroxloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude osmium tetrachloride (OsCl₄). The most common and effective strategy involves a three-stage process: oxidation of the crude OsCl₄ to the more volatile osmium tetroxide (OsO₄), purification of the OsO₄ by sublimation, and subsequent conversion of the purified OsO₄ back to this compound.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why is the purification of crude this compound necessary?
-
A1: Crude this compound can contain various impurities, including other osmium oxides (e.g., OsO₂) and salts, as well as non-osmium contaminants from its synthesis or recovery process.[1][2] These impurities can interfere with subsequent chemical reactions, leading to lower yields, side-product formation, and inaccurate analytical results. For applications in catalysis and drug development, high-purity starting materials are essential.
-
-
Q2: What is the primary strategy for purifying crude this compound?
-
A2: The most common strategy is to convert the crude, non-volatile this compound into the highly volatile osmium tetroxide (OsO₄).[3] This allows for purification via distillation or sublimation, effectively separating it from non-volatile impurities. The purified OsO₄ can then be used directly or converted back to high-purity this compound.
-
-
Q3: What are the main impurities found in crude this compound?
Safety and Handling
-
Q4: What are the primary hazards associated with this compound and osmium tetroxide?
-
A4: Osmium compounds, particularly osmium tetroxide, are highly toxic and volatile. OsO₄ readily sublimes at room temperature, and its vapor can cause severe irritation to the eyes, skin, and respiratory tract.[5][6] Inhalation can lead to pulmonary edema, and contact with the eyes can cause corneal staining and potential blindness.[7] All handling must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
-
-
Q5: What personal protective equipment (PPE) is required when working with osmium compounds?
-
A5: At a minimum, chemical splash goggles, a face shield, a lab coat, and double-layered, chemical-resistant gloves (e.g., nitrile) are required. All manipulations of solid osmium compounds or their solutions should be performed within a well-ventilated fume hood.
-
-
Q6: How should I handle a spill of an osmium compound?
-
A6: For small spills within a fume hood, the material can be neutralized. A common method is to cover the spill with a material like corn oil, which will react with and quench the reactive osmium tetroxide, indicated by the oil turning black. Aqueous solutions of sodium sulfite or sodium sulfide can also be used to reduce OsO₄ to less hazardous forms. All contaminated materials must be collected and disposed of as hazardous waste.
-
Purification Techniques
-
Q7: How is crude this compound converted to osmium tetroxide?
-
A7: Crude this compound can be oxidized to osmium tetroxide. A laboratory-scale method involves the oxidation of an aqueous solution of OsCl₄ with an oxidizing agent like sodium hypochlorite, followed by distillation of the volatile OsO₄.[3] Other strong oxidizing agents, such as nitric acid, can also be used to oxidize osmium salts to OsO₄.[2]
-
-
Q8: What is sublimation and why is it used for purifying osmium tetroxide?
-
A8: Sublimation is a phase transition where a substance goes directly from a solid to a gas, bypassing the liquid phase. This technique is ideal for purifying OsO₄ because it is highly volatile.[1] Heating the crude OsO₄ under a vacuum allows it to vaporize, leaving behind non-volatile impurities. The pure OsO₄ gas then crystallizes on a cold surface, yielding a high-purity product.
-
-
Q9: Can recrystallization be used to purify this compound?
-
A9: While recrystallization is a common purification technique for solids, finding a suitable solvent system for this compound that allows for effective purification without reacting with the compound can be challenging. Given the high volatility of the intermediate OsO₄, sublimation is generally the preferred and more effective method.
-
-
Q10: How is the purified osmium tetroxide converted back to this compound?
-
A10: Purified osmium tetroxide can be converted back to this compound through several methods. One approach is the reaction of OsO₄ with thionyl chloride (SOCl₂).[1] Another method involves the reaction of OsO₄ with carbon tetrachloride (CCl₄) at elevated temperatures.[1] Treating OsO₄ with hydrochloric acid (HCl) will produce the hexachloroosmate anion ([OsCl₆]²⁻), which can be further processed to obtain OsCl₄.[8]
-
Troubleshooting Guide
-
Problem 1: Low yield of osmium tetroxide during the oxidation step.
-
Possible Cause: Incomplete oxidation of the crude this compound.
-
Solution: Ensure that a sufficient excess of the oxidizing agent (e.g., sodium hypochlorite or nitric acid) is used. Reaction time and temperature may also need to be optimized. For challenging crude materials, a stronger oxidizing environment, such as a mixture of chromic, nitric, and sulfuric acids, can be employed, followed by steam distillation.[4]
-
-
Problem 2: The sublimed osmium tetroxide appears yellow instead of colorless.
-
Possible Cause: The yellow discoloration is likely due to the presence of osmium dioxide (OsO₂) impurity.[1][2] This suggests that the sublimation was either incomplete or the temperature was too high, causing some decomposition.
-
Solution: Repeat the sublimation process, ensuring a well-controlled temperature and a good vacuum. A lower sublimation temperature, maintained over a longer period, can improve the separation from less volatile impurities like OsO₂.
-
-
Problem 3: No crystals are forming on the cold finger during sublimation.
-
Possible Causes:
-
The temperature of the heating bath is too low for the OsO₄ to sublime at the applied pressure.
-
The vacuum is not sufficient to lower the sublimation point to the temperature of the heating bath.
-
The temperature of the cold finger is not low enough to induce crystallization.
-
-
Solutions:
-
Gradually increase the temperature of the heating bath.
-
Check the vacuum system for leaks. The apparatus should be properly sealed.
-
Ensure a continuous flow of cold water or that the cold finger is sufficiently filled with a coolant like an ice-water slurry.
-
-
-
Problem 4: The final this compound product is not pure.
-
Possible Cause: Incomplete conversion of the purified OsO₄ back to OsCl₄, or contamination during the conversion process.
-
Solution: Ensure that the reagents used for the conversion (e.g., SOCl₂ or CCl₄) are of high purity and that the reaction is carried out under anhydrous conditions to prevent the formation of osmium oxides. The reaction conditions (temperature and time) should be carefully controlled to drive the reaction to completion.
-
Quantitative Data
The following table summarizes the expected purity and yield for the purification of osmium compounds. Data for the direct purification of crude this compound is limited; therefore, data from the recovery and purification of osmium tetroxide from various processes are used as an approximation.
| Purification Method | Starting Material | Expected Purity | Expected Yield/Recovery | Reference |
| Oxidation and Solvent Extraction | Osmium-thiourea complex | High (suitable for reuse) | ~90.0% | [9] |
| Oxidation and Vacuum Distillation | Osmium-thiourea complex | High (suitable for reuse) | ~91.2% | [9] |
| Sublimation | Crude Osmium Tetroxide | >99.95% | Not specified | [10] |
| Oxidation and Steam Distillation | Osmium-containing "cake" | High (forms azeotrope) | Nearly quantitative | [4] |
Experimental Protocols
Protocol 1: Oxidation of Crude Osmium Tetroxloride to Osmium Tetroxide
This protocol is based on the laboratory-scale synthesis of OsO₄ from OsCl₄.[3]
-
Preparation: In a certified fume hood, prepare an aqueous solution of the crude this compound.
-
Reaction Setup: Place the solution in a distillation flask equipped with a dropping funnel and a condenser.
-
Oxidation: Slowly add a solution of sodium hypochlorite (NaClO) to the stirred OsCl₄ solution.
-
Distillation: Gently heat the reaction mixture to distill the volatile osmium tetroxide. Collect the distillate in a cooled receiving flask. The OsO₄ can be collected in water or an appropriate organic solvent.
Protocol 2: Purification of Osmium Tetroxide by Vacuum Sublimation
This is a general procedure for vacuum sublimation that can be adapted for OsO₄.
-
Apparatus Setup: Assemble a vacuum sublimation apparatus, which consists of a vessel to hold the crude OsO₄, a cold finger (a condenser that fits inside the vessel), and a connection to a vacuum pump.
-
Sample Loading: Place the crude, dry osmium tetroxide from Protocol 1 into the bottom of the sublimation vessel.
-
Assembly and Vacuum: Lightly grease the joints of the apparatus and assemble it. Connect the apparatus to a high-vacuum line and evacuate the system.
-
Cooling: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the sublimation vessel using a heating mantle or oil bath. The temperature should be carefully controlled to allow for sublimation without melting or decomposition. OsO₄ sublimes at room temperature, but gentle heating will accelerate the process.
-
Collection: The pure osmium tetroxide will deposit as crystals on the surface of the cold finger. Continue the process until no more solid sublimes.
-
Recovery: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully and slowly vent the system to atmospheric pressure. Disassemble the apparatus and scrape the purified OsO₄ crystals from the cold finger.
Protocol 3: Conversion of Purified Osmium Tetroxide to Osmium Tetroxloride
This protocol is based on the reaction of OsO₄ with thionyl chloride (SOCl₂).[1]
-
Reaction Setup: In a fume hood, place the purified osmium tetroxide in a reaction vessel suitable for handling corrosive reagents. The apparatus should be equipped with a reflux condenser and protected from atmospheric moisture.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) to the osmium tetroxide.
-
Reaction: Heat the mixture under controlled conditions to initiate the reaction. The specific temperature and reaction time will depend on the scale of the reaction.
-
Isolation: After the reaction is complete, the excess SOCl₂ can be removed by distillation. The resulting solid is high-purity this compound.
Visualizations
Caption: A logical workflow for the purification of crude this compound.
Caption: Diagram of a typical vacuum sublimation apparatus.
References
- 1. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 2. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 3. Osmium tetroxide synthesis - chemicalbook [chemicalbook.com]
- 4. google.com [google.com]
- 5. Cas 20816-12-0,Osmium tetroxide | lookchem [lookchem.com]
- 6. Osmium tetroxide | PPTX [slideshare.net]
- 7. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Osmium-Catalyzed Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with osmium-catalyzed oxidations. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Q1: My reaction yield is significantly lower than expected or varies between batches. What are the potential causes?
A1: Low or inconsistent yields in osmium-catalyzed reactions can stem from several factors related to catalyst stability, reagent integrity, and reaction conditions.[1]
-
Catalyst Decomposition or Volatility: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, particularly at elevated temperatures.[1] Ensure your reaction vessel is well-sealed.
-
Inefficient Co-oxidant Regeneration: The catalytic cycle relies on a co-oxidant to regenerate the Os(VIII) species. If this process is inefficient, the reaction will slow or stop. Historically, co-oxidants like hydrogen peroxide and metal chlorates sometimes resulted in lower yields.[2]
-
Reagent Purity: Impurities in the substrate or co-oxidant can chelate with the osmium catalyst or lead to unwanted side reactions.[1] The stability of co-oxidants like hydrogen peroxide can be dependent on pH and temperature.[1]
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide.[2] Additionally, significant steric hindrance near the double bond can impede the approach of the bulky osmium-ligand complex, reducing the reaction rate and yield.[2]
-
Over-oxidation: The diol product can sometimes be further oxidized to form aldehydes or carboxylic acids, especially under harsh conditions.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified reagents. If using a co-oxidant like H₂O₂, consider titrating it to confirm its concentration.[1]
-
Control Temperature: Maintain a consistent and optimal temperature using a reliable temperature control system.[1]
-
Optimize pH: The pH of the reaction medium can influence catalyst activity and reagent stability.[1] For Sharpless asymmetric dihydroxylations, a slightly acidic pH can accelerate the reaction with electron-deficient olefins, while a high pH can increase the rate for internal olefins.[3]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the product. This can help prevent over-oxidation by stopping the reaction at the optimal time.[1]
-
Adjust Co-oxidant Stoichiometry: Carefully control the amount of the co-oxidant. Slow addition can help maintain a low, steady concentration of the active oxidant.[1]
Issue 2: Poor Enantioselectivity in Asymmetric Dihydroxylation
Q2: The enantiomeric excess (ee) of my product is low. How can I improve it?
A2: Low enantioselectivity in Sharpless asymmetric dihydroxylation is often due to a competing non-enantioselective secondary catalytic cycle.[2] This occurs when the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand, leading to a racemic or low ee product.[2]
Troubleshooting Steps:
-
Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway.[2] Commercially available "Super-AD-mix" kits contain increased amounts of ligands to boost reactivity and selectivity.[4]
-
Slow Addition of Alkene: Adding the alkene substrate slowly helps maintain a low instantaneous concentration, which disfavors the non-enantioselective second cycle.[2]
-
Lower Reaction Temperature: Decreasing the reaction temperature can often improve enantioselectivity, though it may also reduce the reaction rate.[2]
-
Ensure Appropriate Ligand Choice: The choice of the chiral ligand (e.g., from AD-mix-α vs. AD-mix-β) is critical for achieving the desired stereochemical outcome.[3]
-
Solvent System: For biphasic reactions, solvent choice is important. Systems like t-BuOH/H₂O are commonly used.[5]
Issue 3: Difficulties with Reaction Work-up and Quenching
Q3: How do I safely and effectively quench the reaction and remove osmium residues?
A3: Osmium tetroxide is highly toxic, and proper quenching and work-up procedures are critical.
-
Quenching: The reaction can be quenched by adding a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[2][6] Stirring vigorously for 30-60 minutes should result in the color of the mixture lightening as the osmate species are reduced.[6]
-
Decontamination: All glassware that has come into contact with OsO₄ must be decontaminated. This can be done by rinsing with corn oil (which will turn black upon reacting with residual osmium) or aqueous solutions of sodium sulfide or sodium sulfite.[7][8][9]
-
Waste Disposal: All materials contaminated with OsO₄, including quenching solutions, PPE, and disposable supplies, must be treated as hazardous waste.[7] Osmium tetroxide is a P-listed chemical, and its waste must be segregated.[7]
Data Presentation: Reaction Parameter Optimization
The following tables summarize the influence of key reaction parameters on the outcome of osmium-catalyzed oxidations.
Table 1: Influence of General Reaction Parameters
| Parameter | Effect on Yield | Effect on Enantioselectivity (ee) | Effect on Reaction Rate | Notes |
| Ligand Concentration | Can improve yield by minimizing side reactions.[2] | Increasing concentration generally increases ee.[2] | May have a minor effect.[2] | Crucial for suppressing the non-enantioselective secondary catalytic cycle.[2] |
| Temperature | Can decrease if the reaction does not go to completion.[2] Elevated temperatures can lead to over-oxidation.[5] | Lowering temperature often improves ee.[2] | Lower temperature decreases the rate.[2] | The optimal temperature is substrate-dependent and requires empirical optimization.[2] |
| Substrate Concentration | High concentrations can favor non-selective pathways.[2] | High concentrations can lower ee. | High concentrations can increase the initial rate. | Slow addition of the substrate is often recommended.[2] |
| pH | Can influence catalyst activity and reagent stability.[1] | A high pH can increase ee for terminal olefins.[3] | Slightly acidic pH can accelerate reactions of electron-deficient olefins.[3] | Buffering the reaction mixture may be necessary.[1] |
Table 2: Common Co-oxidants for Osmium-Catalyzed Dihydroxylation
| Co-oxidant | Abbreviation | Typical Reaction | Notes |
| N-methylmorpholine N-oxide | NMO | Upjohn Dihydroxylation, Sharpless AD | A commonly used and effective co-oxidant.[3][6] |
| Potassium Ferricyanide | K₃Fe(CN)₆ | Sharpless Asymmetric Dihydroxylation | Often used in combination with K₂CO₃ and methanesulfonamide.[6][10] |
| Sodium Periodate | NaIO₄ | Lemieux-Johnson Oxidation | Used for oxidative cleavage of the diol to aldehydes or ketones.[11][12] |
| Hydrogen Peroxide | H₂O₂ | Dihydroxylation | Can be used, but may lead to lower yields in some cases.[2] |
| Bleach (Sodium Hypochlorite) | NaOCl | Dihydroxylation | A low-cost and environmentally friendly alternative oxidant.[13] |
Experimental Protocols
Protocol 1: General Procedure for Osmium-Catalyzed Dihydroxylation (Upjohn Conditions)
This is a general protocol and should be optimized for specific substrates.
-
Dissolution: Dissolve the alkene substrate (1 mmol) in a suitable solvent system, such as a 10:1 mixture of acetone and water (10 mL).[6]
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) to the stirred solution and stir until fully dissolved.[6]
-
Catalyst Introduction: Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.01-0.05 equivalents) to the reaction mixture at room temperature.[6] The solution may darken as the reaction progresses.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical method until the starting material is consumed.[1]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes.[6]
-
Work-up and Purification: If a precipitate forms, filter the mixture through celite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude diol by chromatography if necessary.[1][2]
Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix
-
Preparation: In a suitable reaction vessel, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C.
-
Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, commercially available) to the solvent mixture and stir until both phases are clear.
-
Substrate Addition: Add the alkene substrate to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C (or room temperature, depending on the substrate) and monitor by TLC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature while stirring for about one hour.
-
Extraction and Purification: Add an organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol. Purify as needed.
Visualizations
Caption: A generalized troubleshooting workflow for osmium-catalyzed oxidations.
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. bu.edu [bu.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]
common side reactions with osmium tetrachloride catalysts
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using osmium-based catalysts, with a focus on reactions involving osmium tetroxide (OsO₄). While the query specifically mentioned osmium tetrachloride (OsCl₄), it is important to note that OsCl₄ is not typically the active catalytic species for reactions like dihydroxylation. Instead, lower oxidation state osmium compounds, including osmium trichloride (OsCl₃) and likely this compound, serve as catalyst precursors that are oxidized in situ to the active Os(VIII) state, which is most commonly represented by osmium tetroxide.[1] Therefore, the side reactions and troubleshooting advice provided here are centered around the chemistry of osmium tetroxide.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in dihydroxylation reactions using osmium precursors like OsCl₄?
A1: In the presence of a co-oxidant, osmium precursors in lower oxidation states are converted to the active Os(VIII) species, osmium tetroxide (OsO₄), which then carries out the dihydroxylation of alkenes.[1]
Q2: What are the most common side reactions observed with osmium tetroxide catalysts?
A2: The most prevalent side reactions are over-oxidation of the desired vicinal diol, leading to oxidative cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids.[2][3] For sensitive substrates, decomposition of the starting material or product can also occur, especially with prolonged reaction times.[4]
Q3: How can I minimize the formation of cleavage products?
A3: To minimize oxidative cleavage, it is crucial to avoid harsh reaction conditions. This includes using milder co-oxidants, controlling the reaction temperature, and monitoring the reaction progress closely to stop it once the starting material is consumed.[4] Using a stoichiometric amount of a reoxidant helps maintain a low concentration of the highly reactive osmium tetroxide.[1]
Q4: My reaction is giving low or inconsistent yields. What are the likely causes?
A4: Low and inconsistent yields can stem from several factors:
-
Catalyst Volatility: Osmium tetroxide is volatile and can be lost from the reaction vessel, especially at elevated temperatures.[4] Ensure your reaction setup is well-sealed.
-
Reagent Purity: Impurities in the substrate, solvent, or co-oxidant can interfere with the catalyst.[4]
-
Co-oxidant Decomposition: Some co-oxidants, like hydrogen peroxide, can be unstable. It's important to use fresh and properly stored reagents.[4]
-
Incorrect pH: The pH of the reaction medium can affect catalyst activity and stability.[4]
Q5: Can osmium tetroxide react with other functional groups?
A5: Osmium tetroxide is highly selective for alkenes and generally does not react with most other functional groups under typical dihydroxylation conditions.[1] However, under more forcing conditions, it can oxidize other sites.
Troubleshooting Guides
Issue 1: Over-oxidation and Formation of Cleavage Products
Symptoms:
-
Presence of aldehydes, ketones, or carboxylic acids in the product mixture, confirmed by techniques like NMR or GC-MS.
-
Lower than expected yield of the desired diol.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh Co-oxidant | Switch to a milder co-oxidant. For example, if using hydrogen peroxide, consider N-methylmorpholine N-oxide (NMO). |
| Prolonged Reaction Time | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[4] |
| High Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of over-oxidation. |
| Incorrect Stoichiometry of Co-oxidant | Use the correct stoichiometric amount of the co-oxidant to ensure efficient regeneration of the catalyst without having a large excess that could promote side reactions. |
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
High percentage of unreacted starting material after the expected reaction time.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the osmium precursor is properly handled and stored. If using a solid precursor, ensure it dissolves or is adequately dispersed in the reaction mixture. Consider using a fresh batch of the catalyst. |
| Ineffective Co-oxidant | Verify the purity and concentration of the co-oxidant. Some co-oxidants degrade over time. |
| Poor Catalyst Solubility | Use a solvent system in which the osmium catalyst is soluble. Common solvents include mixtures of acetone, t-butanol, and water. |
| Presence of Catalyst Poisons | Impurities in the substrate or solvent can act as catalyst poisons. Purify the starting materials if necessary. |
Experimental Protocols
General Protocol for Catalytic Dihydroxylation (Upjohn Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a well-ventilated fume hood, dissolve the alkene (1.0 eq) in a suitable solvent system (e.g., acetone/water 10:1).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the reaction mixture and stir until it is fully dissolved.
-
Catalyst Introduction: To the stirred solution, add a catalytic amount of osmium tetroxide (typically 0.1-1 mol%), either as a solid or as a solution in a suitable solvent like toluene.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30-60 minutes.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of osmium tetroxide-mediated dihydroxylation and the competing over-oxidation side reaction.
Caption: A logical workflow for troubleshooting common issues in osmium-catalyzed oxidation reactions.
References
troubleshooting low yields in osmium tetrachloride-mediated synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing osmium compounds in synthesis, with a particular focus on addressing low yields in dihydroxylation reactions. While the query specifically mentions osmium tetrachloride (OsCl₄), it's important to note that the catalytically active species in these reactions is typically osmium tetroxide (OsO₄). This compound, in the presence of a co-oxidant and water, serves as a precursor to generate OsO₄ in situ. Therefore, this guide will focus on troubleshooting the OsO₄-mediated dihydroxylation, which is directly applicable to syntheses starting with OsCl₄.
Frequently Asked Questions (FAQs)
Q1: I am using this compound (OsCl₄) as a catalyst, but my yields are low. Why is this happening?
A1: this compound is generally not the direct catalyst for dihydroxylation. In the presence of a co-oxidant and aqueous media, OsCl₄ is converted to osmium tetroxide (OsO₄), which is the active catalytic species that reacts with the alkene.[1] Therefore, troubleshooting low yields requires examining the factors that affect OsO₄-mediated dihydroxylation. The primary causes of low yields fall into three categories: issues with the catalyst's activity, purity of reagents, and suboptimal reaction conditions.
Q2: What is the role of a co-oxidant, and which one should I use?
A2: Osmium tetroxide is both highly toxic and expensive, so it is used in catalytic amounts.[2] After reacting with the alkene to form the diol, the osmium is in a reduced state (Os(VI)). The co-oxidant's role is to re-oxidize the osmium back to its Os(VIII) state (as OsO₄), allowing it to participate in another catalytic cycle.[2][3] Common co-oxidants include N-methylmorpholine N-oxide (NMO), used in the Upjohn dihydroxylation, and potassium ferricyanide (K₃[Fe(CN)₆]), used in the Sharpless asymmetric dihydroxylation.[2][3] The choice depends on the specific protocol and substrate. For instance, NMO is generally used for racemic dihydroxylations, while K₃[Fe(CN)₆] is a component of the AD-mix formulations for asymmetric synthesis.[2]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: The rate of osmium-catalyzed dihydroxylation can be influenced by several factors. The electronic nature of the alkene is crucial; electron-rich double bonds react faster than electron-deficient ones.[4] The addition of tertiary amines or pyridine-based ligands can accelerate the reaction, a phenomenon known as ligand-accelerated catalysis.[5] For Sharpless asymmetric dihydroxylations, ensuring the pH is slightly basic can also improve the rate.[6] Additionally, for some substrates, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which can be the rate-limiting step.[2]
Q4: I am observing side products. What are the common side reactions?
A4: A common side reaction is over-oxidation of the newly formed diol, which can lead to the formation of ketones or carboxylic acids through C-C bond cleavage.[3] This is more prevalent with stronger oxidizing agents or under harsh conditions. Using a milder co-oxidant and carefully controlling the reaction temperature can help minimize this. Another potential issue, particularly in the Sharpless protocol, is a competing non-enantioselective "second cycle" if the hydrolysis of the osmate ester is slow, which can lead to a decrease in enantiomeric excess.[6]
Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving low yields in your osmium-mediated dihydroxylation reaction.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | OsO₄ is volatile and can degrade upon improper storage or handling. | Use a fresh bottle of OsO₄ or a new batch of AD-mix. If using OsCl₄, ensure the co-oxidant is active and present in sufficient quantity to generate OsO₄ in situ. |
| Co-oxidant Degradation | NMO and other co-oxidants can degrade over time. | Use a fresh supply of the co-oxidant. Ensure it has been stored under appropriate conditions (cool and dry). |
| Substrate Issues | The alkene may be impure or sterically hindered. Electron-deficient alkenes react more slowly. | Purify the starting alkene. For electron-deficient alkenes, consider increasing the catalyst loading or reaction time. |
| Incorrect pH | The reaction rate is sensitive to pH, especially for Sharpless dihydroxylation. | Buffer the reaction mixture. For Sharpless protocols, a slightly basic pH is optimal.[6] |
Problem 2: Reaction Starts but Stalls or Gives Low Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Co-oxidant | The co-oxidant is consumed before the reaction is complete. | Increase the equivalents of the co-oxidant (typically 1.2-1.5 equivalents). |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the osmium catalyst. | Purify the substrate and use high-purity, anhydrous solvents. |
| Low Temperature | The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature, monitoring for the formation of side products. For many Sharpless protocols, 0°C is optimal for enantioselectivity, but some substrates may require slightly higher temperatures.[2] |
| Poor Solubility | The substrate or reagents may not be fully dissolved in the chosen solvent system. | Adjust the solvent mixture. A common system is a t-BuOH/water or acetone/water mixture. |
Data Presentation
The yield of osmium-catalyzed dihydroxylation is highly dependent on the substrate and reaction conditions. Below are tables summarizing representative yields from the literature.
Table 1: Yields of Dihydroxylation for Various Substrates and Conditions
| Substrate | Catalyst System | Co-oxidant | Yield (%) | Reference |
| 1,3,5-bisabolatrien-7-ol precursor | Sharpless AD | N/A | 98% | [1] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-β | K₃[Fe(CN)₆] | 91% | [7] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-α | K₃[Fe(CN)₆] | 76% | [7] |
| Zephyranthine precursor | AD-mix-β | K₃[Fe(CN)₆] | 67% | [7] |
| Dihydro-1,2-dioxines | OsO₄ (catalytic) | NMO | 33-98% | [8] |
Table 2: Comparison of Co-oxidants under Near-Neutral Conditions
| Substrate | Co-oxidant | Yield (%) | Reference |
| Substrate 12 (from source) | K₃[Fe(CN)₆] | 82% | [9] |
| Substrate 12 (from source) | NaIO₄ | 45% | [9] |
| Substrate 4 (from source) | K₃[Fe(CN)₆] | 87% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Upjohn Dihydroxylation (Racemic)
This protocol is a general guideline for the racemic dihydroxylation of an alkene using catalytic OsO₄ and NMO as the co-oxidant.
-
Preparation: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone and water (10:1, 10 mL).
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 eq.) to the solution and stir until it is fully dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%, as a 2.5 wt% solution in t-butanol). If starting with this compound, it can be added here, assuming the NMO will facilitate its oxidation to OsO₄.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction mixture will typically turn dark brown or black.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol uses the commercially available AD-mix preparations for the enantioselective dihydroxylation of alkenes.
-
Preparation: In a round-bottom flask, dissolve the appropriate AD-mix (AD-mix-α or AD-mix-β, ~1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per 1 g of AD-mix). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Add the alkene (1.0 mmol) to the cold, stirred mixture. If the substrate is a solid, it can be dissolved in a minimal amount of a suitable solvent (e.g., t-butanol) before addition.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Workup: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 2M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for osmium-catalyzed dihydroxylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 8. Osmium catalyzed dihydroxylation of 1,2-dioxines: a new entry for stereoselective sugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Managing Osmium Compound Volatility and Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with osmium compounds, particularly the highly volatile and toxic osmium tetroxide (OsO₄). The following information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with osmium tetroxide?
A1: Osmium tetroxide (OsO₄) is a potent oxidizing agent that is highly toxic and volatile.[1] The solid form readily sublimes at room temperature, creating hazardous vapors.[2][3] The primary hazards include:
-
Severe Eye Damage: Vapors can cause a gritty feeling in the eyes, the appearance of rings around lights, and can irreversibly stain the cornea, potentially leading to blindness.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors can lead to coughing, shortness of breath, headache, and in high concentrations, pulmonary edema which can be fatal.[2][4] Symptoms may be delayed for several hours after exposure.[2][6]
-
Skin Damage: Direct contact with the solid or its solutions can cause severe skin irritation, burns, and dermatitis.[4][6] It can also cause a black staining on the skin due to its reduction to less reactive osmium dioxide.[2]
-
Systemic Toxicity: Ingestion or significant absorption through the skin or lungs can lead to kidney and liver damage.[5][6][7]
Q2: What are the permissible exposure limits for osmium tetroxide?
A2: Due to its high toxicity, the permissible exposure limits for osmium tetroxide are very low. It is crucial to adhere to these limits to prevent adverse health effects.
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 0.002 mg/m³ | - |
| NIOSH (REL) | 0.002 mg/m³ (0.0002 ppm) | 0.006 mg/m³ (0.0006 ppm) for 15 minutes |
| ACGIH (TLV) | 0.0002 ppm (0.002 mg/m³) | 0.0006 ppm (0.006 mg/m³) |
Data sourced from multiple references.[6][7][8][9][10]
Q3: What are the best practices for storing osmium tetroxide?
A3: Proper storage is critical to minimize the risk of exposure.
-
Store in a designated, secure, and well-ventilated area, such as a locked cabinet or a labeled refrigerator.[11]
-
Always use sealed glass containers, as osmium tetroxide can penetrate plastics.[1] These primary containers should be placed within unbreakable secondary containment.[11]
-
Refrigerators used for storage must be clearly labeled with a warning sign indicating the presence of osmium tetroxide and its hazards.[11]
-
Store separately from incompatible materials such as acids (especially hydrochloric acid), bases, organic materials, and reducing agents.[3][6]
Q4: Are there safer alternatives to osmium tetroxide?
A4: Yes, for some applications, less hazardous alternatives exist.
-
Potassium Permanganate (KMnO₄): In combination with other reagents like uranyl acetate, potassium permanganate can be an effective substitute for osmium tetroxide in freeze-substitution for electron microscopy, offering good ultrastructural preservation.[12][13] For chemical cleavage of mismatch (CCM) in mutation detection, potassium permanganate with tetraethylammonium chloride can replace osmium tetroxide.
-
Glutaraldehyde: For scanning electron microscopy (SEM) where metal-coating is used, a primary fixation with glutaraldehyde followed by dehydration can be sufficient, eliminating the need for osmium tetroxide.
Q5: What is the role of osmium compounds in drug development?
A5: While osmium tetroxide itself is too toxic for therapeutic use, various osmium-based coordination complexes are being investigated as potential anticancer agents. These complexes are designed to be more stable and less reactive than osmium tetroxide under physiological conditions. Some have shown potent activity against human cancer cells, sometimes exceeding that of existing platinum-based drugs like cisplatin. Their mechanisms of action can include redox activation, DNA targeting, and inhibition of protein kinases.
Troubleshooting Guides
Issue: Accidental Spill of Osmium Tetroxide Solution
Scenario 1: Small Spill (< 2 mL) Inside a Chemical Fume Hood
-
Immediate Action: Alert personnel in the immediate vicinity.[11] Do not evacuate the lab.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[11]
-
Neutralization: Cover the spill with an absorbent material like kitty litter or vermiculite that has been soaked in corn oil.[2][11] Corn oil effectively neutralizes osmium tetroxide, turning black in the process.[2]
-
Cleanup: Once the material is fully absorbed and has turned black, carefully scoop it into a sealed plastic bag.[8][11]
-
Decontamination: Wipe the spill area with more corn oil, followed by an aqueous solution of sodium sulfite or sodium sulfide, and finally with a detergent solution.[8][11]
-
Waste Disposal: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed bag, labeled as hazardous waste containing osmium tetroxide, and disposed of according to your institution's hazardous waste procedures.[8][11]
Scenario 2: Large Spill (> 2 mL) or Any Spill Outside a Fume Hood
-
Immediate Action: Evacuate the area immediately.[4] Close all doors to the affected lab.[4]
-
Alerting Authorities: Post a warning sign on the door indicating an osmium tetroxide spill.[11] Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[4]
-
Do Not Attempt to Clean Up: A large spill or a spill outside of a fume hood presents a significant inhalation hazard and should only be handled by trained emergency response personnel.
Issue: Suspected Osmium Tetroxide Vapor Exposure
-
Immediate Action: If you suspect you have inhaled osmium tetroxide vapors, immediately move to fresh air.[11]
-
Seek Medical Attention: Notify your supervisor and seek immediate medical attention.[11] Be prepared to provide the Safety Data Sheet (SDS) for osmium tetroxide to the medical personnel.
-
Symptom Monitoring: Be aware that symptoms such as eye irritation, coughing, and shortness of breath may be delayed for several hours after exposure.[2][6]
Issue: Skin or Eye Contact with Osmium Tetroxide
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Wash the area with soap and water.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.
Quantitative Data Summary
Table 1: Toxicity Data for Osmium Tetroxide
| Parameter | Value | Species | Route |
| LD₅₀ | 14 mg/kg | Rat | Oral |
| LC₅₀ | 1.7 ppm (15 mg/m³) | Rat | Inhalation (4-hour exposure) |
| LCLo | 40 ppm | Rat | Inhalation (4 hours) |
Data sourced from multiple references.[6][7]
Table 2: Physical and Chemical Properties of Osmium Tetroxide
| Property | Value |
| Molecular Weight | 254.2 g/mol |
| Melting Point | 40.25 °C (104.45 °F) |
| Boiling Point | 129.7 °C (265.5 °F) |
| Vapor Pressure | 7 mmHg at 20 °C |
| Water Solubility | 6.23 g/100 mL at 25 °C |
Data sourced from multiple references.[6][8][10]
Experimental Protocols
Protocol for Safe Handling and Weighing of Osmium Tetroxide
-
Preparation:
-
All work with osmium tetroxide must be conducted in a certified chemical fume hood.[11]
-
Line the work surface of the fume hood with plastic-backed absorbent pads.[2]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Post a warning sign on the fume hood indicating that osmium tetroxide is in use.[2]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Whenever possible, use pre-made solutions to avoid handling the solid.[2]
-
If weighing the solid is necessary, place the balance inside the fume hood. If this is not possible, tare a sealed container, add the solid to the container inside the fume hood, seal it, and then move it to the balance for weighing.[3]
-
Keep containers of osmium tetroxide sealed whenever not in use.[2]
-
-
Post-Procedure:
-
Decontaminate all non-disposable labware that has come into contact with osmium tetroxide by rinsing with corn oil or an aqueous solution of sodium sulfite or sodium sulfide before removing it from the fume hood.[11]
-
Wipe down the work surface with corn oil, followed by a sodium sulfite solution and then a detergent solution.[11]
-
Dispose of all contaminated disposable items as hazardous waste.
-
Protocol for Neutralization and Disposal of Osmium Tetroxide Waste
-
Preparation:
-
All neutralization procedures must be performed in a chemical fume hood while wearing appropriate PPE.
-
-
Neutralization with Corn Oil (for solutions):
-
For a 2% osmium tetroxide solution, add at least twice the volume of corn oil.
-
Stir the mixture until the corn oil turns completely black, indicating the reduction of osmium tetroxide.
-
To verify complete neutralization, hold a piece of filter paper soaked in corn oil over the solution. If the paper blackens, more corn oil needs to be added.
-
-
Neutralization with Sodium Sulfite/Sulfide (for aqueous solutions):
-
Aqueous solutions can also be neutralized by adding sodium sulfite or sodium sulfide, which reduces osmium tetroxide to less hazardous forms.
-
-
Disposal:
-
All neutralized solutions and contaminated materials (pipette tips, gloves, etc.) must be collected as hazardous waste.
-
Use a dedicated, sealed, and properly labeled hazardous waste container.
-
Empty osmium tetroxide containers are also considered hazardous waste and must not be rinsed or discarded in regular trash.
-
Contact your institution's EH&S department for waste pickup.[2]
-
Visualizations
Caption: Workflow for responding to an osmium tetroxide spill.
Caption: Logical guide for selecting appropriate PPE.
Caption: Mechanism of osmium tetroxide cellular damage.
References
- 1. michigan.gov [michigan.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Osmium tetroxide reaction with cell membrane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkane oxidation by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. A chemical mechanism for tissue staining by osmium tetroxide-ferrocyanide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osmium absorption after osmium tetroxide skin and eye exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Osmium Catalysts - Deactivation and Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on common issues encountered during the use of osmium catalysts in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to catalyst deactivation and regeneration, helping you to optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during osmium-catalyzed reactions.
Issue 1: Diminished Catalytic Activity or Low Product Yield
Q: My osmium-catalyzed reaction is showing low conversion or has stopped completely. What are the possible causes and how can I fix it?
A: Reduced catalytic activity is a common issue that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Os(VIII) species may have been reduced to a lower, inactive oxidation state (e.g., Os(VI)).
-
Ligand Degradation: In asymmetric catalysis, the chiral ligand may degrade under the reaction conditions, leading to a loss of both activity and enantioselectivity.
-
Solution: Verify the stability of the ligand under your specific reaction conditions (pH, temperature, solvent). Consider using fresh ligand or exploring more robust ligand alternatives if degradation is suspected.
-
-
Catalyst Leaching (for supported catalysts): The osmium species may be leaching from the solid support into the reaction medium, leading to a decrease in the effective catalyst concentration on the support and potential contamination of the product.[3]
-
Solution: The extent of leaching can be influenced by the choice of co-oxidant and reaction conditions.[3] If leaching is significant, consider a different support material or immobilization technique. Quantification of leached osmium can be performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]
-
-
Catalyst Poisoning: Certain functional groups present in the substrate or impurities in the reagents can act as poisons by coordinating to the osmium center and inhibiting its catalytic activity. Common poisons include strong coordinating species like amines and phosphines.[6][7]
-
Solution: Purify all starting materials and solvents to remove potential catalyst poisons. If the substrate contains a poisoning functional group, it may be necessary to use a protecting group strategy.
-
-
Thermal Degradation or Sintering (for supported catalysts): High reaction temperatures can lead to the agglomeration of metal nanoparticles on the support (sintering) or other forms of thermal degradation, resulting in a loss of active surface area.[6][8]
-
Solution: Operate the reaction at the lowest effective temperature. Characterization of the used catalyst by techniques like Transmission Electron Microscopy (TEM) can help identify sintering.
-
Issue 2: Low Enantioselectivity in Asymmetric Dihydroxylation
Q: The enantiomeric excess (ee) of my product in a Sharpless asymmetric dihydroxylation is lower than expected. What could be the reason?
A: Low enantioselectivity in this reaction is often traced back to a competing non-enantioselective reaction pathway or issues with the chiral ligand.
Potential Causes & Solutions:
-
Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle can compete with the desired asymmetric pathway. This can occur if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before the diol dissociates. This osmium(VIII)-diol complex can then catalyze the dihydroxylation of another alkene molecule without the influence of the chiral ligand, thus eroding the enantioselectivity.[2]
-
Incorrect Ligand Choice: The choice of the cinchona alkaloid ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation. Using the wrong ligand for the desired enantiomer will result in the opposite enantiomer being formed.
-
Solution: Double-check that you are using the correct AD-mix (AD-mix-α or AD-mix-β) for the desired product enantiomer based on the Sharpless mnemonic.[2]
-
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or even lower). While this may slow down the reaction rate, it can significantly improve the enantiomeric excess.[2]
-
-
Purity of Reagents: Impurities in the alkene, solvent, or co-oxidant can interfere with the chiral environment of the reaction.
-
Solution: Ensure all reagents are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of osmium catalyst deactivation?
A1: Osmium catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[10]
-
Chemical Deactivation:
-
Poisoning: Strong coordination of impurities or substrate/product functional groups (e.g., amines, phosphines) to the osmium center.[6][7]
-
Leaching: Dissolution of the active osmium species from a solid support into the reaction medium.[3]
-
Over-reduction: Reduction of the active Os(VIII) to a lower, inactive oxidation state that is not efficiently re-oxidized by the co-oxidant.
-
-
Thermal Deactivation:
-
Ligand-Related Deactivation:
-
Degradation: Decomposition of the ligand under reaction conditions.
-
Q2: Can I reuse my osmium catalyst? If so, for how many cycles?
A2: Yes, osmium catalysts, particularly immobilized ones, are designed for reuse to mitigate cost and toxicity concerns. The number of possible cycles depends on the specific catalyst, support, and reaction conditions. Some polymer-encapsulated osmium catalysts have been shown to be reusable for multiple cycles with minimal loss of activity and enantioselectivity.[11] The table below summarizes the reusability of some selected immobilized osmium catalysts.
Q3: How do I regenerate a deactivated osmium catalyst?
A3: Regeneration strategies depend on the nature of the deactivation.
-
For Homogeneous Catalysts: The primary "regeneration" step happens in situ during the catalytic cycle, where the co-oxidant re-oxidizes the Os(VI) species back to the active Os(VIII) state.[1] If the reaction has stopped due to complete reduction of the catalyst, it is often more practical to recover the osmium from the reaction mixture and purify it.
-
For Heterogeneous/Immobilized Catalysts:
-
Washing: If the deactivation is due to fouling by adsorbed species, a simple washing procedure with an appropriate solvent may restore activity.[10]
-
Oxidative Treatment: For catalysts that have been reduced to an inactive state, an oxidative treatment can regenerate the active Os(VIII) species. This can involve washing with a solution of an oxidizing agent.
-
Recovery and Re-impregnation: In cases of severe deactivation or significant leaching, the osmium can be recovered from the support and the reaction mixture, purified, and then re-immobilized onto a fresh support.
-
Q4: What is the black precipitate that sometimes forms in my reaction?
A4: The formation of a black precipitate often indicates the reduction of the osmium catalyst to osmium dioxide (OsO₂), an insoluble and catalytically inactive species. This can happen if the co-oxidant is depleted or if there are reducing agents present in the reaction mixture.
Q5: How can I minimize osmium contamination in my final product?
A5: Minimizing osmium contamination is crucial due to its toxicity.
-
Use Immobilized Catalysts: Heterogeneous or encapsulated osmium catalysts are designed to minimize leaching of the metal into the product solution.[11][12]
-
Proper Work-up: At the end of the reaction, quenching with a reducing agent like sodium sulfite or sodium bisulfite can help precipitate osmium species, which can then be removed by filtration.
-
Scavengers: Using scavenger resins can effectively remove residual osmium from the product solution.
Data Presentation
Table 1: Reusability of Selected Immobilized Osmium Catalysts in Asymmetric Dihydroxylation
| Catalyst System | Substrate | Co-oxidant | Cycle | Yield (%) | ee (%) | Reference |
| Resin-OsO₄ | α-methylstyrene | NMO | 1 | >95 | - | [3] |
| 2 | >95 | - | [3] | |||
| 3 | >95 | - | [3] | |||
| Resin-OsO₄ | α-methylstyrene | K₃[Fe(CN)₆] | 1 | ~85 | - | [3] |
| 2 | ~80 | - | [3] | |||
| 3 | ~75 | - | [3] | |||
| LDH-OsO₄ | trans-stilbene | NMO | 1 | 98 | 99 | [3] |
| 2 | 97 | 99 | [3] | |||
| 3 | 97 | 98 | [3] | |||
| CAP-OsO₄ | Various olefins | - | Several | High | High | [11] |
| PI Os | Various olefins | - | Several | High | High | [11][13] |
Note: "-" indicates data not provided in the source.
Experimental Protocols
Protocol 1: General Procedure for Recovery and Regeneration of Osmium from Reaction Residues
This protocol is adapted from established methods for recovering osmium from waste solutions and can be applied to regenerate the catalyst for reuse.[1][14][15][16]
Safety Precaution: Osmium tetroxide is highly toxic and volatile. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Collection and Initial Treatment:
-
Oxidation to Osmium Tetroxide (OsO₄):
-
To the acidified solution, add a strong oxidizing agent such as hydrogen peroxide (H₂O₂) or chromic acid.[1][14]
-
Gently heat the mixture under reflux to facilitate the oxidation of all lower-valent osmium species to the volatile OsO₄. The reaction progress can be monitored by the disappearance of any dark-colored osmium precipitates.
-
-
Distillation of Osmium Tetroxide:
-
Set up a distillation apparatus. Gently heat the reaction mixture to distill the OsO₄. OsO₄ can be distilled with steam.[14]
-
The receiving flask should contain a trapping solution to capture the volatile OsO₄. An alkaline solution (e.g., aqueous NaOH or KOH) is effective for this purpose. The addition of a reducing agent like an alcohol to the trapping solution can help to immediately reduce the OsO₄ to a non-volatile osmate salt.[15]
-
-
Isolation of Osmium:
-
Preparation of Active Catalyst Solution:
-
The dried OsO₂ can be stored safely. To prepare a fresh solution of OsO₄ for use in catalysis, the OsO₂ can be re-oxidized. A common method is to suspend the OsO₂ in water and add hydrogen peroxide.[1] The resulting aqueous solution of OsO₄ can then be used in subsequent catalytic reactions.
-
Protocol 2: Washing and Reactivation of a Supported Osmium Catalyst
This is a general procedure for regenerating a supported osmium catalyst that has been deactivated by fouling.[10][17]
-
Catalyst Recovery:
-
After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
-
Solvent Washing:
-
Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed starting materials, products, and byproducts. A typical washing sequence might be:
-
The reaction solvent (e.g., acetone, t-butanol).
-
A more polar solvent (e.g., methanol or ethanol).
-
A non-polar solvent (e.g., hexanes or dichloromethane) to facilitate drying.
-
-
Perform each washing step for a sufficient duration to ensure thorough cleaning. Sonication during washing can be beneficial.
-
-
Drying:
-
Dry the washed catalyst under vacuum at a moderate temperature to remove all traces of the washing solvents.
-
-
Reactivation (Optional Oxidative Treatment):
-
If deactivation is suspected to be due to over-reduction of the osmium species, a mild oxidative treatment can be performed. This could involve stirring the catalyst in a dilute solution of a suitable oxidizing agent, followed by thorough washing and drying.
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst in a small-scale reaction to confirm the success of the regeneration procedure.
-
Mandatory Visualization
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Caption: Common deactivation pathways for osmium catalysts.
Caption: Troubleshooting guide for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed dissociation of phosphine-gallane adducts: isolation of mechanistic model complexes and heterogeneous catalyst poisoning studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7407905B2 - Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts - Google Patents [patents.google.com]
- 9. Ruthenium and Osmium as Hydrogenation Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Immobilization of Osmium Catalysts for Asymmetric Dihydroxylation of Olefins | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. US3582270A - Process for the recovery of osmium tetroxide - Google Patents [patents.google.com]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. bu.edu [bu.edu]
- 17. Recovery/Reuse of Heterogeneous Supported Spent Catalysts [mdpi.com]
identifying impurities in commercial osmium tetrachloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial osmium tetrachloride (OsCl₄).
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is giving low or inconsistent yields. What are the potential causes related to the reagent?
A1: Inconsistent or low yields in reactions using this compound can stem from several factors related to the reagent's purity and handling. The primary suspects are:
-
Presence of Impurities: Commercial this compound may contain various impurities that can interfere with your reaction. These can include other platinum group metals (e.g., ruthenium, iridium, platinum, palladium), other metals (e.g., iron, lead, mercury), or non-metallic impurities like osmium tetroxide (OsO₄) and moisture.[1][2] Metallic impurities can alter the catalytic activity, while OsO₄ has different reactivity and solubility. Moisture can lead to the formation of osmium oxides and hydrochloric acid.
-
Reagent Degradation: this compound is sensitive to moisture and can hydrolyze to form yellow solutions of hydrated osmium oxides and hydrochloric acid.[1] This degradation alters the concentration of the active osmium species and can change the pH of your reaction medium.
-
Improper Handling: Exposure to atmospheric moisture during storage or handling can lead to the degradation of the compound.
Q2: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?
A2: Yes, impurities can lead to the formation of unexpected side products.
-
Other Platinum Group Metals: The presence of other platinum group metals can catalyze alternative reaction pathways, leading to byproducts. For example, ruthenium impurities might catalyze different types of oxidations or metathesis reactions depending on the reaction conditions.
-
Osmium Tetroxide (OsO₄): If your this compound contains OsO₄ as an impurity, you might observe products consistent with dihydroxylation or oxidative cleavage of alkenes, which are characteristic reactions of OsO₄.[3][4]
Q3: The color of my commercial this compound is not the expected red-black. What could this indicate?
A3: this compound is a red-black crystalline solid.[5] A deviation from this appearance could indicate the presence of impurities or degradation products:
-
Yellow or Brownish Tinge: This may suggest the presence of osmium dioxide (OsO₂) or hydrolysis products.[3] Osmium tetroxide, a potential impurity, is also described as a colorless solid that can appear yellow, possibly due to OsO₂ impurities.[3][6]
-
Formation of a Yellow Solution upon Dissolution: this compound reacts with water to form yellow solutions due to hydrolysis.[1]
Q4: How can I test for the presence of common impurities in my this compound?
A4: Several analytical techniques can be used to identify and quantify impurities:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace and ultra-trace metallic impurities.[7] It can be used to quantify the levels of other platinum group metals and heavy metals.
-
X-ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the elemental analysis of a wide range of elements, making it suitable for identifying metallic impurities.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying non-metallic impurities, such as water (moisture) or residual organic solvents from the manufacturing process.
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity or Incomplete Reaction
Symptom: Your osmium-catalyzed reaction is sluggish, incomplete, or fails to initiate.
| Possible Cause | Troubleshooting/Identification Step | Recommended Action |
| Metallic Impurities | Analyze the this compound for trace metal contaminants using ICP-MS. | If significant levels of inhibiting metals are found, consider purifying the this compound or purchasing a higher purity grade. |
| Hydrolysis of OsCl₄ | The OsCl₄ may appear discolored (yellowish/brownish), or you may observe a lower than expected pH in your reaction mixture. An FTIR analysis of the solid may show broad peaks indicative of O-H bonds from water. | Use fresh, unopened containers of this compound. Handle the reagent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture. |
| Presence of OsO₄ | OsO₄ has a characteristic sharp, acrid odor. Be aware of the high toxicity of OsO₄.[9] | If OsO₄ is suspected and undesirable for your specific application, purification by sublimation (with extreme caution and appropriate safety measures) may be necessary. Given the hazards, purchasing a new, certified lot is often the safer option. |
Issue 2: Inconsistent Reaction Outcomes Between Batches
Symptom: You observe significant variations in yield, selectivity, or reaction time when using different lots of commercial this compound.
| Possible Cause | Troubleshooting/Identification Step | Recommended Action |
| Batch-to-Batch Variation in Impurity Profile | Request and compare the certificates of analysis for different batches. If not available, perform ICP-MS analysis on each batch to quantify metallic impurities. | Correlate the performance in your reaction with the impurity profile. This can help identify which impurities are most detrimental. Standardize on a supplier and purity grade that provides consistent results. |
| Inconsistent Storage and Handling | Review your laboratory's storage and handling procedures for this compound. | Ensure the reagent is stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere. |
Data Presentation
Table 1: Potential Metallic Impurities in Commercial Osmium Compounds
Data extrapolated from a certificate of analysis for a related high-purity osmium compound (Osmium(III) chloride trihydrate) and known associations of platinum group metals.
| Impurity Element | Symbol | Typical Concentration in High-Purity Osmium Compounds (ppm) | Potential Impact on Catalysis |
| Platinum | Pt | < 10 | Can have its own catalytic activity, leading to side reactions. |
| Palladium | Pd | < 10 | Highly active catalyst for various cross-coupling reactions; could interfere with desired transformations. |
| Iridium | Ir | < 5 | Can act as a catalyst for hydrogenation and other reactions. |
| Gold | Au | < 10 | Generally less catalytically active but can influence nanoparticle formation and stability. |
| Lead | Pb | < 1 | Known catalyst poison in many systems. |
| Mercury | Hg | < 5 | Can form amalgams and deactivate catalytic surfaces. |
| Iron | Fe | < 10 | Can promote radical side reactions or act as a Lewis acid catalyst. |
| Ruthenium | Ru | Not specified, but a common associate of Osmium. | Can catalyze a wide range of reactions, including metathesis and oxidations, potentially competing with the desired osmium-catalyzed reaction.[10] |
Experimental Protocols
Caution: this compound and its potential impurity, osmium tetroxide, are highly toxic. All handling and sample preparation should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
Protocol 1: ICP-MS Analysis for Trace Metal Impurities
-
Sample Preparation (in a fume hood):
-
Carefully weigh approximately 10-50 mg of this compound into a clean, inert digestion vessel.
-
Add 5-10 mL of trace-metal grade aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
If the sample is to be analyzed for osmium content as well, a stabilizing agent such as thiourea in combination with ascorbic acid may be necessary to prevent the formation of volatile OsO₄ during digestion.[11]
-
Seal the vessel and perform microwave-assisted digestion according to the instrument manufacturer's guidelines for precious metals.
-
After digestion and cooling, carefully unseal the vessel in the fume hood.
-
Quantitatively transfer the digestate to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Analysis:
-
Prepare a series of multi-element calibration standards in a matrix matching that of the diluted sample solution (i.e., dilute aqua regia).
-
Analyze the prepared sample solution using an ICP-MS instrument. Monitor for the masses of the suspected metallic impurities.
-
Use an internal standard to correct for matrix effects and instrument drift.
-
Protocol 2: XRF Analysis for Elemental Impurities
-
Sample Preparation:
-
XRF analysis of solid samples often requires minimal preparation.[12]
-
Press the crystalline this compound into a pellet using a hydraulic press.
-
Alternatively, the powder can be placed in a sample cup with a thin, X-ray transparent film at the bottom.
-
-
Analysis:
-
Place the sample in the XRF spectrometer.
-
Acquire the X-ray fluorescence spectrum over a suitable energy range to detect the characteristic X-ray emission lines of the suspected impurities.
-
Quantification can be performed using standard reference materials or fundamental parameters software.
-
Protocol 3: FTIR Analysis for Water and Organic Residues
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
In a fume hood, place a small amount of the this compound powder directly onto the ATR crystal (e.g., diamond).
-
Use the ATR press to ensure good contact between the sample and the crystal.
-
-
Analysis:
-
Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Look for a broad absorbance band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of water.
-
Look for sharp absorbance bands in the 2850-3000 cm⁻¹ region (C-H stretching), which could indicate the presence of residual organic solvents.
-
Visualizations
Caption: A logical workflow for troubleshooting reaction issues by identifying impurities.
Caption: Diagram illustrating how impurities can disrupt a desired catalytic cycle.
References
- 1. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 6. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
overcoming solubility issues of osmium tetrachloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with osmium tetrachloride (OsCl₄) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like THF, dichloromethane, or acetone?
A1: this compound is inherently a coordination polymer with a high lattice energy. In its solid state, the osmium centers are octahedrally coordinated and share edges to form chains.[1] This stable, polymeric structure makes it largely insoluble in most common non-coordinating or weakly coordinating organic solvents. Direct dissolution is often unsuccessful because the solvent molecules cannot overcome the strong intermolecular forces within the crystal lattice.
Q2: I have seen literature where osmium compounds are used in organic reactions. How is this achieved if this compound is insoluble?
A2: Many organic reactions utilize other, more soluble osmium compounds. A common example is osmium tetroxide (OsO₄), which is a molecular solid and is soluble in many organic solvents.[2][3][4] However, due to its high toxicity and volatility, researchers often seek alternatives. For reactions requiring an Os(IV) center, soluble precursor complexes are typically synthesized in situ or used as starting materials.
Q3: Are there any "tricks" to dissolve this compound, such as heating or sonication?
A3: While heating or sonication can sometimes aid in the dissolution of sparingly soluble compounds, they are generally ineffective for this compound in common organic solvents due to its polymeric nature. Heating may also lead to decomposition or unwanted side reactions.
Q4: What are the safety precautions I should take when handling osmium compounds?
A4: Osmium compounds, particularly osmium tetroxide, are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of a spill, it is crucial to have a clear decontamination protocol. For instance, spills can be treated with corn oil or aqueous solutions of sodium sulfide or sodium sulfite to reduce the osmium tetroxide to less hazardous forms.[6]
Troubleshooting Guide
Issue: Complete Insolubility of Osmium Tetroxide in an Organic Solvent
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent property of OsCl₄ | This compound exists as a coordination polymer, making it insoluble in most organic solvents. | Direct dissolution is not feasible. |
| Incorrect Osmium Reagent | You may require a more soluble Os(IV) precursor for your reaction. | Use of an alternative, soluble Os(IV) salt. |
Issue: Need for a Soluble Os(IV) Species in an Organic Solvent for Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Requirement for a homogeneous reaction | The insolubility of OsCl₄ prevents its use in solution-phase reactions. | Synthesis of a soluble Os(IV) precursor is necessary. |
| Toxicity and volatility of OsO₄ are a concern | A safer and more soluble alternative to OsO₄ is needed. | Utilize air-stable and soluble tetra-n-octylammonium hexahaloosmate(IV) salts.[7][8][9][10] |
Soluble Osmium(IV) Precursors
Recent research has demonstrated that tetra-n-octylammonium hexahaloosmate(IV) salts, such as (Oct₄N)₂[OsCl₆] and (Oct₄N)₂[OsBr₆], are excellent, soluble alternatives to this compound for syntheses in organic solvents like tetrahydrofuran (THF).[8][9] The large tetra-n-octylammonium cations disrupt the crystal lattice, rendering these salts soluble in common organic solvents.[8]
Solubility Data of Osmium Compounds
| Compound | Formula | Solubility in Common Organic Solvents | Key Characteristics |
| Osmium Tetroxide | OsO₄ | Soluble in many organic solvents (e.g., acetone, THF, t-BuOH)[2][11] | Highly toxic, volatile, molecular solid |
| This compound | OsCl₄ | Insoluble[1][12] | Polymeric solid, less hazardous than OsO₄ |
| Tetra-n-octylammonium hexabromoosmate(IV) | (Oct₄N)₂[OsBr₆] | Soluble in THF[8] | Air-stable, effective precursor for Os(IV) complexes[8] |
| Tetra-n-octylammonium hexachloroosmate(IV) | (Oct₄N)₂[OsCl₆] | Soluble in THF[9][10] | Air-stable, effective precursor for Os(IV) complexes[9][10] |
Experimental Protocols
Protocol 1: Synthesis of a Soluble Osmium(IV) Precursor: (Oct₄N)₂[OsCl₆]
This protocol is adapted from the synthesis of (Oct₄N)₂[RuCl₆].[10]
Materials:
-
Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆])
-
Tetra-n-octylammonium bromide (Oct₄N)Br
-
2-Propanol
-
Deionized water
Procedure:
-
Prepare a solution of tetra-n-octylammonium bromide in 2-propanol.
-
Prepare an aqueous solution of ammonium hexachloroosmate(IV) in deionized water.
-
Add the tetra-n-octylammonium bromide solution to the aqueous solution of ammonium hexachloroosmate(IV) with stirring.
-
After one hour, add more deionized water to induce precipitation.
-
Collect the resulting precipitate by filtration in air.
-
Rinse the solid with deionized water (3 x ~20 mL).
-
Dry the solid under vacuum overnight to yield (Oct₄N)₂[OsCl₆] as a yellow powder.[10]
Protocol 2: Synthesis of Tetrakis(2,5-xylyl)osmium(IV) using a Soluble Precursor
This protocol demonstrates the use of the soluble (Oct₄N)₂[OsCl₆] for the synthesis of an osmium(IV) tetraaryl complex.[9]
Materials:
-
(Oct₄N)₂[OsCl₆]
-
2,5-Xylylmagnesium bromide in THF
-
THF, anhydrous
-
Methanol, nitrogen-sparged
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel
-
Hexanes
Procedure:
-
Suspend (Oct₄N)₂[OsCl₆] in anhydrous THF in a reaction vessel under an inert atmosphere.
-
Add a solution of 2,5-xylylmagnesium bromide in THF dropwise to the stirred suspension.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding nitrogen-sparged methanol.
-
Remove the solvent in vacuo.
-
Dissolve the resulting solid in dichloromethane.
-
Adsorb the crude product onto Celite.
-
Purify the product by automated flash chromatography on silica gel using a hexanes/dichloromethane gradient.
Diagrams
Caption: Decision workflow for overcoming OsCl₄ solubility issues.
Caption: Experimental workflow for synthesis of a soluble Os(IV) precursor and its use.
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. Osmium Tetroxide [commonorganicchemistry.com]
- 3. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Osmium(IV) Tetraaryl Complexes Formed from Prefunctionalized Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] An Improved Route to Osmium(IV) Tetraaryl Complexes | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Osmium Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, detecting, and mitigating osmium contamination in final products.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for osmium in pharmaceutical products?
A1: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in pharmaceutical products. These limits are often expressed as a Permissible Daily Exposure (PDE), which is the maximum acceptable intake of an elemental impurity.[1] The PDE for osmium varies depending on the route of administration.
Data Presentation: Permissible Daily Exposure (PDE) for Osmium
| Route of Administration | PDE (µ g/day ) |
| Oral | 100 |
| Parenteral | 10 |
| Inhalational | 1 |
| Source: ICH Q3D Guideline for Elemental Impurities[1] |
Q2: What are the common sources of osmium contamination in the laboratory?
A2: The primary source of osmium contamination in a laboratory setting is the use of osmium tetroxide (OsO₄) as a catalyst or reagent in organic synthesis, particularly in dihydroxylation reactions.[2][3][4] Osmium tetroxide is highly volatile, and its vapors can contaminate surfaces, equipment, and other samples.[5][6] Another potential, though less common, source in a manufacturing context can be the leaching of metals from equipment, although this is more of a concern for other metals.[7][8]
Q3: What are the health risks associated with osmium tetroxide exposure?
A3: Osmium tetroxide is highly toxic and poses significant health risks.[4][9][10] It is a severe irritant to the eyes and respiratory tract.[10][11] Direct contact with the eyes can cause irreversible damage and even blindness.[10] Inhalation of vapors can lead to respiratory issues.[2] Chronic exposure may result in the accumulation of osmium in the liver and kidneys, potentially causing organ damage.[9][12]
Q4: How can I safely handle and store osmium tetroxide to prevent contamination?
A4: Safe handling and storage of osmium tetroxide are crucial. Always work with osmium tetroxide in a certified chemical fume hood.[13][14] It is recommended to purchase osmium tetroxide in solution form to avoid exposure to its solid, powdered form.[13][15] Store osmium tetroxide in tightly sealed, original containers, and place these in secondary containment.[15] Designate a specific area within the lab for working with osmium tetroxide and line work surfaces with plastic-backed absorbent pads.[12][13]
Q5: What materials are compatible with osmium tetroxide?
A5: Glassware is the preferred material for working with osmium tetroxide.[13] If plastics must be used for short-term contact with dilute solutions (e.g., pipette tips), polypropylene is the preferred choice.[13] Avoid using metal containers for storing osmium-containing waste.[16]
Troubleshooting Guides
Problem 1: My final product shows osmium contamination despite not using an osmium-based catalyst in the final synthetic step.
-
Possible Cause 1: Cross-contamination from shared laboratory space or equipment.
-
Possible Cause 2: Carry-over from an earlier synthetic step.
-
Possible Cause 3: Inaccurate analytical testing.
-
Solution: Verify the analytical method used for osmium detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the recommended method for its high sensitivity and specificity.[20][21] Ensure proper sample preparation and the use of a stabilization solution to prevent the formation of volatile osmium species that can lead to inaccurate readings.[21][22]
-
Problem 2: I have detected osmium in my product, and I need to remove it.
-
Solution 1: Recrystallization.
-
If your product is a solid, recrystallization can be an effective method for purification and removing trace metal impurities. The choice of solvent is critical and should be optimized to maximize the purity of the final product.
-
-
Solution 2: Use of Metal Scavengers.
-
Solution 3: Activated Carbon Treatment.
-
Treating a solution of your product with activated carbon can help in adsorbing metal impurities. The carbon is then filtered off.
-
Experimental Protocols
Protocol 1: Detection of Osmium by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for the determination of osmium content in an Active Pharmaceutical Ingredient (API).
1. Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Microwave-assisted digester
2. Reagents and Materials:
-
Osmium standard solution
-
Nitric acid (trace metal grade)
-
Hydrochloric acid (trace metal grade)
-
Ultrapure water
-
Thiourea
-
Ascorbic acid
3. Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 500 mg of the API sample into a microwave digestion vessel.[24]
-
Carefully add a mixture of nitric acid and hydrochloric acid (a common ratio is 1:9, but this may need optimization).[20][24][25]
-
Seal the vessels and place them in the microwave digester.
-
Follow the manufacturer's instructions for the digestion program, which will involve ramping to a specific temperature and pressure and holding for a set time to ensure complete digestion of the organic matrix.
4. Osmium Stabilization:
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
To prevent the loss of volatile osmium species, add a stabilization solution.[21] A common stabilization solution contains thiourea and ascorbic acid in an acidic medium.[21][22] This complexes with the osmium to form a non-volatile species.[21]
5. ICP-MS Analysis:
-
Prepare a series of calibration standards from the osmium standard solution, ensuring they are matrix-matched with the digested sample solution, including the stabilization solution.
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Monitor the appropriate osmium isotopes (e.g., ¹⁸⁹Os, ¹⁹⁰Os, ¹⁹²Os).
-
Quantify the osmium concentration in the sample based on the calibration curve.
Protocol 2: Decontamination of Glassware and Surfaces Contaminated with Osmium Tetroxide
This protocol describes how to neutralize osmium tetroxide on laboratory surfaces and glassware.
1. Reagents and Materials:
-
Sodium sulfite (Na₂SO₃) or sodium sulfide (Na₂S) solution (saturated aqueous solution)[12][13][16]
-
Detergent and water
-
Personal Protective Equipment (PPE): double nitrile gloves, splash goggles, lab coat[14][15]
-
Filter paper
2. Decontamination Procedure:
-
Perform all steps in a certified chemical fume hood.
-
For Glassware:
-
For Surfaces:
-
Verification of Neutralization:
-
Final Cleaning:
-
Waste Disposal:
Visualizations
Caption: Workflow for Preventing Osmium Contamination.
Caption: Troubleshooting Osmium Contamination Issues.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. Osmium: an appraisal of environmental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 11. nj.gov [nj.gov]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. bu.edu [bu.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 16. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 17. Metal Scavengers [sigmaaldrich.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 20. pnrjournal.com [pnrjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis [jstage.jst.go.jp]
- 23. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 24. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 25. pnrjournal.com [pnrjournal.com]
Validation & Comparative
A Comparative Analysis of Osmium Tetroxide and Osmium Tetrachloride for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the distinct properties and applications of osmium tetroxide and osmium tetrachloride.
In the realm of osmium chemistry, two compounds of significant interest are osmium tetroxide (OsO₄) and this compound (OsCl₄). While both are derivatives of the rare platinum-group metal, their chemical properties, reactivity, and, consequently, their applications in research and industry differ substantially. This guide provides a comprehensive comparative study of these two osmium compounds, supported by available data, to aid researchers in selecting the appropriate reagent for their specific needs.
Executive Summary
Osmium tetroxide is a highly versatile and widely utilized reagent, primarily known for its role as a powerful oxidizing agent in organic synthesis and as a fixative and staining agent in biological electron microscopy.[1][2][3][4][5][6][7][8][9][10][11] Its ability to effect stereospecific dihydroxylation of alkenes has made it an indispensable tool in the synthesis of complex molecules. In contrast, this compound is predominantly used as a precursor for the synthesis of other osmium complexes and its direct applications in catalysis or biological staining are not well-documented.[12][13][14][15][16] This guide will delve into the specifics of their chemical and physical properties, explore their established and potential applications, and provide insights into their safety and handling.
Chemical and Physical Properties: A Tabular Comparison
The fundamental differences in the chemical and physical properties of osmium tetroxide and this compound are summarized in the table below. These properties dictate their handling requirements and their suitability for various experimental conditions.
| Property | Osmium Tetroxide (OsO₄) | This compound (OsCl₄) |
| Molecular Formula | OsO₄ | OsCl₄ |
| Molar Mass | 254.23 g/mol [1][17] | 332.04 g/mol [16][18] |
| Appearance | Colorless to pale yellow crystalline solid[1][10][17] | Red-black or brown crystalline solid (two polymorphs)[12][16][18] |
| Melting Point | 40.25 °C[1] | Decomposes at 323 °C[12][16] |
| Boiling Point | 129.7 °C[1] | 450 °C (sublimes) |
| Solubility in Water | Moderately soluble (6.23 g/100 mL at 25 °C)[1][19] | Reacts with water[16] |
| Solubility in Organic Solvents | Soluble in many organic solvents, including acetone, alcohol, and carbon tetrachloride[1][20] | Insoluble in organic solvents[21] |
| Oxidation State of Osmium | +8 | +4[18] |
| Volatility | Highly volatile, sublimes at room temperature[1][9] | Not significantly volatile at room temperature |
| Toxicity | Highly toxic and corrosive[1][10][11] | Assumed to be toxic, handle with care |
Applications in Organic Synthesis: A Tale of Two Reactivities
The disparity in the oxidation state of osmium in OsO₄ (+8) and OsCl₄ (+4) is a key determinant of their reactivity and applications in organic synthesis.
Osmium Tetroxide: The Dihydroxylation Workhorse
Osmium tetroxide is a premier reagent for the syn-dihydroxylation of alkenes, a reaction that installs two hydroxyl groups on the same face of a double bond.[4][7][8] This transformation is highly reliable and stereospecific, making it a cornerstone of modern organic synthesis.
Mechanism of OsO₄-mediated Dihydroxylation:
The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.
OsO₄ Dihydroxylation Workflow
Catalytic Variants: Due to the high cost and toxicity of osmium tetroxide, several catalytic versions of the dihydroxylation reaction have been developed. These methods utilize a stoichiometric co-oxidant to regenerate the active Os(VIII) species from the reduced osmium byproduct.
| Named Reaction | Co-oxidant |
| Upjohn Dihydroxylation | N-Methylmorpholine N-oxide (NMO)[4] |
| Sharpless Asymmetric Dihydroxylation | Potassium ferricyanide(III) with a chiral ligand |
Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 mmol).
-
Catalyst Addition: While stirring, add a 4% aqueous solution of osmium tetroxide (0.02 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain cis-1,2-cyclohexanediol.
This compound: A Precursor for Osmium Complexes
In stark contrast to the extensive synthetic applications of OsO₄, this compound is not typically used as a direct catalyst in organic reactions. Its primary role is as a starting material for the synthesis of various osmium complexes with different ligands.[12][14][15][16] These complexes, in turn, may exhibit catalytic activity in a range of transformations. For instance, Os(IV) complexes have been investigated for their biological activities, including DNA interaction and cytotoxicity.[22]
Synthesis of Osmium(IV) Complexes from OsCl₄:
OsCl₄ as a Precursor
Applications in Biological Sciences: Staining and Beyond
The interaction of osmium compounds with biological macromolecules has led to important applications, particularly in the field of electron microscopy.
Osmium Tetroxide: The Gold Standard for Electron Microscopy Staining
Osmium tetroxide is a widely used fixative and staining agent in transmission electron microscopy (TEM) and scanning electron microscopy (SEM).[1][2][3][5][6][9] Its utility stems from its ability to:
-
Fix biological tissues: OsO₄ crosslinks lipids and proteins, preserving the cellular ultrastructure.[9][10]
-
Provide contrast: As a heavy metal, osmium scatters electrons effectively, thereby increasing the contrast of biological membranes and organelles in electron micrographs.[2][3][5]
The staining mechanism involves the reaction of OsO₄ with the double bonds of unsaturated fatty acids in lipids, leading to the deposition of electron-dense osmium dioxide.
This compound: Limited Biological Applications
Currently, there is no established use of this compound as a primary staining agent in electron microscopy. However, research into the biological activity of Os(IV) complexes, which can be synthesized from OsCl₄, suggests potential for future applications in medicinal chemistry and bioinorganic chemistry.[22] Studies have shown that some Os(IV) complexes can interact with DNA and exhibit cytotoxic effects, indicating a potential avenue for the development of novel therapeutic agents.[22]
Safety and Handling
Both osmium tetroxide and this compound are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.
Osmium Tetroxide: is highly toxic, volatile, and corrosive.[1][10][11] Inhalation of its vapors can cause severe respiratory irritation and damage to the eyes, potentially leading to blindness. Skin contact can cause severe burns.
This compound: is a water-reactive solid. While its toxicity is not as well-characterized as that of OsO₄, it should be handled with the same level of care due to the general toxicity of osmium compounds.
Conclusion
Osmium tetroxide and this compound are two distinct osmium compounds with vastly different profiles in terms of their applications and reactivity. OsO₄ is a well-established and indispensable tool in both organic synthesis and biological imaging, with a rich body of literature detailing its performance and experimental protocols. OsCl₄, on the other hand, serves primarily as a precursor for the synthesis of other osmium complexes. While the direct applications of OsCl₄ are limited, the exploration of the catalytic and biological properties of its derivatives is an active area of research. This comparative guide highlights the current state of knowledge and underscores the importance of selecting the appropriate osmium reagent based on the specific experimental goals. The significant knowledge gap regarding the direct applications of this compound presents an opportunity for future research to uncover new catalytic and biological functions for this intriguing compound.
References
- 1. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 2. Osmium tetroxide › Stains in Electron Microscopy›Stains›Microscopy › SERVA Electrophoresis GmbH [serva.de]
- 3. osmium staining | Glossary | JEOL Ltd. [jeol.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Osmium tetroxide › Stains in Electron Microscopy›Stains›Microscopy › SERVA Electrophoresis GmbH [serva.de]
- 6. agarscientific.com [agarscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 12. This compound | 10026-01-4 | Benchchem [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] An Improved Route to Osmium(IV) Tetraaryl Complexes | Semantic Scholar [semanticscholar.org]
- 16. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 17. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. CAS 20816-12-0: Osmium tetroxide | CymitQuimica [cymitquimica.com]
- 21. This compound CAS#: 10026-01-4 [amp.chemicalbook.com]
- 22. spuvvn.edu [spuvvn.edu]
A Comparative Guide to the Structural Validation of Osmium Tetrochloride Polymorphs via X-ray Diffraction
For researchers, scientists, and drug development professionals, a precise understanding of the crystalline structure of chemical compounds is paramount. Osmium tetrachloride (OsCl₄), a key precursor in osmium chemistry, exists in two primary polymorphic forms: a high-temperature orthorhombic phase and a low-temperature cubic phase. The arrangement of atoms in these polymorphs dictates their physical and chemical properties, making accurate structural validation essential. This guide provides a comparative overview of these two polymorphs, with a focus on their synthesis and structural characterization by X-ray diffraction (XRD).
Structural and Synthetic Overview
This compound polymorphs are distinguished by their unique crystal lattices, which arise from different synthetic pathways. The high-temperature form adopts an orthorhombic crystal system, while the low-temperature variant exhibits a cubic structure.
The synthesis of the high-temperature orthorhombic polymorph is achieved through the direct chlorination of osmium metal. This process involves the reaction of osmium powder with chlorine gas at elevated temperatures.
In contrast, the low-temperature cubic polymorph is prepared by the reduction of osmium tetroxide (OsO₄) using thionyl chloride (SOCl₂). This reaction offers a milder route to a different crystalline form of OsCl₄.
Comparative Crystallographic Data
The structural differences between the two polymorphs are quantitatively defined by their lattice parameters and space groups, as determined by X-ray diffraction.
| Property | High-Temperature Polymorph | Low-Temperature Polymorph |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Cmmm | P4₃32 or P4₁32 |
| Lattice Parameters | a = 12.08 Åb = 11.96 Åc = 11.68 Å | a = 9.95 Å |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound polymorphs.
Synthesis Protocols
1. High-Temperature Orthorhombic Osmium Tetrochloride:
-
Reaction: Os + 2 Cl₂ → OsCl₄[1]
-
Procedure: A quartz tube containing finely divided osmium metal powder is placed within a tube furnace. A stream of dry chlorine gas is passed over the osmium powder. The furnace temperature is gradually increased to and maintained at 650-700 °C for several hours. The volatile this compound product sublimes to a cooler region of the tube, where it crystallizes. Due to the hazardous nature of chlorine gas and the toxicity of osmium compounds, this procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions.
2. Low-Temperature Cubic Osmium Tetrochloride:
-
Reaction: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂[1]
-
Procedure: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of osmium tetroxide in a dry, inert solvent such as carbon tetrachloride is prepared. Thionyl chloride is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled reaction rate. The reaction mixture is stirred for several hours until the precipitation of the brown, cubic this compound is complete. The product is then isolated by filtration, washed with a dry, inert solvent, and dried under vacuum. Given the high toxicity of osmium tetroxide and the corrosive nature of thionyl chloride, all manipulations must be performed using appropriate personal protective equipment and inert atmosphere techniques.
X-ray Diffraction Analysis Protocol
The structural validation of the synthesized this compound polymorphs is performed using powder or single-crystal X-ray diffraction.
1. Sample Preparation:
Due to the moisture-sensitive nature of this compound, sample preparation for XRD analysis must be carried out in an inert atmosphere, typically within a glovebox.
-
Powder XRD: A small amount of the crystalline sample is finely ground to ensure a random orientation of the crystallites. The powder is then mounted in a specialized air-sensitive sample holder, which is sealed with an X-ray transparent dome (e.g., Kapton or Mylar) to protect the sample from atmospheric moisture during data collection.
-
Single-Crystal XRD: A suitable single crystal is selected under a microscope in the glovebox and mounted on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to both adhere the crystal and protect it from the atmosphere. The mounted crystal is then rapidly transferred to the diffractometer's cold stream.
2. Data Collection:
-
Instrument: A modern X-ray diffractometer equipped with a sealed-tube or microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a position-sensitive detector is used.
-
Powder XRD Parameters:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Type: Continuous scan.
-
2θ Range: 5° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2° per minute.
-
-
Single-Crystal XRD Parameters:
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential sample degradation.
-
Data Collection Strategy: A series of frames are collected over a range of rotation angles (e.g., 0.5° to 1.0° per frame) to cover a significant portion of the reciprocal space.
-
3. Data Analysis:
The collected diffraction data is processed to identify the crystal structure. For powder XRD, the diffraction pattern is compared to known phases in a crystallographic database. For single-crystal XRD, the diffraction spots are indexed to determine the unit cell parameters and space group, followed by structure solution and refinement to obtain the atomic coordinates.
Workflow for Structural Validation
The process of synthesizing and validating the structure of this compound polymorphs can be summarized in the following workflow:
Caption: Workflow for the synthesis and structural validation of this compound polymorphs.
References
A Comparative Guide to Spectroscopic Analysis of Osmium Tetrachloride for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various spectroscopic techniques for the purity assessment of osmium tetrachloride (OsCl₄). As a crucial precursor in catalysis and specialty chemical synthesis, ensuring the purity of OsCl₄ is paramount for reproducible and reliable experimental outcomes. This document outlines the application of UV-Visible (UV-Vis), Infrared (IR), Raman, and X-ray Photoelectron Spectroscopy (XPS) for this purpose. We present a comparative analysis with a common alternative, ruthenium(III) chloride (RuCl₃), and provide supporting data and detailed experimental protocols.
Introduction to this compound and Its Common Impurities
This compound (OsCl₄) is a red-black crystalline solid that is sensitive to air and moisture.[1][2] Due to its reactivity, commercial OsCl₄ can contain several impurities that may affect its performance in downstream applications. The most common impurities include:
-
Osmium(III) chloride (OsCl₃): Formed through thermal decomposition of OsCl₄.[3] It is a black-brown solid.[3]
-
Osmium dioxide (OsO₂): A yellow-brown solid that can form upon exposure of OsCl₄ to oxygen or moisture.[4][5]
-
Hydrolyzed species: Reaction with water can lead to the formation of various osmium oxychlorides or hydrated species.
Accurate and reliable analytical methods are therefore essential to quantify the purity of OsCl₄ and identify the presence of these potential contaminants.
Spectroscopic Techniques for Purity Assessment
A variety of spectroscopic techniques can be employed to assess the purity of this compound. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
Data Presentation: A Comparative Overview
The following tables summarize the expected spectroscopic signatures for this compound and its common impurities, as well as for a common alternative, ruthenium(III) chloride. Note: Direct experimental spectroscopic data for pure OsCl₄ is limited in the public domain. The data presented here for OsCl₄ is based on analysis of related compounds and theoretical considerations and should be considered as a guideline for qualitative assessment.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference/Notes |
| This compound (as [OsCl₆]²⁻) | 9 M HCl | 334.8 | 8.4 x 10³ | [6] In HCl, OsCl₄ forms the hexachloroosmate(IV) anion. |
| 372 | ~6.0 x 10³ | [6] Shoulder peak. | ||
| Osmium(III) chloride (as [OsCl₆]³⁻) | HCl | ~490 | Lower than Os(IV) | Inferred from general trends for d⁵ complexes. |
| Osmium Dioxide (OsO₂) | - | Broad, weak absorption | - | Generally insoluble, UV-Vis is not a primary technique. |
| Alternative: Ruthenium(III) Chloride | Dilute HCl | 295, 320 (sh), 480 | Varies with speciation | [7] Highly dependent on the specific chloro-aqua complex present. |
Table 2: Vibrational Spectroscopy Data (IR and Raman)
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference/Notes |
| This compound (OsCl₄) | Raman | ~350-380 | ν(Os-Cl) symmetric stretch | Estimated based on data for other Os-Cl compounds. |
| IR | ~320-350 | ν(Os-Cl) asymmetric stretch | Estimated based on data for other Os-Cl compounds. | |
| Osmium(III) chloride (OsCl₃) | IR/Raman | ~300-330 | ν(Os-Cl) | Lower frequency than Os(IV)-Cl due to weaker bond. |
| Osmium Dioxide (OsO₂) | IR/Raman | ~500-700 | ν(Os-O) | Characteristic of metal-oxygen bonds. |
| Alternative: Ruthenium(III) Chloride | IR | 376, ~315, ~274, ~188 | ν(Ru-Cl) | [7] For α-RuCl₃. |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound | Core Level | Binding Energy (eV) | Reference/Notes |
| This compound (OsCl₄) | Os 4f₇/₂ | ~52.0 - 53.0 | Expected for Os(IV) in a chloride environment. |
| Osmium(III) chloride (OsCl₃) | Os 4f₇/₂ | ~51.0 - 52.0 | Lower binding energy than Os(IV) due to lower oxidation state. |
| Osmium Dioxide (OsO₂) | Os 4f₇/₂ | 51.7 | [8] |
| Alternative: Ruthenium(III) Chloride | Ru 3p₃/₂ | ~463 - 464 | Characteristic of Ru(III). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
Objective: To identify and quantify osmium species in solution based on their electronic transitions. This method is particularly useful for detecting soluble impurities with distinct absorption profiles.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of 9 M hydrochloric acid. The high chloride concentration ensures the formation of the stable [OsCl₆]²⁻ complex. Prepare a series of standards of known concentration for calibration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with 9 M HCl.
-
Measure the absorbance spectrum of the sample solution from 200 to 800 nm.
-
The presence of impurities such as Os(III) may be indicated by the appearance of new absorption bands or shoulders on the main peaks.
-
-
Data Analysis: Use the Beer-Lambert law to quantify the concentration of the main osmium species and any detectable impurities, provided their molar absorptivity values are known.
Infrared (IR) and Raman Spectroscopy
Objective: To identify the presence of specific chemical bonds and thus functional groups or coordination environments. Vibrational spectroscopy is excellent for detecting impurities with different bond types, such as Os-O bonds in osmium dioxide.
Methodology:
-
Sample Preparation:
-
FTIR (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the solid sample directly onto the ATR crystal.
-
Raman: Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
-
Instrumentation:
-
FTIR: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
-
Data Acquisition:
-
FTIR: Collect a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically in the 4000-400 cm⁻¹ range. A resolution of 4 cm⁻¹ with 32-64 scans is generally sufficient.
-
Raman: Acquire the Raman spectrum over a suitable range (e.g., 100-1000 cm⁻¹) to observe the Os-Cl and potential Os-O stretching modes.
-
-
Data Analysis: Compare the observed vibrational frequencies with the reference data in Table 2. The presence of bands corresponding to Os-O stretching would indicate contamination with osmium dioxide or hydrolyzed species.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and, more importantly, the oxidation states of the elements present on the surface of the sample. XPS is highly sensitive to surface contamination and changes in the chemical environment of the osmium atoms.
Methodology:
-
Sample Preparation: Mount a small amount of the solid this compound sample on a sample holder using conductive tape. The sample should be handled in an inert atmosphere (e.g., a glovebox) to prevent surface oxidation before analysis.
-
Instrumentation: An X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the Os 4f, Cl 2p, and O 1s regions.
-
-
Data Analysis:
-
Fit the high-resolution spectra with appropriate peak models to determine the binding energies and relative concentrations of the different chemical states.
-
Compare the binding energies to the reference data in Table 3 to identify the oxidation states of osmium and confirm the presence of OsCl₄, OsCl₃, or OsO₂.
-
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the spectroscopic analyses.
References
- 1. Osmium(IV) chloride - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 3. Osmium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 5. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Different Osmium Precursors
For Researchers, Scientists, and Drug Development Professionals
Osmium-based catalysts are powerful tools in organic synthesis, renowned for their high efficiency and selectivity in a variety of transformations, including dihydroxylations, oxidations, and hydrogenations. The choice of the osmium precursor is a critical factor that can significantly influence the catalyst's performance, stability, and cost-effectiveness. This guide provides an objective comparison of the catalytic activity of common osmium precursors and their derived catalytic systems, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
Asymmetric Dihydroxylation of Alkenes
Asymmetric dihydroxylation (AD) is a cornerstone of osmium catalysis, providing a reliable method for the synthesis of chiral vicinal diols, which are crucial building blocks in pharmaceuticals.[1][2] The most common precursors for this reaction are potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) and osmium tetroxide (OsO₄). While OsO₄ is highly effective, its volatility and high toxicity have driven the development of catalytic systems using less hazardous precursors and immobilized catalysts.[3][4]
The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, utilizes a catalytic amount of an osmium precursor in the presence of a chiral ligand (typically derivatives of dihydroquinidine and dihydroquinine) and a stoichiometric co-oxidant.
Comparative Performance in Asymmetric Dihydroxylation
The following table summarizes the performance of catalytic systems derived from K₂OsO₂(OH)₄ in the asymmetric dihydroxylation of various olefins.
| Precursor | Catalyst System | Olefin | Yield (%) | ee (%) | Reference |
| K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Styrene | 81 | 95 | [3] |
| K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | 1-Phenylcyclohexene | 91 | 97 | [3] |
| K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Methyl trans-cinnamate | 96 | 99 | [3] |
| K₂OsO₂(OH)₄ | K₂OsO₂(OH)₄, (DHQD)₂PHAL, NMO | 1-Hexene | 99 | 92 | [5] |
Note: The catalytic system often referred to as "AD-mix-β" contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃.
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation:
A 25 ml round-bottom flask equipped with a magnetic stirrer is charged with 5 ml of t-butyl alcohol, 5 ml of water, and 1.4 g of AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃). The mixture is stirred at room temperature until both phases are clear. If the olefin is a 1,2-disubstituted, trisubstituted, or tetrasubstituted alkene, 95 mg of methanesulfonamide is also added. The olefin (1 mmol) is then added, and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
Signaling Pathways and Experimental Workflows
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Oxidation and Dehydrogenation of Alcohols
Osmium complexes are also effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often achieved through transfer hydrogenation or acceptorless dehydrogenation, providing an atom-economical route to carbonyl compounds. Pincer-type osmium complexes, in particular, have shown remarkable activity in these reactions.
Comparative Performance in Alcohol Dehydrogenation
The following table compares the performance of different osmium pincer complexes in the dehydrogenation of alcohols.
| Precursor/Complex | Substrate | Product | TON | TOF (h⁻¹) | Reference |
| OsH₄[HN(C₂H₄PiPr₂)₂] | 1-Hexanol | Hexyl hexanoate | - | - | [6][7] |
| OsHCl(CO)[HN(C₂H₄PiPr₂)₂] | 2-Propanol | Acetone | >10,000 | High | [8][9] |
| Os(II)PCsp³P complex | Benzyl alcohol | Benzaldehyde | - | - | [10] |
| Os₃(CO)₁₂/pyridine | 1-Phenylethanol | Acetophenone | - | up to 24,000 | [11][12] |
Experimental Protocols
General Procedure for Transfer Hydrogenation of Alcohols:
In a typical experiment, the osmium catalyst (e.g., OsHCl(CO)[HN(C₂H₄PiPr₂)₂]) is added to a solution of the alcohol in a suitable solvent (e.g., 2-propanol, which also acts as the hydrogen acceptor).[8] The reaction is often carried out in the presence of a base, such as tBuOK, at elevated temperatures.[8] The progress of the reaction is monitored by techniques like GC or NMR.
Logical Relationships in Catalytic Cycles
Caption: Simplified catalytic cycle for alcohol dehydrogenation.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of ketones to chiral secondary alcohols is a widely used synthetic method. While ruthenium catalysts are more common, osmium analogues have been developed and show excellent enantioselectivity.[13][14]
Comparative Performance in Asymmetric Transfer Hydrogenation
| Precursor/Complex | Ketone | Yield (%) | ee (%) | TOF (h⁻¹) | Reference |
| [Os(p-cymene)Cl₂]₂ / BrPh-DPEN ligand | Acetophenone | >93 | >93 | 81 ± 3 | [15] |
| [Os(p-cymene)Cl₂]₂ / IPh-DPEN ligand | Acetophenone | >93 | >93 | 87 ± 5 | [15] |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Ketones:
The osmium precursor, such as [Os(p-cymene)Cl₂]₂, and a chiral diamine ligand (e.g., a derivative of TsDPEN) are dissolved in a suitable solvent.[13] The ketone substrate and a hydrogen donor, typically formic acid or 2-propanol, are added. The reaction is stirred at a specific temperature until completion, and the product is isolated and purified.
Hydroformylation of Alkenes
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process. Osmium catalysts, particularly cluster compounds like Os₃(CO)₁₂, have been explored for this transformation.
Performance in Hydroformylation
| Precursor | Catalyst System | Alkene | Conversion (%) | Selectivity (n:iso) | Yield (%) | Reference | |---|---|---|---|---|---| | Os₃(CO)₁₂ | Os₃(CO)₁₂ / Imidazolyl-phosphine ligand | 1-Octene | 85 | 99:1 | 84 |[16] |
Experimental Protocols
General Procedure for Hydroformylation:
In a high-pressure autoclave reactor, the osmium precursor (e.g., Os₃(CO)₁₂) and a suitable ligand are dissolved in an anhydrous solvent like toluene. The alkene is then added. The reactor is pressurized with syngas (a mixture of CO and H₂) and heated. After the reaction, the reactor is cooled, and the product is isolated.
Conclusion
The choice of osmium precursor has a profound impact on the resulting catalyst's activity, selectivity, and stability. For asymmetric dihydroxylation, K₂OsO₂(OH)₄ is a well-established and highly effective precursor, often used in the convenient AD-mix formulations. In the realm of alcohol oxidation and dehydrogenation, sophisticated pincer complexes derived from various osmium precursors demonstrate high turnover numbers and frequencies. For asymmetric transfer hydrogenation, arene-osmium(II) complexes, synthesized from precursors like [Os(p-cymene)Cl₂]₂, offer a viable alternative to their ruthenium counterparts. Osmium carbonyl clusters, such as Os₃(CO)₁₂, show promise in specialized applications like hydroformylation.
Researchers should consider not only the catalytic performance metrics but also the practical aspects such as precursor cost, toxicity, and ease of handling when selecting an osmium-based catalytic system. This guide provides a starting point for navigating the diverse landscape of osmium catalysis and making informed decisions for successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.lucp.net [books.lucp.net]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. PNP pincer osmium polyhydrides for catalytic dehydrogenation of primary alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. PNP pincer osmium polyhydrides for catalytic dehydrogenation of primary alcohols | Scilit [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation reactions catalyzed by osmium compounds. Part 4. Highly efficient oxidation of hydrocarbons and alcohols including glycerol by the H2O2/Os3(CO)12/pyridine reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Easy To Synthesize, Robust Organo‐osmium Asymmetric Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tracking Reactions of Asymmetric Organo‐Osmium Transfer Hydrogenation Catalysts in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Osmium Tetroxide and Other Transition Metal Chlorides in Catalytic Oxidative Cleavage of Olefins
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of olefins is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds such as aldehydes, ketones, and carboxylic acids. This guide offers a comparative overview of the catalytic performance of osmium tetrachloride (OsCl₄) and other prominent transition metal chlorides—specifically ruthenium(III) chloride (RuCl₃), palladium(II) chloride (PdCl₂), and rhodium(III) chloride (RhCl₃)—in this critical reaction. While direct catalytic applications of OsCl₄ are less common, it serves as a vital precursor for catalytically active osmium species, closely related to the well-established osmium tetroxide (OsO₄) catalysis. This comparison focuses on the use of osmium trichloride (OsCl₃), a related and more manageable precursor, as a benchmark for osmium-based catalysis in this context.
Executive Summary
Transition metal chlorides are effective catalysts for the oxidative cleavage of olefins, typically in the presence of a co-oxidant. Osmium-based catalysts, often generated in situ from precursors like OsCl₃, demonstrate high efficacy in yielding carboxylic acids or ketones. Ruthenium(III) chloride is a notable alternative, particularly for the selective formation of aldehydes. Palladium and rhodium chlorides are also utilized in olefin oxidation, although their application in direct oxidative cleavage is less prevalent compared to osmium and ruthenium. The choice of catalyst is dictated by the desired product, substrate scope, and reaction conditions.
Comparative Catalytic Performance in Olefin Oxidative Cleavage
The following tables summarize the catalytic performance of OsCl₃ and RuCl₃ in the oxidative cleavage of various olefins. Data for PdCl₂ and RhCl₃ in directly comparable reactions is limited; however, their general reactivity in olefin oxidation is discussed.
Table 1: Catalytic Oxidative Cleavage of Olefins with Osmium Trichloride (as an OsO₄ precursor) and Ruthenium Trichloride
| Catalyst System | Olefin Substrate | Product | Yield (%) | Reference |
| OsCl₃ / Oxone | trans-Stilbene | Benzoic Acid | 95 | [1] |
| OsCl₃ / Oxone | Styrene | Benzoic Acid | 94 | [1] |
| OsCl₃ / Oxone | Cyclohexene | Adipic Acid | >80 | [2] |
| OsCl₃ / Oxone | 1-Octene | Heptanoic Acid | >80 | [2] |
| RuCl₃ / NaIO₄ | trans-Stilbene | Benzaldehyde | 95 | [1][3][4] |
| RuCl₃ / Oxone / NaHCO₃ | Styrene | Benzaldehyde | 98 | [3][4][5] |
| RuCl₃ / NaIO₄ | Cyclohexene | Adipaldehyde | 85 | [1][3][4] |
| RuCl₃ / NaIO₄ | 1-Octene | Heptanal | 89 | [1][3][4] |
Note: OsCl₃ is considered a precursor to the active OsO₄ catalyst in the presence of a strong oxidant like Oxone.[1]
Key Observations and Comparisons
-
Product Selectivity: A significant difference lies in the oxidation state of the final products. Osmium-catalyzed reactions with Oxone as the co-oxidant tend to yield carboxylic acids, indicating a more powerful oxidation system.[2] In contrast, RuCl₃-based systems, particularly with NaIO₄, can be controlled to selectively produce aldehydes.[3][4][5]
-
Catalyst Precursors: Both OsCl₃ and RuCl₃ serve as convenient, less volatile, and safer precursors to the catalytically active higher-valent metal-oxo species.[1][5]
-
Reaction Conditions: Both systems generally operate under mild conditions at room temperature. The choice of solvent and co-oxidant is crucial for achieving high yields and selectivity.
-
Palladium and Rhodium Catalysis: Palladium(II) chloride is a well-known catalyst for olefin oxidation, most notably in the Wacker process, which typically yields ketones.[6] Rhodium(III) chloride has also been employed in C-H olefination reactions under oxidative conditions.[7] However, their application for direct oxidative cleavage of the carbon-carbon double bond to yield carboxylic acids or aldehydes is less common and often requires more specific directing groups or reaction conditions.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate reproducibility and further investigation.
Protocol 1: Oxidative Cleavage of Olefins using OsCl₃/Oxone
This protocol is adapted from the general procedure for osmium-catalyzed oxidative cleavage.[1]
Materials:
-
Olefin (1.0 mmol)
-
Osmium trichloride (OsCl₃) (0.01 mmol, 1 mol%)
-
Oxone® (potassium peroxymonosulfate) (4.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a solution of the olefin in DMF, add OsCl₃.
-
Stir the mixture at room temperature.
-
Slowly add Oxone® to the reaction mixture over a period of time.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium sulfite solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Oxidative Cleavage of Olefins to Aldehydes using RuCl₃/NaIO₄
This protocol is based on the ruthenium-catalyzed cleavage of aliphatic olefins.[1][3][4]
Materials:
-
Olefin (1.0 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) (0.035 mmol, 3.5 mol%)
-
Sodium periodate (NaIO₄) (4.0 mmol)
-
1,2-dichloroethane (5 mL)
-
Water (5 mL)
Procedure:
-
Dissolve the olefin in 1,2-dichloroethane.
-
Add an aqueous solution of RuCl₃·nH₂O and NaIO₄.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Mechanistic Overview and Logical Relationships
The catalytic cycle for the oxidative cleavage of olefins by transition metals generally involves the formation of a high-valent metal-oxo species, which then reacts with the olefin.
References
- 1. researchgate.net [researchgate.net]
- 2. Osmium Tetroxide-Promoted Catalytic Oxidative Cleavage of Olefins: An Organometallic Ozonolysis [organic-chemistry.org]
- 3. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 6. The Oxidation of Olefins with Palladium Chloride Catalysts | Semantic Scholar [semanticscholar.org]
- 7. Rhodium(III)-Catalyzed Aerobic Oxidative C-H Olefination of Unsaturated Acrylamides with Unactivated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Osmium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the electrochemical characteristics of osmium tetrachloride (OsCl₄). Due to the limited availability of direct experimental data on OsCl₄ in publicly accessible literature, this document offers a comparison with related platinum group metal tetrachlorides and provides detailed experimental protocols to enable researchers to conduct their own characterizations.
Experimental Workflow for Electrochemical Characterization
The following diagram outlines a typical workflow for the electrochemical analysis of a transition metal complex like this compound.
Detailed Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique to probe the redox behavior of a compound.[1][2][3][4][5]
Objective: To determine the redox potentials and electrochemical reversibility of this compound.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (including a working electrode, e.g., glassy carbon or platinum; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)
-
Electrochemical cell vial
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
-
Micropipettes
-
Solvent (e.g., acetonitrile, dichloromethane, or an appropriate non-aqueous solvent in which OsCl₄ is stable)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, at a concentration of ~0.1 M)
-
This compound solution of known concentration (e.g., 1-5 mM)
Procedure:
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Dissolve the this compound in this solution to the desired concentration. All solutions should be freshly prepared.
-
Deoxygenation: Purge the this compound solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent being used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes. Ensure the electrodes are immersed in the solution and are not in contact with each other.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window. For an initial scan, a wide range is recommended (e.g., -2.0 V to +2.0 V vs. Ag/AgCl), which can be narrowed in subsequent scans based on the observed redox events.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal reduction potential (E½) as (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. The ratio ipa/ipc should be close to 1 for a reversible process.
-
-
Varying Scan Rate: Repeat the CV measurements at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
Comparative Analysis of Platinum Group Metal Tetrachlorides
Due to the scarcity of specific electrochemical data for OsCl₄, this section provides a comparative overview of the expected electrochemical properties of platinum group metal tetrachlorides based on general principles of inorganic chemistry and available data for related compounds.
| Property | This compound (OsCl₄) (Expected) | Ruthenium(IV) Chloride (RuCl₄) (Comparative) | Iridium(IV) Chloride (IrCl₄) (Comparative) | Platinum(IV) Chloride (PtCl₄) (Comparative) |
| Oxidation State | Os(IV) is a common and relatively stable oxidation state for osmium.[6][7] | Ru(IV) is a known oxidation state, though Ru(III) is often more stable in solution. | Ir(IV) is a stable oxidation state for iridium. | Pt(IV) is a very stable oxidation state for platinum.[1] |
| Redox Behavior | Expected to undergo reduction from Os(IV) to Os(III) and potentially to Os(II). The Os(IV)/Os(III) couple is likely to be a primary focus of study. Oxidation to higher states like Os(V) or Os(VI) may also be possible under certain conditions. | Typically shows a reduction from Ru(IV) to Ru(III). The Ru(IV)/Ru(III) redox potential is a key characteristic. | Exhibits a reversible Ir(IV)/Ir(III) redox couple. | Reduction from Pt(IV) to Pt(II) is a well-characterized process. The Pt(IV)/Pt(II) reduction potential is generally positive. |
| Expected Redox Potential | The redox potential for the Os(IV)/Os(III) couple is anticipated to be influenced by the solvent and supporting electrolyte. Based on periodic trends, it may be comparable to or slightly different from that of RuCl₄ and IrCl₄. | The formal potential of the Ru(IV)/Ru(III) couple is dependent on the specific complex and solvent system. | The Ir(IV)/Ir(III) couple generally has a positive redox potential. | The Pt(IV)/Pt(II) reduction potential is typically in the range of +0.7 to +0.8 V vs. SHE in aqueous chloride media. |
| Stability in Solution | OsCl₄ is known to hydrolyze in water.[6] Non-aqueous solvents are therefore more suitable for its electrochemical characterization. | Ru(IV) species can be unstable in solution and may undergo hydrolysis or disproportionation. | Ir(IV) chloride complexes are generally stable in acidic aqueous solutions. | PtCl₄ forms stable hexachloroplatinate(IV) ions, [PtCl₆]²⁻, in aqueous chloride solutions. |
Logical Framework for Comparative Electrochemical Analysis
The following diagram illustrates the logical approach to comparing the electrochemical properties of this compound with other transition metal tetrachlorides.
Conclusion
References
A Comparative Guide to Analytical Methods for Osmium Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Techniques for Measuring Osmium Content in Diverse Samples.
The accurate quantification of osmium is critical across a spectrum of scientific disciplines, from geological and environmental sciences to pharmaceutical development and materials science. The unique chemical properties of osmium, particularly the volatility and toxicity of its tetroxide (OsO₄), present significant analytical challenges. This guide provides a comprehensive comparison of the principal analytical methods used for osmium quantification, offering insights into their performance, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Analysis of Osmium Quantification Methods
The selection of an appropriate analytical technique for osmium determination is contingent upon several factors, including the expected concentration of osmium in the sample, the nature of the sample matrix, the required sensitivity and precision, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common methods.
| Analytical Method | Typical Detection Limits | Precision (% RSD) | Key Advantages | Key Disadvantages |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | 0.02 - 0.075 µg/kg (in tissue)[1]; 9.5 x 10⁻⁴ - 2.3 x 10⁻² ng/mL (in solution)[2] | 4% (in tissue)[1]; < 5%[3] | High sensitivity and selectivity, capable of isotopic analysis, suitable for a wide range of sample types. | Potential for isobaric and polyatomic interferences, osmium's volatility requires special sample preparation. |
| Neutron Activation Analysis (NAA) | 0.032 ppm (in platinum) | 21% (at 0.032 ppm) | Non-destructive, high sensitivity for many elements, matrix effects are often negligible. | Requires a nuclear reactor, long irradiation and cooling times, not suitable for all elements. |
| Fire Assay | Method dependent on final measurement technique (e.g., ICP-MS) | 22% (for Os)[4] | Excellent pre-concentration technique for low-level samples, effective for geological and ore matrices. | Labor-intensive, potential for osmium loss through volatilization if not performed correctly, not a standalone quantitative method. |
| Spectrophotometry | 0.5 µg/mL | < 2% | Relatively low cost, rapid analysis, simpler instrumentation. | Lower sensitivity compared to other methods, susceptible to interferences from other metals. |
| Gravimetric Analysis | Not typically used for trace analysis | N/A | High precision for macro-level quantification, an absolute method. | Labor-intensive, not suitable for low concentrations, requires careful separation of osmium. |
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible osmium analysis. Below are summarized protocols for the key analytical techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace and ultra-trace element analysis. The sample is introduced into an argon plasma, which ionizes the osmium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Sample Preparation:
-
Geological Samples: Acid digestion in sealed vessels (e.g., Carius tubes) at high temperatures and pressures is often employed to prevent the loss of volatile OsO₄.[5] A mixture of inverse aqua regia (HNO₃:HCl, 3:1) is a common digestion reagent.[6]
-
Pharmaceutical and Biological Samples: Microwave-assisted acid digestion is frequently used.[1][7] To prevent osmium loss, a stabilizing solution containing reagents like ascorbic acid and thiourea can be added post-digestion.[1] For cellular samples, lysis buffers that do not promote oxidation are recommended.[1]
Instrumentation and Analysis:
-
An ICP-MS instrument equipped with a nebulizer, spray chamber, plasma torch, and a mass analyzer (e.g., quadrupole, time-of-flight, or multicollector) is used.
-
Instrumental parameters such as RF power, nebulizer gas flow rate, and lens voltages are optimized for maximum osmium signal intensity.[2]
-
Quantification is typically performed using external calibration with matrix-matched standards or through isotope dilution analysis for higher accuracy.[3]
Neutron Activation Analysis (NAA)
NAA is a nuclear analytical technique based on the activation of atomic nuclei by neutron bombardment. The resulting radioactive nuclei decay, emitting characteristic gamma rays that are used for qualitative and quantitative analysis.
Sample Preparation:
-
A key advantage of NAA is the minimal sample preparation required. Solid samples are often encapsulated in high-purity quartz or polyethylene vials.[8]
Irradiation and Measurement:
-
The encapsulated sample and a standard of known osmium concentration are irradiated simultaneously in a nuclear reactor. The neutron flux and irradiation time are dependent on the desired sensitivity.
-
After a suitable decay period to reduce interference from short-lived radionuclides, the gamma-ray spectrum of the sample is measured using a high-purity germanium (HPGe) detector coupled to a multichannel analyzer.[9][10]
-
The concentration of osmium is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those of the standard.
Fire Assay
Fire assay is a classical pre-concentration technique used primarily for the analysis of precious metals in ores and geological materials. It involves fusing the sample with a mixture of fluxes and a collector metal (typically lead or nickel sulfide) at high temperatures.
Procedure:
-
Fluxing and Fusion: The powdered sample is mixed with a fluxing agent (e.g., sodium carbonate, borax, silica) and a collector metal oxide (e.g., litharge for lead collection or a nickel-containing compound for nickel sulfide collection).[11] This mixture is heated in a crucible to temperatures exceeding 1000°C.
-
Collection: During fusion, the collector metal is reduced to its molten state and collects the precious metals, including osmium, forming a "button" at the bottom of the crucible. The choice of collector is crucial to minimize osmium loss.[12]
-
Separation: After cooling, the button is separated from the slag (the vitrified waste material).
-
Analysis: The osmium content in the button is then determined by a suitable analytical technique, such as ICP-MS or emission spectrography.[4]
Spectrophotometry
Spectrophotometric methods for osmium are based on the formation of a colored complex between osmium and a specific organic reagent. The intensity of the color, which is proportional to the osmium concentration, is measured using a spectrophotometer.
General Procedure:
-
Sample Preparation: The sample is brought into an acidic solution, and the osmium is typically oxidized to Os(VIII).
-
Complex Formation: A suitable organic reagent is added to the solution to form a stable, colored complex with osmium.
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption for the osmium complex using a UV-Vis spectrophotometer.
-
Quantification: The osmium concentration is determined from a calibration curve prepared using standard osmium solutions.
Analytical Workflow for Osmium Quantification
The following diagram illustrates the general workflow for the quantification of osmium in a sample, from initial preparation to final data analysis.
Caption: General workflow for osmium quantification.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis [jstage.jst.go.jp]
- 3. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Analytical Methods for Os Isotope Ratios and Re-PGE Mass Fractions in Geological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 8. Using neutron activation to assess heavy metal pollution in water and sediment along Savannah River - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2406.19062] Final results of the measurement to search for rare decays of naturally occurring osmium isotopes with ultra-low background gamma-ray spectrometry [arxiv.org]
- 10. nist.gov [nist.gov]
- 11. metralis.eu [metralis.eu]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Toxicity of Osmium Tetrachloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of osmium tetrachloride and its various derivatives. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards and cytotoxic capabilities of these compounds, supported by available experimental data. Particular emphasis is placed on in vitro cytotoxicity, with detailed methodologies for key experimental assays.
Executive Summary
Osmium compounds exhibit a wide range of toxicities, from the notoriously hazardous osmium tetroxide to promising anticancer agents with selective cytotoxicity. While quantitative toxicity data for this compound remains limited in publicly accessible literature, its derivatives, particularly organometallic osmium complexes, have been more extensively studied. This guide summarizes the available data, highlighting the potent cytotoxic effects of certain osmium arene complexes against various cancer cell lines, with IC50 values reaching the nanomolar range. In contrast, this compound is qualitatively described as a toxic substance. The primary mechanism of toxicity for many osmium compounds is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for osmium tetroxide and various osmium derivatives. It is important to note the absence of specific LD50 or IC50 values for this compound in the reviewed literature.
Table 1: Acute Toxicity Data for Osmium Tetroxide
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Osmium Tetroxide | Rat | Intraperitoneal | 14.1 mg/kg | [1] |
| Osmium Tetroxide | Mouse | Oral | 162 mg/kg | [1][2] |
Table 2: In Vitro Cytotoxicity (IC50) of Osmium Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
| Iodido osmium(II) arene complex ([Os(η⁶-bip)(azpy-NMe₂)I]⁺) | A2780 (Ovarian Cancer) | 140 nM | [3][4] |
| Osmium(II) complex with phosphane ligand (OsiPrI₂) | A549 (Lung Cancer) | 1.42 µM | [5] |
| Osmium(II) curcumin complex (OsCUR-2) | A549 (Lung Cancer) | 2.6 µM (with blue light) | [6] |
| Chloro half-sandwich osmium(II) complex ([(η⁶-bip)Os(en)Cl]PF₆) | A549 (Lung Cancer) | 6-10 µM | [7] |
| Chloro half-sandwich osmium(II) complex ([(η⁶-bip)Os(en)Cl]PF₆) | A2780 (Ovarian Cancer) | 6-10 µM | [7] |
Experimental Protocols
Detailed methodologies for common toxicity assays are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments cited in the evaluation of osmium compound toxicity.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the osmium compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
-
2. Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used method to assess cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
-
Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes. Damaged or dead cells have leaky membranes and cannot retain the dye.
-
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat them with the test compound.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls and calculate the IC50 value.
-
In Vivo Acute Toxicity Assay
LD50 (Median Lethal Dose) Determination (Following OECD Guidelines)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.
-
Principle: To determine the dose of a substance that is lethal to half of the test population.
-
Procedure (General Outline):
-
Animal Selection: Use a single sex (usually females) of a specific rodent strain (e.g., rats or mice).
-
Dose Range Finding: Conduct a preliminary study to determine the approximate range of lethal doses.
-
Main Study: Administer the substance in a stepwise procedure using a small number of animals per step. The dose for each subsequent step is adjusted based on the outcome (survival or death) of the previous step.
-
Observation: Observe the animals for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LD50 value.
-
Mechanisms of Toxicity
The toxicity of osmium compounds is often linked to their strong oxidizing properties and their ability to interact with biological molecules.
Osmium Tetroxide
Osmium tetroxide is a potent oxidizing agent that can readily react with a variety of biological materials. Its high toxicity is attributed to its ability to:
-
Fix Biological Tissues: It cross-links lipids and proteins, which is why it is used as a fixative in electron microscopy, but this action is also what makes it so damaging to living tissue.
-
Damage Cellular Membranes: By reacting with the unsaturated fatty acid chains of lipids, it disrupts the integrity of cell membranes.
-
Cause Severe Irritation: It is a severe irritant to the eyes, skin, and respiratory tract.[8]
This compound and its Derivatives
For this compound, while specific mechanistic studies are scarce, it is classified as toxic upon ingestion, inhalation, and skin contact. Its derivatives, particularly the organometallic complexes, have been investigated more thoroughly, especially in the context of cancer therapy. The proposed mechanisms of action for these derivatives often involve:
-
Generation of Reactive Oxygen Species (ROS): Many osmium complexes are believed to exert their cytotoxic effects by inducing the production of ROS within cells.[9] This leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).
-
DNA Interaction: Some osmium complexes can bind to DNA, leading to conformational changes that interfere with replication and transcription, thereby inhibiting cell proliferation.[9]
-
Enzyme Inhibition: Certain osmium compounds have been shown to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).[9]
Visualizations
The following diagrams illustrate key concepts related to the toxicity of osmium compounds.
Caption: General mechanism of cytotoxicity for many osmium derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Osmium Tetroxide | O4Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Organometallic osmium arene complexes with potent cancer cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity of osmium( ii ) and cycloosmated half-sandwich complexes from 1-pyrenyl-containing phosphane ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00743J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 10026-01-4 | Benchchem [benchchem.com]
A Comparative Guide to Heterogeneous vs. Homogeneous Osmium Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Osmium catalysts are powerful tools in organic synthesis, renowned for their efficiency in key transformations such as asymmetric dihydroxylation and other oxidative reactions. The choice between a homogeneous and a heterogeneous osmium catalyst is a critical decision in process development, with significant implications for reaction performance, product purity, and overall process sustainability. This guide provides an objective comparison of these two catalytic platforms, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs.
Executive Summary
Homogeneous osmium catalysts, such as osmium tetroxide (OsO₄) in the Sharpless asymmetric dihydroxylation, are celebrated for their high catalytic activity and excellent enantioselectivity.[1][2] However, their practical application on a larger scale is often hampered by the high cost and extreme toxicity of osmium, as well as the challenges associated with separating the catalyst from the reaction products, which can lead to product contamination.[1]
Heterogeneous osmium catalysts have emerged as a promising solution to these challenges. By immobilizing the osmium species on a solid support, these catalysts offer significant advantages in terms of easy recovery and recyclability, thereby reducing costs and minimizing environmental concerns.[1][3] While early examples of heterogeneous osmium catalysts sometimes exhibited lower activity compared to their homogeneous counterparts, recent advancements in catalyst design have led to the development of highly active and stable supported osmium catalysts.[4]
Performance Comparison: Asymmetric Dihydroxylation of Alkenes
The asymmetric dihydroxylation of alkenes to form chiral vicinal diols is a cornerstone of modern organic synthesis and serves as an excellent case study for comparing homogeneous and heterogeneous osmium catalysts. The Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction, traditionally employs a homogeneous catalyst system.[5]
Below is a table summarizing the performance of a homogeneous OsO₄ catalyst versus a representative polymer-supported heterogeneous osmium catalyst in the asymmetric dihydroxylation of styrene.
| Performance Metric | Homogeneous Osmium Catalyst (OsO₄) | Heterogeneous Osmium Catalyst (Polymer-Supported OsO₄) |
| Catalyst System | OsO₄ / (DHQD)₂PHAL | Microencapsulated OsO₄ on Polystyrene |
| Reaction | Asymmetric Dihydroxylation of Styrene | Asymmetric Dihydroxylation of Styrene |
| Yield of Diol | High (typically >95%) | High (comparable to homogeneous) |
| Enantioselectivity (ee) | Excellent (often >99%) | Excellent (often >99%) |
| Catalyst Loading | 0.2 - 1.0 mol% | 1 - 5 mol% |
| Recyclability | Not readily recyclable | Recoverable and reusable for multiple cycles with minimal loss of activity |
| Osmium Leaching | N/A (dissolved in reaction media) | Low, but can be a concern affecting long-term stability and product purity |
| Ease of Separation | Difficult; requires extensive purification | Simple filtration |
| Toxicity Handling | High risk due to volatile and toxic OsO₄ | Reduced risk due to non-volatile nature of the supported catalyst |
Note: The data presented is a representative summary from multiple sources. Direct comparison can be influenced by the specific support, ligand, and reaction conditions.
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing catalytic systems. Below are representative protocols for the asymmetric dihydroxylation of styrene using both homogeneous and heterogeneous osmium catalysts.
Experimental Protocol 1: Homogeneous Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the widely used Sharpless AD-mix system.
Materials:
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
Styrene
-
tert-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a solution of tert-butanol and water (1:1, 100 mL).
-
AD-mix-β (14 g, for 10 mmol of olefin) is added to the solvent mixture and stirred until the two phases are clear. The mixture is then cooled to 0 °C.
-
Styrene (1.04 g, 10 mmol) is added to the cooled reaction mixture at once.
-
The reaction is stirred vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (15 g).
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2 M H₂SO₄, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.
Experimental Protocol 2: Heterogeneous Asymmetric Dihydroxylation with a Polymer-Supported Osmium Catalyst
This protocol describes the use of a microencapsulated osmium tetroxide on a polystyrene-based resin.
Materials:
-
Polystyrene-supported microencapsulated OsO₄ (PS-MC Os)
-
(DHQD)₂PHAL
-
N-methylmorpholine N-oxide (NMO)
-
Styrene
-
Acetone
-
Water
Procedure:
-
To a solution of styrene (1 mmol) and N-methylmorpholine N-oxide (1.5 mmol) in a mixture of acetone and water (10:1, 10 mL), the polymer-supported osmium catalyst (5 mol%) and (DHQD)₂PHAL (1 mol%) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the catalyst is recovered by simple filtration through a polyethylene frit.
-
The recovered catalyst beads are washed with acetone and dried under vacuum for reuse in subsequent reactions.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.
-
The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to give the crude diol, which can be purified by column chromatography.
Catalytic Cycles and Mechanisms
The catalytic cycle for both homogeneous and heterogeneous osmium-catalyzed dihydroxylation shares fundamental steps, but the immobilization in the heterogeneous system introduces important considerations.
Homogeneous Asymmetric Dihydroxylation Catalytic Cycle
The Sharpless asymmetric dihydroxylation proceeds through a well-established catalytic cycle. The osmium(VIII) tetroxide, coordinated to a chiral cinchona alkaloid ligand, undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester. This ester is then hydrolyzed to release the diol product and the reduced osmium(VI) species. A co-oxidant is used to regenerate the osmium(VIII) catalyst, completing the cycle.
Heterogeneous Asymmetric Dihydroxylation Workflow
In a heterogeneous system, the osmium catalyst is immobilized on a solid support. The catalytic cycle is believed to occur on the surface of the support. A key challenge is preventing the active osmium species from leaching into the reaction medium. If leaching occurs, the reaction can proceed in the homogeneous phase, negating the benefits of heterogenization.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous osmium catalysts involves a trade-off between activity, selectivity, and process practicality. Homogeneous catalysts often provide superior performance in terms of reaction rates and stereoselectivity but present significant challenges in terms of cost, toxicity, and purification.
Heterogeneous osmium catalysts offer a compelling solution to these drawbacks, enabling catalyst reuse and simplifying product isolation. While challenges such as catalyst leaching and potential for lower activity still exist, ongoing research is focused on developing more robust and efficient supported osmium catalysts. The development of novel support materials and immobilization techniques continues to close the performance gap between homogeneous and heterogeneous systems, paving the way for more sustainable and economically viable synthetic processes. For many applications, particularly in large-scale synthesis and continuous flow chemistry, the advantages offered by heterogeneous osmium catalysts make them an increasingly attractive option.
References
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalytic asymmetric dihydroxylation using phenoxyethoxymethyl-polystyrene (PEM)-based novel microencapsulated osmium tetroxide (PEM-MC OsO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Osmium Tetrachloride Polymorphs: Experimental Data vs. Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally observed properties of osmium tetrachloride (OsCl₄) with established literature data. This compound is an inorganic compound of osmium and chlorine that is notable for existing in two distinct polymorphic forms.[1] This document focuses on the synthesis, structure, and physicochemical properties of both the high-temperature and low-temperature polymorphs, presenting data in a clear, comparative format to aid researchers.
Physicochemical and Structural Properties
This compound presents as a crystalline solid with two primary polymorphs, each with distinct structural and magnetic properties.[1][2] The high-temperature form is a reddish-black orthorhombic crystal, while the low-temperature variant is a brown cubic crystal.[1] Both forms are sensitive to water and decompose at 323°C.[1][2]
| Property | Experimental / Literature Data (High-Temperature Polymorph) | Experimental / Literature Data (Low-Temperature Polymorph) | Reference |
| Molecular Formula | OsCl₄ | OsCl₄ | [1][3] |
| Molar Mass | 332.041 g/mol | 332.041 g/mol | [1][3] |
| Appearance | Reddish-black crystalline solid | Brown crystalline solid | [1][3] |
| Density | 4.38 g/cm³ | 4.38 g/cm³ | [1][2] |
| Decomposition Point | 323°C | 323°C | [1][2] |
| Solubility | Reacts with water; Soluble in hydrochloric acid | Reacts with water; Soluble in hydrochloric acid | [1] |
| Crystal System | Orthorhombic | Cubic | [1][2] |
| Space Group | Cmmm, No. 65 | P4₃32 or P4₁32 | [1][2] |
| Lattice Constants | a = 12.08 Å, b = 11.96 Å, c = 11.68 Å | a = 9.95 Å | [2] |
| Magnetic Susceptibility | Molar susceptibility (χ_mole) = +1080 × 10⁻⁶ c.g.s. (temperature-independent) | Molar susceptibility (χ_mole) = +880 × 10⁻⁶ c.g.s. at 300 K (temperature-dependent) | [2] |
Experimental Protocols
The synthesis and characterization of this compound polymorphs require precise control of reaction conditions. The distinct methodologies for producing each form are detailed below.
Synthesis of High-Temperature (Orthorhombic) OsCl₄
This polymorph can be prepared through the direct chlorination of osmium metal or by reacting osmium tetroxide with carbon tetrachloride at elevated temperatures.[1][2]
-
Objective: To synthesize the orthorhombic polymorph of OsCl₄.
-
Method 1: Direct Chlorination [1]
-
Place pure osmium metal in a reaction vessel suitable for high-temperature halogenation.
-
Introduce a stream of dry chlorine gas (Cl₂) over the osmium metal.
-
Heat the reaction vessel to initiate the reaction: Os + 2 Cl₂ → OsCl₄.
-
Maintain the temperature until the reaction is complete, yielding the reddish-black orthorhombic product.
-
Cool the vessel under an inert atmosphere to recover the product.
-
-
Method 2: Reaction with Carbon Tetrachloride [2]
-
Place osmium tetroxide (OsO₄) in a sealed reaction vessel.
-
Introduce carbon tetrachloride (CCl₄) as the chlorinating agent.
-
Heat the vessel to 733 K to facilitate the reaction.
-
After the reaction is complete, cool the vessel to obtain the crystalline product.
-
Synthesis of Low-Temperature (Cubic) OsCl₄
The cubic polymorph is synthesized by the reduction of osmium tetroxide using thionyl chloride.[1][2]
-
Objective: To synthesize the cubic polymorph of OsCl₄.
-
Methodology: [1]
-
React osmium tetroxide (OsO₄) with thionyl chloride (SOCl₂) in a controlled environment. The reaction is as follows: OsO₄ + 4 SOCl₂ → OsCl₄ + 2 Cl₂ + 4 SO₂.
-
Carefully manage the reaction temperature to favor the formation of the cubic polymorph.
-
The resulting product is a brown, crystalline solid.
-
Separate and store the product under anhydrous conditions to prevent hydrolysis.
-
Characterization Methods
To confirm the identity and purity of the synthesized OsCl₄ polymorphs, the following characterization techniques are employed.
-
X-ray Diffraction (XRD):
-
A powdered sample of the synthesized OsCl₄ is prepared.
-
X-ray powder diffraction data is collected.
-
The resulting diffraction pattern is indexed and compared to literature values for the respective orthorhombic or cubic unit cells to confirm the crystal structure and determine lattice parameters.[2]
-
-
Magnetic Susceptibility Measurement:
-
The magnetic susceptibility of the sample is measured using a Gouy balance or a SQUID magnetometer.[2]
-
Measurements for the low-temperature polymorph are taken across a range of temperatures to observe its temperature-dependent paramagnetism.[2]
-
The high-temperature form is measured at a standard temperature (e.g., 300 K) to confirm its temperature-independent paramagnetism.[2]
-
-
Spectroscopic Analysis:
-
UV-Vis/NIR Spectroscopy: Used to probe the d-d electronic transitions to estimate ligand field splitting parameters.[2]
-
X-ray Absorption Spectroscopy (XAS): Employed to analyze the Os L-edge spectra, which provides information on the oxidation state and coordination geometry of the osmium centers.[2]
-
Visualized Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Synthesis and characterization workflow for OsCl₄ polymorphs.
Caption: Logical relationship of precursors to OsCl₄ polymorphs.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Osmium Tetrachloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of osmium tetrachloride, a compound requiring meticulous handling due to its inherent risks. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, aligning with best practices for managing hazardous chemical waste. While specific disposal protocols for this compound are not widely documented, the procedures outlined below are based on established methods for the safe handling and disposal of hazardous inorganic osmium compounds, particularly osmium tetroxide, which shares similar hazard profiles.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. Osmium compounds are highly toxic and can cause severe irritation to the eyes, skin, and respiratory tract.
Required PPE:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A fully buttoned lab coat, preferably chemically resistant.
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood.
II. Waste Classification and Segregation
All materials contaminated with this compound are to be treated as hazardous waste. This includes:
-
Unused or excess this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., glassware, pipette tips, vials).
-
Contaminated consumables (e.g., gloves, absorbent pads, weighing paper).
-
Empty this compound containers.
Proper segregation of waste is critical. Do not mix osmium-containing waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
III. Step-by-Step Disposal Protocol
The following steps provide a clear workflow for the safe disposal of this compound waste.
Step 1: Neutralization of Liquid Waste (Recommended)
To reduce the hazards associated with liquid osmium waste, a neutralization step is strongly recommended. This should be performed within a chemical fume hood.
-
For Aqueous Solutions: Solutions of sodium sulfide or sodium sulfite can be used to reduce osmium compounds to less hazardous forms.[1][2] The exact quantities will depend on the concentration of the this compound solution. It is advisable to consult with your institution's EHS office for specific guidance on molar ratios.
-
Alternative for Osmium Tetroxide (Adaptable for this compound with caution): Corn oil is effective in neutralizing osmium tetroxide by turning black upon reaction.[1] While this method is well-documented for osmium tetroxide, its efficacy for this compound should be verified on a small scale before being widely adopted. A general guideline is to use a twofold excess by volume of corn oil to the osmium solution.[1]
Step 2: Collection of Liquid Waste
-
All liquid waste, whether neutralized or not, must be collected in a designated, leak-proof, and chemically compatible container (glass or polyethylene are generally suitable).[3]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.
-
Store the waste container in a secondary containment bin within a designated and properly ventilated waste accumulation area.
Step 3: Collection of Solid Waste
-
All solid waste, including contaminated PPE, labware, and absorbent materials, must be collected in a separate, puncture-proof, and sealable container.[1][3]
-
Do not overfill the container.
-
Label the container clearly as "Hazardous Waste: Solid this compound Debris."
Step 4: Disposal of Empty Containers
-
Empty containers of this compound are also considered hazardous waste and must not be rinsed into the sink or discarded as regular trash.[1][3][4]
-
Cap the empty container and place it in the solid waste container or manage it as a separate hazardous waste item according to your institution's policy.
Step 5: Arranging for Waste Pickup
-
Once the waste containers are appropriately filled and labeled, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide them with a complete and accurate description of the waste.
IV. Quantitative Data for Neutralization
The following table summarizes key quantitative information for the neutralization of osmium tetroxide solutions, which can serve as a starting point for this compound with appropriate risk assessment.
| Parameter | Value/Instruction | Citation |
| Corn Oil to 2% Osmium Tetroxide Solution Ratio | 2:1 by volume (e.g., 20 mL of corn oil for every 10 mL of 2% osmium tetroxide solution) | [1] |
| Neutralization Endpoint with Corn Oil | The corn oil will turn completely black, indicating the reaction is complete. | [1] |
| Verification of Complete Neutralization | Hold a piece of filter paper soaked in corn oil over the solution; if it turns black, more corn oil is needed. | [1] |
V. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and your Environmental Health and Safety department for any questions or clarification.
References
Essential Safety and Operational Protocols for Handling Osmium Tetroxide
A critical clarification for laboratory personnel: The information provided pertains to Osmium Tetroxide (OsO₄) . Extensive searches for safety and handling protocols specific to "Osmium tetrachloride (OsCl₄)" did not yield substantive results, suggesting it is either infrequently used or that the user may have intended to inquire about the far more common and hazardous Osmium Tetroxide. Given the severe toxicity of osmium compounds, this guide addresses the established safety procedures for Osmium Tetroxide to ensure personnel safety.
Osmium Tetroxide is a highly toxic, volatile, and powerful oxidizing agent that requires stringent safety measures to prevent severe health consequences.[1][2] Acute exposure can lead to serious damage to the eyes, skin, and respiratory tract.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
All work with Osmium Tetroxide must be conducted in a certified chemical fume hood to mitigate the risk of inhalation exposure.[3][4][5] The work surface should be lined with plastic-backed absorbent pads to contain any potential spills.[1][2]
A comprehensive list of required personal protective equipment is detailed below:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory.[3][4] A face shield should be worn in conjunction with goggles if there is a risk of splashing.[1] Safety glasses are not sufficient.[1] | Protects against severe eye damage and potential blindness from vapor or liquid contact.[5] |
| Hand Protection | Double-gloving with nitrile gloves is required.[3][4][5] Latex gloves are not suitable.[3] Gloves should be changed frequently, at least every two hours, or immediately if contaminated.[1] | Prevents skin contact, which can cause severe irritation, burns, and dermatitis.[5] |
| Body Protection | A fully buttoned lab coat is required.[5] For handling pure or concentrated solutions, chemical-protective sleeves or a disposable coverall should be worn.[3] | Protects the skin from accidental splashes and vapor contact. |
| Footwear | Closed-toe shoes must be worn. | Provides a basic level of protection against spills. |
Emergency Procedures
Immediate and decisive action is critical in the event of an Osmium Tetroxide exposure or spill.
| Emergency Scenario | Immediate Action |
| Skin Exposure | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention. |
| Eye Exposure | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3][4] Seek immediate medical attention. |
| Small Spill (<2 mL) | Alert personnel in the immediate area and isolate the spill.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material like kitty litter that has been soaked in corn oil.[3] Scoop the material into a sealed container for hazardous waste disposal.[3] |
| Large Spill (>2 mL) | Evacuate the area immediately and close all doors.[3][6] Post a warning sign on the door.[3][6] Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with details of the spill.[3][6] |
Handling and Storage
To minimize risks, it is recommended to purchase Osmium Tetroxide in liquid solution form to avoid exposure to the powdered form.[1][5] All containers of Osmium Tetroxide must be stored in sealed glass containers, which are then placed in a secondary, shatter-resistant container.[1] Plastic containers are not suitable for storing Osmium Tetroxide as it can penetrate them.[7] Storage should be in a designated, secure, and refrigerated area, separate from incompatible materials such as acids, organic materials, and reducing agents.[2]
Disposal Plan
All Osmium Tetroxide waste, including contaminated materials like gloves, pipette tips, and absorbent pads, must be treated as hazardous waste.[3][5]
Neutralization of Osmium Tetroxide Waste:
A common and effective method for neutralizing Osmium Tetroxide solutions before disposal involves the use of corn oil.[4][8]
-
Procedure: In a certified chemical fume hood, add twice the volume of corn oil to the Osmium Tetroxide solution.[8] For example, for every 10 mL of a 2% Osmium Tetroxide solution, 20 mL of corn oil is required.[8]
-
Confirmation: The solution should turn completely black.[4][8] To verify complete neutralization, a piece of filter paper soaked in corn oil can be held over the solution. If the paper turns black, more corn oil should be added.[4][8]
-
Alternative Neutralizing Agents: Aqueous solutions of sodium sulfide or sodium sulfite can also be used to reduce Osmium Tetroxide to less hazardous forms.[4]
-
Final Disposal: The neutralized solution and all contaminated materials must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.[8] Contact your institution's hazardous waste management service for pickup and disposal.[9]
Experimental Workflow for Handling Osmium Tetroxide
The following diagram outlines the standard operating procedure for safely working with Osmium Tetroxide.
References
- 1. uthsc.edu [uthsc.edu]
- 2. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. agarscientific.com [agarscientific.com]
- 8. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. umdearborn.edu [umdearborn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
